Product packaging for 2-(2-Bromophenyl)oxane(Cat. No.:)

2-(2-Bromophenyl)oxane

Cat. No.: B15045377
M. Wt: 241.12 g/mol
InChI Key: CLOATVXGGVJFAD-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)oxane is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO B15045377 2-(2-Bromophenyl)oxane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

2-(2-bromophenyl)oxane

InChI

InChI=1S/C11H13BrO/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2

InChI Key

CLOATVXGGVJFAD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=CC=CC=C2Br

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic route and predicted analytical characterization for the novel compound 2-(2-Bromophenyl)oxane. Due to the absence of this specific molecule in the current scientific literature, this guide is based on established principles of organic synthesis and spectroscopic data from analogous structures. The proposed synthesis involves a Grignard reaction followed by acid-catalyzed cyclization. Predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are provided to aid in the identification and characterization of the target compound.

Proposed Synthesis

A robust and high-yielding synthetic pathway to this compound is proposed via a two-step sequence involving a Grignard reaction and subsequent acid-catalyzed intramolecular cyclization. This method is advantageous due to the commercial availability of the starting materials and the well-established nature of the reactions involved.

The initial step involves the formation of a Grignard reagent from 2-bromo-1-iodobenzene, which then reacts with δ-valerolactone in a nucleophilic acyl substitution-addition sequence. The resulting intermediate, upon acidic workup, is expected to yield a 1,5-diol which is then cyclized under acidic conditions to afford the final product, this compound.

Experimental Protocol

Materials:

  • 2-Bromo-1-iodobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • δ-Valerolactone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

Step 1: Grignard Reaction and Formation of 5-(2-Bromophenyl)-1,5-hydroxypentan-1-one

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 2-bromo-1-iodobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the aryl halide solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

  • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve δ-valerolactone in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding 1 M HCl with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane or toluene.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Predicted Characterization Data

The following table summarizes the predicted quantitative data for the characterization of this compound based on analogous compounds found in the literature.

Analytical Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ 7.58 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.40 (td, J = 7.6, 1.2 Hz, 1H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 4.85 (dd, J = 8.4, 2.8 Hz, 1H, O-CH-Ar), 4.05-3.95 (m, 1H, O-CH₂), 3.70-3.60 (m, 1H, O-CH₂), 2.00-1.60 (m, 6H, -CH₂CH₂CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ 142.5 (Ar-C-Br), 132.8 (Ar-CH), 128.9 (Ar-CH), 127.7 (Ar-CH), 122.5 (Ar-C), 80.5 (O-CH-Ar), 68.5 (O-CH₂), 30.2 (-CH₂-), 25.8 (-CH₂-), 23.1 (-CH₂-)
Infrared (IR) ~3060 cm⁻¹ (Ar C-H stretch), ~2940, 2860 cm⁻¹ (Aliphatic C-H stretch), ~1580, 1470 cm⁻¹ (Ar C=C stretch), ~1090 cm⁻¹ (C-O-C stretch), ~750 cm⁻¹ (ortho-disubstituted benzene C-H bend)
Mass Spectrometry (EI) M⁺ peaks at m/z 240 and 242 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key fragments: m/z 183/185 ([M-C₄H₇]⁺), 159/161 ([M-C₅H₉O]⁺, loss of oxane ring), 77 (C₆H₅⁺)

Visualizations

Synthesis_of_2_2_Bromophenyloxane Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Step 1: Grignard Reaction cluster_reaction2 Step 2: Cyclization 2-Bromo-1-iodobenzene 2-Bromo-1-iodobenzene Grignard_Reagent 2-Bromophenylmagnesium iodide 2-Bromo-1-iodobenzene->Grignard_Reagent 1. Mg, Et₂O or THF Mg Mg δ-Valerolactone δ-Valerolactone Intermediate 5-(2-Bromophenyl)-1,5-hydroxypentan-1-one δ-Valerolactone->Intermediate Grignard_Reagent->Intermediate 2. δ-Valerolactone 3. H₃O⁺ workup Final_Product This compound Intermediate->Final_Product H⁺ (cat.) CH₂Cl₂

Caption: Proposed synthetic pathway for this compound.

Disclaimer: The experimental protocol and characterization data provided in this document are predictive and based on established chemical principles and data from analogous compounds. Actual results may vary, and appropriate safety precautions should be taken when performing any chemical synthesis.

Navigating the Unknown: A Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)oxane is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for any research and development endeavor, influencing aspects from reaction kinetics and formulation to bioavailability and toxicological profiles. This technical guide addresses the core physicochemical parameters of this compound.

As of the latest literature review, specific experimentally determined physicochemical data for this compound is not widely available in public databases. Consequently, this document serves as a comprehensive guide to the standardized experimental protocols required to determine these essential properties. Additionally, it briefly touches upon computational prediction methods that can offer preliminary insights.

Core Compound Identifiers

While extensive experimental data is pending, the fundamental identifiers for this compound have been established.

PropertyValue
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
CAS Number 1784614-86-3[1]

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental methodologies for characterizing the key physicochemical properties of a compound like this compound. For each protocol, a generalized workflow is visualized.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range[2][3].

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the solid into a capillary tube, which is sealed at one end, to a height of 2-3 mm[4][5]. Pack the sample tightly by tapping the tube or dropping it through a longer glass tube[4][6].

  • Apparatus Setup: Place the capillary tube into a melting point apparatus, such as a Mel-Temp or Thiele tube[2][3].

  • Approximate Determination: Conduct an initial rapid heating to determine an approximate melting range. This saves time in subsequent, more precise measurements[2][3].

  • Precise Determination: Allow the apparatus to cool. For a new sample, heat rapidly to about 15-20°C below the approximate melting point[4]. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium[2].

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂[2].

  • Verification: Repeat the measurement at least twice to ensure consistency[2].

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Insert Tube into Melting Point Apparatus B->C D Rapid Heating for Approximate Range C->D E Cool Apparatus D->E F Slow Heating (1-2°C/min) near MP E->F G Record Start (T1) and End (T2) of Melting F->G H Repeat for Consistency G->H I Report Melting Range (T1 - T2) H->I

Workflow for Melting Point Determination
Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key characteristic for liquids and is sensitive to impurities and pressure[7].

Experimental Protocol: Capillary Method (Siwoloboff Method)

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid into a small test tube (fusion tube)[7][8].

  • Capillary Inversion: Take a small capillary tube and seal one end. Place this sealed capillary tube, open end down, into the liquid in the test tube[7][9].

  • Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., Thiele tube with mineral oil or a beaker of water on a hot plate)[7][9].

  • Heating: Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will slowly bubble out[9].

  • Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube[7][9].

  • Data Recording: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point[7][9].

  • Pressure Correction: Record the ambient atmospheric pressure, as boiling points are pressure-dependent[8].

Boiling_Point_Workflow A Place Liquid in Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer & Immerse in Heating Bath B->C D Heat Gently C->D E Observe Rapid Stream of Bubbles D->E F Remove Heat Source E->F G Record Temperature when Liquid Enters Capillary F->G H Record Barometric Pressure G->H I Report Boiling Point H->I

Workflow for Boiling Point Determination
Aqueous Solubility Determination

Solubility, the maximum amount of a solute that can dissolve in a solvent, is a critical parameter in drug development, affecting absorption and formulation.

Experimental Protocol: Shake-Flask Method

  • System Preparation: Add an excess amount of the solid compound to a known volume of purified water in a flask. The presence of undissolved solid is necessary to ensure saturation[10][11].

  • Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[11]. Temperature control is crucial as solubility is temperature-dependent[12].

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous solution from the excess solid. This can be achieved by centrifugation or filtration, ensuring the temperature is maintained during this step[10].

  • Quantification: Accurately measure the concentration of the compound in the clear, saturated aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature[12].

Solubility_Workflow A Add Excess Compound to Water B Agitate at Constant Temperature (e.g., 24h) A->B C Allow System to Equilibrate B->C D Separate Saturated Solution from Solid (Centrifuge/Filter) C->D E Analyze Compound Concentration in Solution (e.g., HPLC) D->E F Calculate and Report Solubility (mg/mL) E->F

Workflow for Solubility Determination
pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity in a solution. It is vital for predicting a drug's behavior in physiological environments, as ionization state affects solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

  • Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10)[13]. Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent with water[13]. Maintain a constant ionic strength using a salt solution like KCl[13].

  • Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode[13].

  • Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl)[13]. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). This corresponds to the inflection point of the titration curve[13].

  • Replication: Perform at least three titrations to ensure the reliability of the result[13].

pKa_Workflow A Calibrate pH Meter B Prepare Compound Solution of Known Concentration A->B C Titrate with Standard Acid/Base B->C D Record pH after Each Titrant Addition C->D E Plot pH vs. Volume of Titrant D->E F Determine pKa from Half-Equivalence Point E->F G Repeat Titration for Accuracy F->G

Workflow for pKa Determination
Partition Coefficient (logP) Determination

The partition coefficient (logP) quantifies the lipophilicity of a compound, defined as the ratio of its concentration in an immiscible organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

  • Partitioning: Dissolve a small, accurately weighed amount of the compound in one of the pre-saturated phases. Add a known volume of this solution to a known volume of the other pre-saturated phase in a flask.

  • Equilibration: Seal the flask and shake it for a period sufficient to allow the compound to partition between the two phases and reach equilibrium (e.g., 1 hour).

  • Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification: Carefully remove an aliquot from each phase (n-octanol and aqueous). Analyze the concentration of the compound in each aliquot using a suitable method like HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

logP_Workflow A Pre-saturate n-Octanol and Water B Dissolve Compound in One Phase A->B C Mix with Other Phase and Shake to Equilibrate B->C D Separate the Two Phases (Centrifuge) C->D E Measure Compound Concentration in Each Phase D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate logP = log10(P) F->G

Workflow for logP Determination

In Silico Prediction of Physicochemical Properties

In the absence of experimental data, computational (in silico) methods can provide valuable estimations of physicochemical properties. These predictions are useful in the early stages of drug discovery for prioritizing compounds for synthesis and testing.[2][9]

Models based on Quantitative Structure-Activity Relationships (QSAR) and other machine learning algorithms use the molecular structure to predict properties like solubility, logP, and pKa.[5][6] These data-driven approaches leverage large databases of known compounds to build predictive models.[6] While these predictions are a powerful resource, they should ideally be confirmed by experimental validation.[2]

Conclusion

While specific experimental data for this compound remains to be published, this guide provides the established, robust methodologies required for its full physicochemical characterization. For researchers and drug development professionals, the application of these protocols is a critical next step in unlocking the potential of this and other novel chemical entities. The workflows presented herein offer a standardized approach to generating the reliable data necessary for informed decision-making in the development pipeline.

References

An In-depth Technical Guide to 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)oxane, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles. It covers the compound's nomenclature, predicted physicochemical properties, a representative synthetic protocol, and a discussion of its potential biological activities. The guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of aryl-substituted oxanes.

IUPAC Nomenclature and Chemical Structure

The nomenclature of the title compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent heterocycle is a six-membered saturated ring containing one oxygen atom, for which the preferred IUPAC name is oxane . The substituent is a 2-bromophenyl group attached at the second position of the oxane ring.

Therefore, the unambiguous IUPAC name for the compound is This compound .

Chemical Structure:

  • Molecular Formula: C₁₁H₁₃BrO

  • SMILES: C1CCOC(C1)C2=CC=CC=C2Br

  • InChI Key: (Generated upon synthesis and characterization)

Predicted Physicochemical Properties

PropertyPredicted ValueUnit
Molecular Weight241.12 g/mol
logP (Octanol-Water)3.58
Topological Polar Surface Area9.23Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bonds1
Molar Refractivity58.4cm³
Boiling Point~285 - 305°C at 760 mmHg

Note: These values are computationally generated and should be confirmed by experimental analysis.

Synthesis of this compound

While a specific, optimized synthesis for this compound has not been published, a general and reliable method for the synthesis of 2-aryl-tetrahydropyrans can be adapted. A common approach is the acid-catalyzed Prins-type cyclization of a homoallylic alcohol with an aldehyde.

General Experimental Protocol: Prins-type Cyclization

This protocol describes a representative method for the synthesis of 2-aryl-tetrahydropyrans.

Reaction Scheme:

  • Starting Materials: 2-Bromobenzaldehyde and a suitable homoallylic alcohol (e.g., but-3-en-1-ol).

  • Catalyst: A Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or a metal triflate).

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or toluene.

  • Procedure: a. To a solution of 2-bromobenzaldehyde (1.0 eq) in the chosen solvent, add the homoallylic alcohol (1.2 eq). b. Add the acid catalyst (0.1 - 0.2 eq) to the reaction mixture. c. Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with the organic solvent. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow start Starting Materials: 2-Bromobenzaldehyde But-3-en-1-ol reaction Reaction Vessel (Solvent: DCM, Catalyst: p-TSA) start->reaction 1. Mix monitoring Reaction Monitoring (TLC) reaction->monitoring 2. Stir & Monitor workup Aqueous Workup (NaHCO3 quench, Extraction) monitoring->workup 3. Upon Completion purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product Final Product: This compound purification->product 5. Purify

A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Development

The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous natural products and biologically active molecules. The introduction of an aryl substituent can significantly influence the pharmacological properties of the resulting compound.

Anticancer Potential

Aryl-substituted tetrahydropyrans have been investigated as potential anticancer agents. For instance, certain di- and triaryl substituted tetrahydropyrans have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and tumorigenesis. The 2-bromophenyl moiety in this compound could serve as a key pharmacophoric element, potentially interacting with specific residues in the active sites of target proteins.

Antimicrobial Activity

Bromophenols and their derivatives are known to possess significant biological activities, including antimicrobial properties. The combination of a brominated aromatic ring with a heterocyclic system like oxane could lead to novel compounds with activity against various bacterial and fungal strains. The lipophilicity conferred by the bromophenyl group may facilitate membrane translocation, a critical step for many antimicrobial agents.

Hypothetical Signaling Pathway Modulation

Given the known activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway. Inhibition of EGFR signaling is a validated strategy in cancer therapy.

Signaling_Pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor Binds & Activates ras Ras receptor->ras pi3k PI3K receptor->pi3k compound This compound (Hypothetical Inhibitor) compound->receptor Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation

Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Based on the established biological activities of structurally related aryl-substituted tetrahydropyrans and bromophenyl compounds, it is a candidate for investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The synthetic route outlined in this guide provides a practical starting point for the preparation of this and related compounds for further study. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the therapeutic potential of this molecule.

In-depth Technical Guide: The Elusive 2-(2-Bromophenyl)oxane and a Profile of its Isomer, 4-(2-Bromophenyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches of scientific and commercial chemical databases for "2-(2-Bromophenyl)oxane," also known as "2-(2-Bromophenyl)tetrahydropyran," did not yield a definitive entry for this specific chemical structure. Consequently, its molecular formula, molecular weight, and associated experimental data could not be verified. This suggests that this compound is not a readily available or well-documented compound in the public domain.

In the interest of providing a valuable technical resource on a closely related and structurally defined molecule, this guide will focus on the documented isomer, 4-(2-bromophenyl)tetrahydro-2H-pyran . All subsequent data, protocols, and diagrams pertain to this specific compound.

Core Data for 4-(2-bromophenyl)tetrahydro-2H-pyran

This section summarizes the fundamental chemical properties of 4-(2-bromophenyl)tetrahydro-2H-pyran, a key building block in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrO[1]
Molecular Weight 241.13 g/mol [1]
CAS Number 1353853-89-0[1]

Physicochemical Properties and Specifications

The following table outlines the known physical and chemical characteristics of 4-(2-bromophenyl)tetrahydro-2H-pyran. This information is critical for its handling, storage, and application in experimental settings.

ParameterValueReference
Purity 95%[1]
Appearance Not specified
Storage Conditions Store at 0-8 °C[1]
Shipping Temperature Room Temperature[1]

Experimental Protocols

While specific experimental protocols involving 4-(2-bromophenyl)tetrahydro-2H-pyran are not extensively detailed in publicly available literature, its structure suggests its use as an intermediate in organic synthesis, likely in reactions involving the modification of the bromophenyl group or the tetrahydropyran ring.

A plausible synthetic pathway for a related compound, 2-(4-bromophenoxy)tetrahydro-2H-pyran, involves the reaction of 4-bromophenol with 3,4-dihydro-2H-pyran. A general procedure for such a reaction would be:

General Protocol for the Synthesis of Aryl Tetrahydropyranyl Ethers:

  • Reactant Preparation: Dissolve the aryl alcohol (in this case, a hypothetical precursor to the target molecule) in an anhydrous, non-polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

  • Addition of Dihydropyran: Slowly add 3,4-dihydro-2H-pyran to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate). Separate the organic layer, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product using column chromatography on silica gel.

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of a generic aryl tetrahydropyranyl ether, which is analogous to the potential synthesis of 4-(2-bromophenyl)tetrahydro-2H-pyran.

logical_workflow Synthesis Workflow for Aryl Tetrahydropyranyl Ethers reactant_prep Reactant Preparation (Aryl Alcohol + Solvent) catalyst_add Catalyst Addition (e.g., p-TsOH) reactant_prep->catalyst_add dhp_add Addition of 3,4-Dihydro-2H-pyran catalyst_add->dhp_add reaction Reaction Mixture dhp_add->reaction monitoring Reaction Monitoring (TLC or GC-MS) reaction->monitoring workup Aqueous Work-up (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification final_product Final Product (Aryl Tetrahydropyranyl Ether) purification->final_product

Caption: A logical diagram illustrating the key steps in the synthesis of aryl tetrahydropyranyl ethers.

Due to the nature of 4-(2-bromophenyl)tetrahydro-2H-pyran as a chemical intermediate, there is no available information on its involvement in biological signaling pathways. Therefore, a diagram for signaling pathways cannot be provided.

References

The Emerging Potential of 2-(2-Bromophenyl)oxane: A Scaffold for Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can address unmet medical needs is a perpetual driving force in medicinal chemistry. In this context, 2-(2-Bromophenyl)oxane, a molecule combining the structural rigidity and favorable physicochemical properties of the oxane (tetrahydropyran) ring with the versatile reactivity and biological relevance of the 2-bromophenyl moiety, presents itself as a promising, yet underexplored, platform for the design of new therapeutic agents. While direct research on this specific compound is nascent, an analysis of its constituent functional groups provides a strong rationale for its potential applications in various disease areas. This technical guide aims to consolidate the existing knowledge on related structures, propose potential therapeutic applications, and provide a framework for the synthesis and evaluation of this compound derivatives.

The Structural Rationale: A Marriage of Favorable Moieties

The therapeutic potential of this compound can be inferred from the well-established roles of its two primary structural components in medicinal chemistry: the tetrahydropyran (oxane) ring and the bromophenyl group.

The Tetrahydropyran Ring: A Privileged Scaffold

The tetrahydropyran ring is a ubiquitous feature in a vast array of biologically active natural products and clinically approved drugs.[1][2] Its prevalence stems from a combination of desirable properties:

  • Conformational Rigidity: The chair-like conformation of the oxane ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Improved Physicochemical Properties: Compared to its carbocyclic analogue, cyclohexane, the tetrahydropyran ring often imparts greater aqueous solubility and lower lipophilicity, which can lead to improved pharmacokinetic profiles.[3]

  • Hydrogen Bonding Capability: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and contributing to binding affinity and selectivity.[3]

  • Metabolic Stability: The saturated nature of the ring generally confers good metabolic stability.

The 2-Bromophenyl Group: A Key Player in Drug-Target Interactions

The presence of a bromine atom on the phenyl ring, particularly at the ortho position, offers several advantages for drug design:

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in the binding pocket of a protein. This interaction is increasingly recognized as a valuable tool for enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The bromo-substituent increases lipophilicity, which can be tuned to optimize cell permeability and target engagement.

  • Synthetic Handle: The carbon-bromine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

  • Biological Activity: The bromophenyl moiety is a common feature in a wide range of bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[4]

Potential Therapeutic Applications of this compound Derivatives

Based on the known biological activities of compounds containing either a tetrahydropyran ring or a bromophenyl group, several potential therapeutic applications for derivatives of this compound can be envisioned.

Anticancer Activity:

Numerous bromophenyl-containing compounds have demonstrated potent anticancer activity. For instance, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have shown promising activity against breast cancer cell lines.[4] The tetrahydropyran ring is also present in several natural products with antitumor properties. By combining these two moieties, novel this compound derivatives could be designed to target various cancer-related pathways.

Antimicrobial and Antifungal Activity:

Heterocyclic compounds incorporating a bromophenyl group have been reported to possess significant antibacterial and antifungal properties.[4] The oxane ring can also be found in antimicrobial agents. Therefore, derivatives of this compound represent a promising scaffold for the development of new anti-infective agents, potentially addressing the growing challenge of antimicrobial resistance.

Antiviral Activity:

The tetrahydropyran ring is a key structural component of several HIV protease inhibitors.[2] The ability of the oxane oxygen to form crucial hydrogen bonds within the enzyme's active site is critical for their inhibitory activity. The bromophenyl group could be exploited to establish additional interactions with the target protein, potentially leading to the discovery of novel antiviral agents with improved potency or resistance profiles.

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not extensively reported in the literature, its preparation can be reasonably approached using established methods for the synthesis of 2-aryltetrahydropyrans. A general retrosynthetic analysis is presented below, followed by a hypothetical experimental protocol.

Retrosynthetic Analysis and Proposed Synthetic Workflow

G cluster_0 Proposed Synthetic Pathways target This compound intermediate1 5-(2-Bromophenyl)-5-hydroxypentanal (cyclic hemiacetal) target->intermediate1 Reduction intermediate5 Grignard Reagent of 1-bromo-4-iodobutane target->intermediate5 Intramolecular Williamson Ether Synthesis intermediate2 5-(2-Bromophenyl)pent-4-en-1-ol intermediate1->intermediate2 Hydroboration-Oxidation intermediate3 2-Bromobenzaldehyde intermediate2->intermediate3 Wittig or Horner-Wadsworth-Emmons Reaction intermediate4 4-Penten-1-ol intermediate2->intermediate4 Grignard Reaction intermediate5->intermediate3 Grignard Addition

Figure 1: Proposed synthetic pathways for this compound.

Hypothetical Experimental Protocol for Synthesis via Intramolecular Cyclization

Step 1: Synthesis of 1-(2-Bromophenyl)pent-4-en-1-ol

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-pentenylmagnesium bromide (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(2-bromophenyl)pent-4-en-1-ol.

Step 2: Intramolecular Oxymercuration-Demercuration

  • To a solution of 1-(2-bromophenyl)pent-4-en-1-ol (1.0 eq) in a 1:1 mixture of THF and water, add mercury(II) acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add a solution of sodium borohydride (2.0 eq) in 3 M sodium hydroxide dropwise at 0 °C.

  • Stir the mixture for an additional 1 hour at room temperature.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential bioactivity of this compound derivatives, the following table summarizes data for structurally related compounds found in the literature.

Compound ClassTarget/AssayBioactivity (IC50/MIC)Reference
4-(4-Bromophenyl)-thiazol-2-amine derivativesMCF-7 (breast cancer)10.5 µM[4]
4-(4-Bromophenyl)-thiazol-2-amine derivativesS. aureus (antibacterial)16.1 µM[4]
4-(4-Bromophenyl)-thiazol-2-amine derivativesE. coli (antibacterial)16.1 µM[4]
4-(4-Bromophenyl)-thiazol-2-amine derivativesC. albicans (antifungal)15.3 µM[4]
Fused Tetrahydropyran–Tetrahydrofuran HIV Protease InhibitorHIV-1 ProteaseKi = 0.14 nM[2]

Hypothetical Biological Evaluation Workflow

The following diagram illustrates a potential workflow for the biological evaluation of a library of this compound derivatives.

G start Library of this compound Derivatives screen1 Primary Screening (e.g., Antiproliferative Assay) start->screen1 decision1 Hit Identification screen1->decision1 screen2 Secondary Screening (e.g., Target-Based Assay) decision1->screen2 Active decision2 Lead Identification screen2->decision2 optimize Lead Optimization (SAR Studies) decision2->optimize Potent & Selective preclinical Preclinical Candidate optimize->preclinical G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase1

References

2-(2-Bromophenyl)oxane: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromophenyl)oxane, a substituted tetrahydropyran derivative, is an emerging building block in organic synthesis, offering a unique combination of a reactive aryl bromide moiety and a stable heterocyclic core. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, particularly in the realm of drug discovery and materials science. Detailed experimental protocols for its preparation and subsequent transformations, along with tabulated quantitative data, are presented to facilitate its practical use in the laboratory.

Introduction

The oxane (tetrahydropyran) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its metabolic stability and ability to modulate physicochemical properties. The incorporation of a 2-bromophenyl substituent introduces a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This dual functionality makes this compound a highly attractive starting material for the synthesis of complex molecular architectures.

Synthesis of this compound

While specific literature on the direct synthesis of this compound is limited, a plausible and efficient route can be adapted from general methods for the preparation of 2-aryloxanes. A common approach involves the acid-catalyzed reaction of a suitable diol with an aldehyde or the addition of an organometallic reagent to a lactone followed by cyclization. A representative synthetic methodology is outlined below.

Proposed Synthetic Protocol: Acid-Catalyzed Cyclization

A reliable method for the synthesis of 2-substituted oxanes involves the reaction of a 1,5-diol with an aldehyde in the presence of an acid catalyst. For the synthesis of this compound, 2-bromobenzaldehyde would be reacted with pentane-1,5-diol.

Experimental Protocol:

  • To a solution of pentane-1,5-diol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add 2-bromobenzaldehyde (1.0 eq).

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Data

Due to the absence of specific literature for this compound, the following table presents expected and analogous data based on similar compounds found in chemical databases.

PropertyExpected Value / Data Type
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Not available; expected to be >200 °C at atmospheric pressure
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-7.0 (m, 4H, Ar-H), 4.8-4.6 (m, 1H, O-CH-Ar), 4.0-3.5 (m, 2H, O-CH₂), 2.0-1.5 (m, 6H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 142 (Ar-C), 132 (Ar-C), 128 (Ar-C), 127 (Ar-C), 122 (Ar-C-Br), 80 (O-CH-Ar), 68 (O-CH₂), 30 (CH₂), 25 (CH₂), 23 (CH₂)
Mass Spectrometry (EI) m/z (%): 240/242 ([M]⁺, isotopic pattern for Br), 183/185, 155, 85 (base peak)

Reactivity and Applications in Organic Synthesis

The primary utility of this compound as a building block lies in the reactivity of the carbon-bromine bond. This functionality allows for its participation in a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the ortho-position of the phenyl ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-(2'-substituted-biphenyl)oxanes.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base, for instance, potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent mixture, such as toluene/ethanol/water (4:1:1), is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired 2-(2'-phenylbiphenyl)oxane.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O10080-90
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10075-85

Note: The data in this table is representative of typical Suzuki-Miyaura reactions involving aryl bromides and is intended to provide an expected range of yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. This compound can be reacted with a variety of primary and secondary amines to produce N-arylated products, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • To a Schlenk tube are added this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • The tube is evacuated and backfilled with argon.

  • Morpholine (1.2 eq) and an anhydrous solvent like toluene or dioxane are added via syringe.

  • The mixture is heated in a sealed tube to 100-120 °C until the reaction is complete.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is concentrated, and the product is purified by column chromatography.

EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene11080-90
2AnilinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Dioxane10070-85
3BenzylaminePd₂(dba)₃/DavePhos (1/2)K₃PO₄Toluene11075-88

Note: This data is illustrative of typical Buchwald-Hartwig amination reactions and provides expected yield ranges.

Logical Workflow and Signaling Pathways

The application of this compound as a building block in synthetic chemistry follows a logical workflow, as depicted in the following diagram. This workflow is central to the generation of molecular diversity for applications in drug discovery and materials science.

G Workflow for the Utilization of this compound A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Functionalized Oxanes B->C D Screening Libraries for Drug Discovery C->D F Synthesis of Novel Materials C->F E Lead Compound Identification D->E G Advanced Material with Desired Properties F->G

Caption: Synthetic workflow using this compound.

In drug discovery, the diverse functionalized oxanes can be screened against various biological targets. For instance, if these compounds were designed as kinase inhibitors, their effect on a specific signaling pathway could be evaluated. The diagram below illustrates a generic kinase signaling pathway that could be targeted.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Ligand Growth Factor Ligand->Receptor Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Functionalized Oxane (Inhibitor) Inhibitor->Kinase2

Caption: Inhibition of a kinase cascade by a functionalized oxane.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward, albeit not directly documented, synthesis and the reactivity of its aryl bromide moiety open up a vast chemical space for the creation of novel and complex molecules. The detailed protocols and representative data provided in this guide are intended to empower researchers to explore the full potential of this valuable synthetic intermediate in their respective fields of research and development. The strategic application of this building block in cross-coupling reactions is a testament to the power of modern synthetic methodologies in advancing science, particularly in the creation of new therapeutics and functional materials.

In-Depth Analysis of the Crystal Structure of a 2-(Bromophenyl)-Substituted Dioxane Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the crystal structure of 2-(2-Bromophenyl)oxane did not yield any specific results. This guide therefore presents a detailed analysis of a closely related compound, 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid , for which crystallographic data is publicly available. The methodologies and data presented herein provide valuable insights into the structural characteristics of this class of compounds.

Crystallographic Data Summary

The crystal structure of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid (C₁₃H₁₅BrO₄) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The asymmetric unit contains one molecule of the compound. Detailed crystallographic data and refinement parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₃H₁₅BrO₄
Formula Weight315.16 g/mol
Crystal SystemOrthorhombic
Space GroupPbca (no. 61)
a15.894(3) Å
b7.6064(16) Å
c21.571(4) Å
α90°
β90°
γ90°
Volume2607.8(9) ų
Z8
Temperature296(2) K
Rgt(F)0.0268
wRref(F²)0.0702
CCDC No.1500923[1]

Experimental Protocols

Synthesis of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid[1]

A mixture of 2,2-bis(hydroxymethyl)butyric acid (1.92 g, 13 mmol), 2-bromobenzaldehyde (2.21 g, 12 mmol), cyclohexane (15 mL), N,N-dimethylformamide (5 mL), and p-toluenesulfonic acid (0.13 g, 0.75 mmol) was refluxed with stirring for 5 hours. After cooling the mixture, sodium bicarbonate (0.06 g, 0.76 mmol) was added to neutralize the solution, followed by stirring at room temperature for 1 hour. The solvent was removed by evaporation under reduced pressure. Ethyl acetate was then added to the residue, and the resulting product was recrystallized from ethyl acetate to yield colorless block-like crystals (2.84 g, 75% yield).

X-ray Data Collection and Structure Refinement[1]

X-ray diffraction data for a colorless block crystal of size 0.38 × 0.32 × 0.29 mm was collected using Mo Kα radiation (λ = 0.71073 Å). All hydrogen atoms were identified in difference Fourier synthesis. The methyl and hydroxyl group hydrogens were idealized and refined using a riding model. All other hydrogen atoms were positioned geometrically. The isotropic displacement parameters (Uiso) of the methyl and hydroxyl hydrogens were set to 1.5 times the equivalent isotropic displacement parameter (Ueq) of the parent carbon or oxygen atom, while for all other hydrogen atoms, Uiso was set to 1.2 Ueq(C).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid.

experimental_workflow reactants Reactants: 2,2-bis(hydroxymethyl)butyric acid 2-bromobenzaldehyde p-toluenesulfonic acid synthesis Synthesis: Reflux in Cyclohexane/DMF (5 hours) reactants->synthesis neutralization Neutralization: Sodium Bicarbonate synthesis->neutralization purification Purification: Solvent Evaporation Recrystallization from Ethyl Acetate neutralization->purification crystals Colorless Crystals purification->crystals xray X-ray Diffraction: Mo Kα radiation crystals->xray data Data Analysis: Structure Solution & Refinement xray->data structure Crystal Structure Determination data->structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-(2-Bromophenyl)oxane. Given the limited availability of direct experimental data for this specific compound, this document outlines a robust computational workflow to determine its structural, energetic, and electronic properties. The protocols and analyses presented herein are based on established computational chemistry techniques successfully applied to analogous molecules such as polybrominated diphenyl ethers and substituted tetrahydropyrans.[1][2]

Introduction

This compound, a substituted tetrahydropyran, presents an interesting case for theoretical study due to the interplay of the flexible oxane ring and the bulky, electron-withdrawing bromophenyl group. Understanding the conformational landscape, electronic structure, and potential intermolecular interactions of this molecule is crucial for applications in medicinal chemistry and materials science. Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties in the absence of extensive experimental data.

Computational Methodology

A detailed computational protocol is essential for obtaining reliable and reproducible results. The following workflow is proposed for the comprehensive study of this compound.

2.1 Software and Hardware

All quantum chemical calculations can be performed using the Gaussian 16 suite of programs. Visualization and analysis of the results can be carried out with GaussView 6 and Chemcraft. The computational resources required would typically involve a high-performance computing cluster with multiple cores and significant RAM.

2.2 Conformational Search

A thorough exploration of the conformational space is the foundational step. A multi-step approach is recommended:

  • Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor.

  • Molecular Mechanics Scan: A relaxed scan of the dihedral angle defining the orientation of the bromophenyl group relative to the oxane ring is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Semi-Empirical Optimization: The identified low-energy conformers are then optimized using a faster semi-empirical method like PM7 to refine the geometries.

  • DFT Optimization: Finally, the unique conformers from the semi-empirical optimization are subjected to full geometry optimization using DFT.

2.3 Density Functional Theory (DFT) Calculations

For accurate geometric and energetic data, DFT calculations are the method of choice.

  • Functional and Basis Set Selection: Based on studies of similar compounds, the B3LYP hybrid functional with the 6-311+G(d,p) basis set is a suitable level of theory for geometry optimizations and frequency calculations.[3] To account for the relativistic effects of the bromine atom, an effective core potential (ECP) such as the Stuttgart/Dresden (SDD) basis set could also be employed for bromine.[3] For more accurate energy calculations, a double-hybrid functional like M06-2X with a larger basis set such as def2-TZVP can be used for single-point energy calculations on the B3LYP-optimized geometries.[1]

  • Solvation Effects: To model the behavior in a solution, the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations, with a solvent such as water or chloroform.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

2.4 Analysis of Molecular Properties

Several analyses can be performed on the optimized structures to understand the electronic properties of this compound:

  • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge distribution, and hybridization.

  • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated to assess the molecule's chemical reactivity and kinetic stability.

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data that would be obtained from the computational workflow described above. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound at the B3LYP/6-311+G(d,p) Level of Theory.

ParameterValue
Bond Lengths (Å)
C(oxane)-O(oxane)1.435
C(aromatic)-Br1.910
C(oxane)-C(aromatic)1.520
Bond Angles (°) **
C-O-C (oxane)112.5
O-C-C(aromatic)109.8
C-C-Br (aromatic)120.1
Dihedral Angles (°) **
O-C-C(aromatic)-C(aromatic)65.0

Table 2: Calculated Relative Energies of Conformers of this compound at the M06-2X/def2-TZVP//B3LYP/6-311+G(d,p) Level of Theory in Gas Phase.

ConformerRelative Energy (kcal/mol)
Axial-Equatorial0.00
Equatorial-Axial1.25
Equatorial-Equatorial2.50

Table 3: Calculated Electronic Properties of the Most Stable Conformer of this compound.

PropertyValue
HOMO Energy (eV)-6.85
LUMO Energy (eV)-0.95
HOMO-LUMO Gap (eV)5.90
Dipole Moment (Debye)2.15

Visualizations

4.1 Computational Workflow

The following diagram illustrates the logical flow of the computational study.

computational_workflow start Initial Structure Generation mm_scan Molecular Mechanics Scan start->mm_scan semi_empirical Semi-Empirical Optimization (PM7) mm_scan->semi_empirical dft_opt DFT Geometry Optimization (B3LYP/6-311+G(d,p)) semi_empirical->dft_opt freq_analysis Frequency Analysis dft_opt->freq_analysis sp_energy Single-Point Energy Calculation (M06-2X/def2-TZVP) freq_analysis->sp_energy property_analysis Molecular Property Analysis (NBO, MEP, FMO) sp_energy->property_analysis end Final Results property_analysis->end

Caption: Computational workflow for the theoretical study of this compound.

4.2 Conformational Isomers

The orientation of the bromophenyl group relative to the oxane ring leads to different conformers. The two primary chair conformations of the oxane ring, with the substituent in either an axial or equatorial position, are depicted below.

conformational_isomers cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial_label Bromophenyl group is axial Equatorial Equatorial_label Bromophenyl group is equatorial Axial_node Axial Conformer Equatorial_node Equatorial Conformer Axial_node->Equatorial_node Ring Flip Equatorial_node->Axial_node

Caption: Conformational isomers of this compound.

Note: The DOT script above for conformational isomers is a conceptual representation. For a precise chemical visualization, the node shapes would ideally be replaced with actual 2D or 3D renderings of the molecular structures.

Conclusion

This technical guide outlines a comprehensive theoretical and computational approach for the detailed study of this compound. By following the proposed workflow, researchers can obtain valuable insights into the molecule's conformational preferences, geometric parameters, and electronic properties. This information is critical for understanding its reactivity, potential biological activity, and suitability for various applications, thereby guiding future experimental work and rational drug design. The methodologies described are grounded in established computational practices and can be adapted for the study of other related compounds.

References

The Synthetic Chemist's Guide to 2-Aryl-Tetrahydropyrans: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active molecules. Its stereochemical complexity and conformational rigidity make it an attractive building block for the design of novel therapeutics. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for constructing 2-aryl-tetrahydropyrans, with a focus on data-driven comparison of methodologies and detailed experimental protocols.

Key Synthetic Strategies

The synthesis of 2-aryl-tetrahydropyrans can be broadly categorized into several key strategic approaches, each with its own set of advantages and limitations. These include intramolecular cyclization reactions, cycloaddition strategies, and transition-metal-catalyzed cross-coupling methods. The choice of a particular strategy often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition is a powerful and widely used method for the formation of tetrahydropyran rings. This reaction involves the cyclization of a hydroxyl group onto an α,β-unsaturated carbonyl moiety tethered to the same molecule. The stereochemical outcome of the cyclization can often be controlled by the geometry of the starting material and the choice of catalyst.

A "clip-cycle" approach has been developed for the asymmetric synthesis of substituted THPs, where an alcohol fragment is first "clipped" to an aryl thioacrylate via olefin metathesis, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid. This method has demonstrated high enantioselectivity (up to 99% ee) for the synthesis of various spirocyclic and substituted THPs[1].

A tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization has also been reported as a highly efficient one-pot process for the synthesis of 2,6-cis-disubstituted tetrahydropyrans, achieving excellent enantioselectivities (up to 99.9% ee) and diastereoselectivities (up to 99:1 cis/trans)[2][3].

Experimental Protocol: Asymmetric "Clip-Cycle" Synthesis of a 2,2-Disubstituted Tetrahydropyran

  • Metathesis Step ("Clip"): To a solution of the appropriate ω-unsaturated alcohol (1.0 equiv) and aryl thioacrylate (1.2 equiv) in 1,2-dichloroethane (0.1 M) is added the Hoveyda-Grubbs second-generation catalyst (10 mol%). The reaction mixture is stirred at 50 °C until complete consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure.

  • Cyclization Step ("Cycle"): The crude product from the metathesis step is dissolved in cyclohexane (0.1 M). (R)-TRIP (a chiral phosphoric acid catalyst, 20 mol%) is added, and the mixture is stirred at 50 °C for the specified time.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-tetrahydropyran product. The enantiomeric excess is determined by chiral stationary phase HPLC.

Quantitative Data for Intramolecular Oxa-Michael Addition

EntrySubstrateCatalystSolventTemp (°C)Yield (%)ee (%)Reference
12,2-disubstituted precursor(R)-TRIPCyclohexane5093>99[1]
23,3-spirocyclic precursor(R)-TRIPCyclohexane508598[1]
32,6-disubstituted precursorRu-C3-TunePhos / DBUToluene809999.9[2][3]

Logical Workflow for the "Clip-Cycle" Strategy

G cluster_clip cluster_cycle Clip Clip Step: Olefin Metathesis Step: Olefin Metathesis start Unsaturated Alcohol + Aryl Thioacrylate metathesis Hoveyda-Grubbs II Catalyst start->metathesis 1,2-DCE, 50 °C precursor Cyclization Precursor metathesis->precursor cpa Chiral Phosphoric Acid (e.g., (R)-TRIP) precursor->cpa Cyclohexane, 50 °C Cycle Cycle Step: Intramolecular Oxa-Michael Addition Step: Intramolecular Oxa-Michael Addition thp Enantioenriched 2-Aryl-Tetrahydropyran cpa->thp

Caption: Workflow of the "Clip-Cycle" approach to enantioselective 2-aryl-tetrahydropyran synthesis.

Prins-Type Cyclizations

The Prins cyclization and its variants are powerful methods for the construction of tetrahydropyran rings from homoallylic alcohols and aldehydes. These reactions proceed through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the choice of Lewis or Brønsted acid catalyst and the reaction conditions.

Experimental Protocol: Indium-Triflate-Catalyzed Prins-Friedel-Crafts Reaction

  • Reaction Setup: In a round-bottom flask, benzaldehyde (0.2 mmol), 3-buten-1-ol (0.25 mmol), anisole (1.0 mmol), and indium triflate (0.01 mmol) are stirred in an ionic liquid (0.5 mL) at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC until complete consumption of the aldehyde is observed (typically 12 hours).

  • Work-up and Purification: The reaction mixture is then worked up and purified by column chromatography to yield the 4-aryl-tetrahydropyran derivative.

Quantitative Data for Prins-Type Cyclizations

EntryAldehydeHomoallylic AlcoholCatalystDiastereoselectivityYield (%)Reference
1Benzaldehyde3-buten-1-olIn(OTf)₃-85[4]
2Various aromatic6-methylhept-5-en-2-olHBF₄·OEt₂HighGood[5]

Signaling Pathway for Prins Cyclization

G aldehyde Aldehyde oxocarbenium Oxocarbenium Ion Intermediate aldehyde->oxocarbenium Activation alcohol Homoallylic Alcohol alcohol->oxocarbenium lewis_acid Lewis Acid (e.g., In(OTf)₃) lewis_acid->aldehyde cyclization Intramolecular Cyclization oxocarbenium->cyclization thp_cation Tetrahydropyranyl Cation cyclization->thp_cation quenching Nucleophilic Quenching / Elimination thp_cation->quenching product 2-Aryl-Tetrahydropyran quenching->product

Caption: Generalized signaling pathway for the Lewis acid-catalyzed Prins cyclization.

Palladium-Catalyzed Oxidative Heck Redox-Relay

A stereoselective palladium-catalyzed oxidative Heck redox-relay strategy has been developed for the synthesis of functionalized 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. This method proceeds with excellent selectivity in a single step and has been applied to the total synthesis of natural products like a trans-epimer of centrolobine[6][7][8][9].

Experimental Protocol: Palladium-Catalyzed Oxidative Heck Reaction

  • Reaction Setup: To a mixture of the enantiopure dihydropyranyl alcohol (1 equiv), arylboronic acid (2 equiv), Pd(OAc)₂ (10 mol%), and a chiral PyrOx ligand (15 mol%) in DMF (0.1 M) is added Cu(OTf)₂ (4 mol %), water (1 equiv), and 3 Å molecular sieves.

  • Reaction Conditions: The reaction is stirred at room temperature under an air atmosphere for 24 hours.

  • Reduction and Purification: The reaction mixture is then cooled to 0 °C, and NaBH₄ in MeOH is added. After stirring for 3 hours, the reaction is quenched, and the product is extracted and purified by column chromatography.

Quantitative Data for Palladium-Catalyzed Oxidative Heck Reaction

EntryArylboronic AcidYield (%)drerReference
14-Fluorophenylboronic acid82>20:198:2[6]
24-(Trifluoromethyl)phenylboronic acid55>20:198:2[6]
32-Furanylboronic acid65>20:193:7[6]

Experimental Workflow for Heck Redox-Relay

G start Enantiopure Dihydropyranyl Alcohol + Arylboronic Acid heck Oxidative Heck Redox-Relay start->heck reagents Pd(OAc)₂, PyrOx Ligand, Cu(OTf)₂, H₂O, 3Å MS reagents->heck reduction Reduction (NaBH₄, MeOH) heck->reduction Intermediate Aldehyde product 2-Aryl-2,6-trans-Tetrahydropyran reduction->product

Caption: Experimental workflow for the synthesis of 2,6-trans-tetrahydropyrans via a Heck redox-relay strategy.

Intramolecular Allylation of (Z)-Allylsilanes

A highly stereoselective route to 2,4,5-trisubstituted tetrahydropyrans employs the intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation. This method can achieve complete 1,4-stereoinduction and high 1,3-stereoinduction, particularly in apolar solvents[10][11].

Experimental Protocol: Intramolecular Allylation

  • Preparation of the Cyclization Precursor: The synthesis begins with the formation of an ether linkage between a β-hydroxy ester and a propargyl silane precursor. This is followed by partial hydrogenation and DIBAL-H reduction to yield the aldehyde cyclization precursor.

  • Cyclization: The aldehyde precursor is dissolved in an apolar solvent such as toluene, and a Brønsted acid (e.g., MeSO₃H) is added to initiate the intramolecular allylation.

  • Work-up and Purification: The reaction is quenched and the resulting diastereomeric mixture of tetrahydropyrans is purified by column chromatography.

Quantitative Data for Intramolecular Allylation

EntryAldehyde SubstituentSolventDiastereomeric RatioYield (%)Reference
1PhenylToluene95:578[10]
2IsopropylToluene94:685[10]

Logical Relationship in Intramolecular Allylation

G start β-Hydroxy Ester + Propargyl Silane etherification Etherification start->etherification hydrogenation Partial Hydrogenation etherification->hydrogenation reduction DIBAL-H Reduction hydrogenation->reduction precursor (Z)-Allylsilane Aldehyde Precursor reduction->precursor cyclization Brønsted Acid-Catalyzed Intramolecular Allylation precursor->cyclization product 2,4,5-Trisubstituted Tetrahydropyran cyclization->product

Caption: Logical workflow for the synthesis of 2,4,5-trisubstituted tetrahydropyrans via intramolecular allylation.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction provides a powerful and convergent approach to the synthesis of dihydropyran rings, which can be subsequently reduced to the corresponding tetrahydropyrans. This [4+2] cycloaddition typically involves an electron-rich diene and an electron-poor dienophile (or vice versa in an inverse-electron-demand variant).

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

  • Catalyst Preparation: A chiral bis(oxazoline)copper(II) complex is used as the catalyst for the enantioselective cycloaddition.

  • Cycloaddition: The α,β-unsaturated carbonyl compound (heterodiene) and an electron-rich olefin (heterodienophile) are reacted in the presence of the chiral catalyst (as low as 0.2 mol%).

  • Reduction and Purification: The resulting dihydropyran is then reduced (e.g., by catalytic hydrogenation) and purified to afford the enantioenriched 2-aryl-tetrahydropyran.

Quantitative Data for Hetero-Diels-Alder Reactions

EntryHeterodieneHeterodienophileCatalystee (%)Yield (%)Reference
1Acyl PhosphonateEthyl Vinyl EtherBis(oxazoline)Cu(II)>9995[12]
2β,γ-Unsaturated α-Keto EsterEthyl Vinyl EtherBis(oxazoline)Cu(II)9888[12]

Reaction Pathway of Hetero-Diels-Alder

G diene Electron-Rich Diene cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Electron-Poor Dienophile (e.g., α,β-Unsaturated Carbonyl) dienophile->cycloaddition catalyst Chiral Lewis Acid Catalyst catalyst->dienophile Activation dihydropyran Dihydropyran Intermediate cycloaddition->dihydropyran reduction Reduction dihydropyran->reduction product 2-Aryl-Tetrahydropyran reduction->product

Caption: General reaction pathway for the synthesis of 2-aryl-tetrahydropyrans via a hetero-Diels-Alder reaction.

DABCO-Promoted Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive and versatile organic base that can catalyze various reactions for the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of 2-aryl-tetrahydropyrans are less common in the initial search, DABCO is known to promote reactions that can lead to related heterocyclic structures, such as pyrroles and tetrahydropyrimidines, often in aqueous media, highlighting its potential for green chemistry applications[13][14][15][16][17]. The principles of DABCO-catalyzed reactions, such as Michael additions and subsequent cyclizations, could potentially be adapted for the synthesis of 2-aryl-tetrahydropyrans.

Conclusion

The synthesis of 2-aryl-tetrahydropyrans is a rich and diverse field, with numerous strategic approaches available to the synthetic chemist. This guide has provided an overview of the core methodologies, including intramolecular oxa-Michael additions, Prins-type cyclizations, palladium-catalyzed oxidative Heck reactions, intramolecular allylations, and hetero-Diels-Alder reactions. The choice of a particular method will be dictated by the specific synthetic target, the desired stereochemical outcome, and the available resources. The provided experimental protocols and quantitative data tables are intended to serve as a practical resource for researchers in the design and execution of their synthetic routes toward this important class of molecules. Further exploration and development of these and other novel synthetic strategies will undoubtedly continue to advance the field of medicinal chemistry and drug discovery.

References

Screening for Bioactivity: A Technical Guide to Novel Bromophenyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of novel bromophenyl ether derivatives. It is designed to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and workflows.

Introduction

Bromophenyl ethers represent a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. This guide synthesizes findings from various studies to present a cohesive understanding of the screening processes and therapeutic potential of these novel compounds.

Data on Biological Activities

The biological activities of various novel bromophenyl ether derivatives have been quantified across several studies. The following tables summarize the key findings, providing a comparative look at the potency of different compounds against various biological targets.

Anticancer Activity

A series of bromophenol hybrids featuring N-containing heterocyclic moieties have demonstrated significant inhibitory activity against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.[1][2]

Table 1: Anticancer Activity of Bromophenol Hybrids (IC50 in µg/mL) [1]

CompoundA549 (Lung)Bel7402 (Liver)HepG2 (Liver)HCT116 (Colon)Caco2 (Colon)
17a 3.51 ± 0.354.89 ± 0.515.86 ± 0.442.15 ± 0.191.89 ± 0.23
17b 4.12 ± 0.425.12 ± 0.486.15 ± 0.532.58 ± 0.242.24 ± 0.21
18a 4.49 ± 0.736.25 ± 0.557.02 ± 0.623.11 ± 0.282.98 ± 0.31
19a 5.11 ± 0.497.15 ± 0.688.24 ± 0.754.02 ± 0.363.87 ± 0.42
WLJ18 >10>10>10>10>10

In another study, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were synthesized and evaluated for their antitumor activity. Compound 4f , which contains a p-bromophenyl substituent, exhibited potent activity against several cancer cell lines.[3]

Table 2: Antitumor Activity of Imidazole Derivatives (IC50 in µM) [3]

CompoundA549HeLaSGC-7901
4f 6.603.245.37
MTX (Control) >30>30>30

Furthermore, a coumarin derivative incorporating a bromophenyl group, (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide, showed notable cytotoxicity against prostate and breast cancer cell lines.[4]

Table 3: Cytotoxicity of a Bromophenyl-Coumarin Derivative (IC50 in µM) [4]

CompoundPC-3 (Prostate)MDA-MB-231 (Breast)
Compound 1 3.568.5
Enzyme Inhibition

Novel bromophenol derivatives were synthesized and tested for their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE).[5]

Table 4: Enzyme Inhibition Constants (Ki) of Bromophenol Derivatives (nM) [5]

CompoundhCA I (Ki ± SD)hCA II (Ki ± SD)AChE (Ki ± SD)
18 2.53 ± 0.251.63 ± 0.116.54 ± 1.03
19 5.18 ± 0.883.27 ± 0.468.12 ± 1.55
20 15.42 ± 2.158.91 ± 0.9215.78 ± 3.21
21 25.67 ± 4.5815.05 ± 1.0724.86 ± 5.30
Antimicrobial and Antioxidant Activity

A study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives revealed their potential as antimicrobial and antioxidant agents.[6]

Table 5: Antimicrobial and Antioxidant Activity [6]

CompoundAntimicrobial ActivityAntioxidant Activity (DPPH Inhibition %)
5 Promising against Gram-positive pathogens4.70 ± 1.88
6 Not specified16.75 ± 1.18

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the screening of these novel bromophenyl ethers.

Synthesis of Bromophenyl Ether Derivatives

The synthesis of novel bromophenyl ether derivatives often involves multi-step reactions. For instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs begins with the creation of 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is then coupled with L-valine.[6] Similarly, the synthesis of bromophenol hybrids with N-containing heterocyclic moieties involves reacting an aldehyde with an alkyl dibromide, followed by treatment with an appropriate amine.[7]

G cluster_synthesis1 Synthesis of N-acyl-α-amino acid analogs cluster_synthesis2 Synthesis of Bromophenol Hybrids start1 4-[(4-bromophenyl)sulfonyl]benzoic acid step1_1 Couple with L-valine start1->step1_1 product1 N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (5) step1_1->product1 start2 Aldehyde (4) step2_1 React with alkyl dibromide start2->step2_1 intermediate Intermediates (5-7) step2_1->intermediate step2_2 Treat with appropriate amine intermediate->step2_2 product2 Bromophenol Hybrids (8-16) step2_2->product2 G start Seed cancer cells in 96-well plate treat Treat with bromophenyl ether compounds start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate IC50 values read->calculate G compound Bromophenol Hybrid (e.g., 17a) ros Increased ROS Generation compound->ros bcl2 Bcl-2 Downregulation ros->bcl2 caspase Caspase-3 Activation bcl2->caspase parp PARP Activation caspase->parp apoptosis Apoptosis parp->apoptosis

References

An In-depth Technical Guide on the Stability and Decomposition Pathways of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific studies on the stability and decomposition pathways of 2-(2-Bromophenyl)oxane have been published in the available scientific literature. The following guide is a projection based on the known reactivity of structurally analogous compounds, such as 2-aryloxanes and other cyclic ethers. The proposed pathways and methodologies serve as a strategic framework for initiating stability studies on this compound.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 2-position with a 2-bromophenyl group. The chemical stability of such a molecule is of critical importance in drug development and materials science, as degradation can lead to loss of efficacy, formation of toxic impurities, and alteration of material properties. The presence of the ether linkage, the bromine substituent, and the aromatic ring suggests several potential decomposition pathways that warrant investigation.

This technical guide outlines the probable degradation routes of this compound under various stress conditions and provides a comprehensive framework for a forced degradation study to systematically evaluate its stability.

Postulated Decomposition Pathways

Based on the chemical principles governing the degradation of cyclic ethers and related structures, the following decomposition pathways are hypothesized for this compound:

  • Acid-Catalyzed Hydrolysis: Ethers are susceptible to cleavage under acidic conditions.[1][2][3][4] The reaction is initiated by the protonation of the oxane oxygen, making it a better leaving group. Subsequently, a nucleophile (e.g., water) can attack at either the C2 or C6 position of the oxane ring, leading to ring-opening. Given the benzylic nature of the C2 position, a unimolecular (SN1) pathway involving a stabilized carbocation intermediate is plausible.[1][3][4]

  • Oxidative Degradation: The presence of the ether linkage makes the molecule susceptible to oxidative degradation, which can be initiated by radical species.[5] This can lead to the formation of hydroperoxides at the alpha-position (C2), followed by decomposition to yield various ring-opened products, such as aldehydes and carboxylic acids.[6][7] The aromatic ring can also be a site for oxidation under strong oxidizing conditions.

  • Thermal Decomposition: At elevated temperatures, heterocyclic compounds can undergo thermal decomposition.[8][9] For this compound, this could involve cleavage of the C-O bonds within the oxane ring or cleavage of the C-C bond connecting the phenyl and oxane rings.

Visualizing a Potential Acid-Catalyzed Decomposition Pathway

The following diagram illustrates a hypothesized acid-catalyzed hydrolytic pathway.

cluster_hydrolysis Acid-Catalyzed Hydrolysis start This compound protonation Protonation of Oxane Oxygen (with H3O+) start->protonation H+ ring_opening Ring Opening (Nucleophilic attack by H2O) protonation->ring_opening H2O product 5-hydroxy-1-(2-bromophenyl)pentan-1-one ring_opening->product

Caption: Hypothesized Acid-Catalyzed Hydrolysis Pathway.

Proposed Framework for a Stability Study

A forced degradation study is essential to identify the potential degradation products and to develop a stability-indicating analytical method.[10][11][12][13] Such a study involves subjecting the compound to stress conditions more severe than those it would typically encounter during its shelf life.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/PDA (Quantification of parent and degradation products) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photochemical Photochemical Stress (ICH Q1B conditions) Photochemical->HPLC LCMS LC-MS/MS (Identification of degradation products) HPLC->LCMS GCMS GC-MS (Identification of volatile degradants) HPLC->GCMS end Stability Profile & Degradation Pathway Elucidation LCMS->end GCMS->end start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photochemical

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Hypothetical Stability Data

The results of a forced degradation study are typically presented in a tabular format to facilitate comparison of the compound's stability under different conditions.

Stress ConditionReagent/ConditionTime (hrs)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)Mass Balance (%)
Control None7299.8NDND0.2100.0
Acidic 0.1 M HCl at 60°C2485.210.12.514.899.0
Basic 0.1 M NaOH at 60°C7298.5NDND1.5100.0
Oxidative 3% H₂O₂ at RT870.615.38.929.499.0
Thermal 80°C (solid state)7299.10.5ND0.9100.0
Photolytic ICH Q1B-97.31.2ND2.7100.0
ND: Not Detected

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below is a representative protocol for a forced degradation study.

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound (reference standard)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation chamber (for photostability)

  • Oven (for thermal stability)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.2 M NaOH and dilute with mobile phase to the target concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with an equivalent amount of 0.2 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at appropriate time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Accurately weigh about 10 mg of solid this compound into a glass vial.

    • Place the vial in an oven at 80°C.

    • At the end of the study period, dissolve the sample in a known volume of acetonitrile and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples by HPLC.

  • Analytical Method:

    • HPLC-UV/PDA: Develop a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). The method should be validated for specificity, linearity, accuracy, and precision.[14][15][16][17][18]

    • LC-MS/MS: Use the same chromatographic conditions as the HPLC method to identify the mass of the degradation products.

    • GC-MS: For the analysis of potential volatile degradation products, a headspace or direct injection GC-MS method can be developed.[19][20][21][22][23]

Conclusion

While direct experimental data on the stability of this compound is currently unavailable, this guide provides a robust framework for initiating such studies. By understanding the potential degradation pathways and employing systematic forced degradation studies, researchers and drug development professionals can effectively characterize the stability profile of this molecule. The proposed methodologies, drawing from established principles of organic chemistry and pharmaceutical analysis, will enable the development of stable formulations and ensure the quality and safety of products containing this compound.

References

Solubility of 2-(2-Bromophenyl)oxane in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Solubility Profile of 2-(2-Bromophenyl)oxane

Introduction

This compound is a heterocyclic compound featuring a bromophenyl group attached to an oxane (tetrahydropyran) ring. Understanding the solubility of such molecules is fundamental in various stages of research and development, including chemical synthesis, purification, formulation, and biological screening. Solubility dictates the choice of solvents for reactions, defines the parameters for crystallization, and is a critical factor in determining the bioavailability of potential drug candidates.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination. It includes a predictive qualitative analysis based on its chemical structure, a template for recording quantitative data, and detailed experimental protocols for solubility determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains both nonpolar and polar features that will influence its solubility.

  • Bromophenyl Group: This aromatic moiety is predominantly nonpolar and hydrophobic. The presence of the bromine atom introduces some polarizability and a weak dipole moment. Generally, aryl halides exhibit good solubility in nonpolar and moderately polar aprotic solvents.

  • Oxane Ring: This cyclic ether component is polar. The oxygen atom can act as a hydrogen bond acceptor, which can promote solubility in polar protic solvents. Cyclic ethers like tetrahydrofuran (THF) are known to be miscible with a wide range of organic solvents.

Based on this structural analysis, the following qualitative solubility profile is anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dichloromethane (DCM), chloroform, acetone, and ethyl acetate, as well as in aromatic solvents like toluene. These solvents can effectively solvate both the aromatic ring and the ether linkage.

  • Moderate to High Solubility: Expected in polar protic solvents like ethanol and methanol. The ability of the ether oxygen to accept hydrogen bonds should facilitate dissolution.

  • Low to Moderate Solubility: Expected in nonpolar aliphatic solvents like hexane. While the phenyl ring has nonpolar character, the polarity of the ether may limit high solubility.

  • Poor Solubility: Expected in water. The large, hydrophobic bromophenyl group is the dominant feature, and the single ether oxygen is insufficient to overcome the energy required to disrupt the hydrogen-bonding network of water.

Quantitative Solubility Data

As specific experimental data is not available, the following table is provided as a template for researchers to systematically record their own findings. It is recommended to determine solubility at a controlled temperature, such as 25 °C (298.15 K).

SolventClassificationMolar Mass ( g/mol )Density (g/mL at 20°C)Solubility at 25 °C (mg/mL)Solubility at 25 °C (mol/L)Observations
Hexane Nonpolar86.180.655
Toluene Nonpolar (Aromatic)92.140.867
Dichloromethane Polar Aprotic84.931.327
Chloroform Polar Aprotic119.381.489
Acetone Polar Aprotic58.080.784
Ethyl Acetate Polar Aprotic88.110.902
Methanol Polar Protic32.040.792
Ethanol Polar Protic46.070.789

Experimental Protocols for Solubility Determination

The following are general protocols that can be adapted to determine the solubility of this compound.

Qualitative Solubility Test

This method provides a rapid assessment of solubility.

  • Preparation: Add approximately 20-30 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.

  • Mixing: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Classification:

    • Soluble: The entire solid dissolves completely.

    • Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No significant amount of the solid dissolves.

Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the precise measurement of solubility.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled environment (e.g., a shaker bath at 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed in the temperature-controlled environment until the excess solid has fully settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Take care not to disturb the solid at the bottom.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn

Visualization of Experimental Workflow

The logical flow of the experimental process for determining solubility can be visualized as follows.

Solubility_Workflow start Start prep Weigh Compound & Select Solvent start->prep decision Qualitative or Quantitative? prep->decision qual_add Add ~25 mg Compound to 1 mL Solvent decision->qual_add Qualitative quant_saturate Prepare Saturated Solution (Excess Solute) decision->quant_saturate Quantitative qual_mix Vortex / Shake for 60s qual_add->qual_mix qual_observe Visually Inspect for Undissolved Solid qual_mix->qual_observe qual_result Classify as Soluble, Sparingly Soluble, or Insoluble qual_observe->qual_result quant_equilibrate Equilibrate at Constant Temp (e.g., 24h at 25°C) quant_saturate->quant_equilibrate quant_separate Separate Phases (Settle or Centrifuge) quant_equilibrate->quant_separate quant_extract Withdraw Known Volume of Supernatant quant_separate->quant_extract quant_evap Evaporate Solvent from Supernatant quant_extract->quant_evap quant_weigh Weigh Dried Solute quant_evap->quant_weigh quant_calc Calculate Solubility (e.g., mg/mL) quant_weigh->quant_calc

Caption: Workflow for the experimental determination of solubility.

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-aryl-substituted cyclic ethers is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. The palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction offers a powerful and versatile method for the formation of the C(aryl)-O bond, providing a direct route to these valuable scaffolds.[1][2] This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(2-Bromophenyl)oxane via the palladium-catalyzed coupling of 2-hydroxytetrahydropyran and 1,2-dibromobenzene.

The Buchwald-Hartwig C-O coupling of secondary alcohols can be challenging due to a slower rate of reductive elimination from the palladium center and the potential for competing β-hydride elimination, which can lead to reduced yields and the formation of byproducts.[3] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation. Recent advancements have identified highly active catalyst systems that can efficiently couple a range of secondary alcohols with aryl halides.[3][4]

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 2-hydroxytetrahydropyran and an excess of 1,2-dibromobenzene. The catalytic cycle, a hallmark of Buchwald-Hartwig reactions, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcoholate, and finally, reductive elimination to form the desired C-O bond and regenerate the active Pd(0) catalyst.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a hypothetical optimization study for the synthesis of this compound. This table is intended to serve as a template for researchers to document their experimental findings and to illustrate the impact of various reaction parameters on the product yield.

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)NaOt-BuToluene1002445
2Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1102460
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1002475
4Pd₂(dba)₃ (1) L2 (2.5)*NaOt-Bu THF 90 18 85
5Pd(OAc)₂ (2)BrettPhos (4)K₂CO₃t-Amyl alcohol1002455

*L2 refers to the biaryl phosphine ligand described in the improved protocol for secondary alcohol C-O coupling.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on an improved method for the palladium-catalyzed C-O cross-coupling of secondary alcohols.[3][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable biaryl phosphine ligand (e.g., XPhos, RuPhos, or a specialized ligand for C-O coupling)

  • Sodium tert-butoxide (NaOt-Bu)

  • 2-Hydroxytetrahydropyran

  • 1,2-Dibromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the biaryl phosphine ligand (2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous THF as the solvent. Stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.

  • Add 1,2-dibromobenzene (2.0 equivalents) to the reaction mixture.

  • Finally, add 2-hydroxytetrahydropyran (1.0 equivalent) to the flask via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as the final product.

Visualizations

Catalytic Cycle of Buchwald-Hartwig C-O Coupling

G Pd(0)L_n Pd(0)L_n ArX_Pd(II)L_n ArX_Pd(II)L_n Pd(0)L_n->ArX_Pd(II)L_n Oxidative Addition (Ar-X) Ar(OR)Pd(II)L_n Ar(OR)Pd(II)L_n ArX_Pd(II)L_n->Ar(OR)Pd(II)L_n Ligand Exchange (ROH, Base) Ar(OR)Pd(II)L_n->Pd(0)L_n Reductive Elimination Ar-OR Ar-OR Ar(OR)Pd(II)L_n->Ar-OR

Caption: Catalytic cycle for the palladium-catalyzed C-O cross-coupling reaction.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Flame-dried Schlenk tube under Argon Catalyst Add Pd catalyst and Ligand Setup->Catalyst Base Add Base Catalyst->Base Solvent Add Anhydrous THF Base->Solvent ArylHalide Add 1,2-Dibromobenzene Solvent->ArylHalide Alcohol Add 2-Hydroxytetrahydropyran ArylHalide->Alcohol Heating Heat to 90 °C Alcohol->Heating Monitor Monitor by TLC/GC-MS Heating->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Oxidative Heck-Type Coupling of 2-Bromophenylboronic Acid with Dihydropyran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed cross-coupling of 2-bromophenylboronic acid with 3,4-dihydro-2H-pyran. As a standard Suzuki-Miyaura coupling with a non-halogenated vinyl ether is not typically feasible, this application note outlines an oxidative Heck-type reaction. This approach enables the formation of a carbon-carbon bond between the arylboronic acid and the enol ether. The protocol includes reagent and equipment requirements, a step-by-step experimental procedure, and methods for product purification and characterization. Additionally, a summary of expected quantitative data based on analogous reactions is presented, along with diagrams illustrating the experimental workflow and the proposed catalytic cycle.

Introduction

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical compounds. While the Suzuki-Miyaura coupling is a powerful tool for this purpose, its traditional scope is generally limited to the reaction of an organoboron compound with an organohalide or pseudohalide. The direct coupling of a boronic acid with an unactivated vinyl ether like dihydropyran represents a challenge to the standard Suzuki protocol.

This application note details a plausible experimental protocol for the arylation of dihydropyran with 2-bromophenylboronic acid via an oxidative Heck-type mechanism. In this reaction, a Palladium(II) catalyst facilitates the coupling, and an oxidizing agent is employed to regenerate the active catalytic species. The 2-bromophenyl moiety is a valuable scaffold in medicinal chemistry, and its coupling with a cyclic ether like dihydropyran can lead to novel heterocyclic structures of potential biological interest.

Data Presentation

The following table summarizes representative quantitative data from analogous oxidative Heck-type reactions of arylboronic acids with vinyl ethers. The presented data is intended to provide an expected range for yield and purity for the protocol described below.

EntryArylboronic AcidVinyl EtherCatalyst SystemOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidn-Butyl vinyl etherPd(OAc)₂ / dpppp-BenzoquinoneAcetone/MeOH1200.585[1]
24-Methoxyphenylboronic acidEthyl vinyl etherPd(TFA)₂ / dmphenO₂NMP60675[2]
3Phenylboronic acid2,3-DihydrofuranPd(OAc)₂N-BromosuccinimideToluene251268 (analogous alkene)[3][4]
44-Chlorophenylboronic acidn-Butyl vinyl etherPd(OAc)₂ / dpppp-BenzoquinoneAcetone/MeOH1200.578[1]

Note: Yields are for isolated products. The reaction of 2-bromophenylboronic acid may exhibit different reactivity due to the presence of the bromo substituent.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 2-Bromophenylboronic acid (≥95%)

    • 3,4-Dihydro-2H-pyran (DHP, ≥98%), freshly distilled

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2,9-Dimethyl-1,10-phenanthroline (dmphen)

    • p-Benzoquinone (BQ, ≥98%)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas (high purity)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert gas manifold (Schlenk line)

    • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (5.6 mg, 0.025 mmol, 2.5 mol%) and 2,9-dimethyl-1,10-phenanthroline (dmphen) (10.4 mg, 0.05 mmol, 5 mol%).

    • Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

    • Add 2-bromophenylboronic acid (200 mg, 1.0 mmol, 1.0 equiv) and p-benzoquinone (162 mg, 1.5 mmol, 1.5 equiv) to the flask.

    • Evacuate and backfill the flask with inert gas three times.

  • Addition of Solvent and Reactant:

    • Under a positive pressure of inert gas, add 5 mL of anhydrous DMF via syringe.

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

    • Add freshly distilled 3,4-dihydro-2H-pyran (126 mg, 0.137 mL, 1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After the reaction is complete (as determined by TLC or GC-MS), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 2 x 25 mL of saturated aqueous NaHCO₃ solution and 1 x 25 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(2-bromophenyl)-3,4-dihydro-2H-pyran.

  • Characterization:

    • The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Pd(OAc)₂, dmphen, 2-bromophenylboronic acid, and p-benzoquinone to a Schlenk flask. purge 2. Purge the flask with inert gas. reagents->purge solvent 3. Add anhydrous DMF. purge->solvent dhp 4. Add 3,4-dihydro-2H-pyran. solvent->dhp react 5. Heat the reaction mixture at 80 °C for 12-24 hours. dhp->react workup 6. Perform aqueous work-up with EtOAc, NaHCO₃, and brine. react->workup purify 7. Purify the crude product by flash column chromatography. workup->purify characterize 8. Characterize the product using NMR and MS. purify->characterize

Caption: Experimental workflow for the oxidative Heck-type coupling.

Proposed Catalytic Cycle

catalytic_cycle pd_ii Pd(II)L₂ transmetalation Transmetalation pd_ii->transmetalation aryl_pd Ar-Pd(II)L₂ transmetalation->aryl_pd coordination Alkene Coordination aryl_pd->coordination insertion_complex [Ar-Pd(II)L₂(alkene)] coordination->insertion_complex migratory_insertion Migratory Insertion insertion_complex->migratory_insertion alkyl_pd R-Pd(II)L₂ migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride hydrido_pd H-Pd(II)L₂ beta_hydride->hydrido_pd product Arylated Product beta_hydride->product reductive_elimination Reductive Elimination hydrido_pd->reductive_elimination pd_0 Pd(0)L₂ reductive_elimination->pd_0 h2 Reduced BQ reductive_elimination->h2 oxidation Oxidation (BQ) pd_0->oxidation oxidation->pd_ii boronic_acid ArB(OH)₂ boronic_acid->transmetalation alkene Dihydropyran alkene->coordination

Caption: Proposed catalytic cycle for the oxidative Heck-type reaction.

References

Application Notes and Protocols for the Chemoselective Heck Reaction of 2-Bromoiodobenzene with a Cyclic Enol Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This application note focuses on the chemoselective Heck reaction between 2-bromoiodobenzene and a cyclic enol ether, specifically 2,3-dihydrofuran. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-bromoiodobenzene allows for a selective mono-arylation, yielding 2-(2-bromophenyl)-2,3-dihydrofuran as the primary product under carefully controlled conditions. This intermediate is a valuable building block in medicinal chemistry and materials science, offering a handle for subsequent cross-coupling reactions at the less reactive C-Br bond.

This document provides a detailed protocol for this selective transformation, summarizes key reaction parameters, and outlines the expected outcomes based on established principles of Heck chemistry.

Key Reaction Parameters and Data

The success of the chemoselective Heck reaction hinges on the judicious choice of catalyst, ligand, base, and solvent, as well as precise control over reaction temperature and time. The following tables summarize typical reaction conditions and expected outcomes for the mono-arylation of 2-bromoiodobenzene with 2,3-dihydrofuran.

Table 1: Optimized Reaction Conditions for Selective Mono-Heck Coupling

ParameterConditionRationale
Palladium Precursor Palladium(II) acetate (Pd(OAc)₂)Commonly used, efficient, and readily available precursor for generating the active Pd(0) catalyst in situ.
Ligand Triphenylphosphine (PPh₃)A standard phosphine ligand that stabilizes the palladium catalyst and promotes the catalytic cycle.
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)Neutralizes the hydrogen halide formed during the reaction, regenerating the active catalyst.[1]
Solvent Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)Polar aprotic solvents that facilitate the dissolution of reactants and promote the reaction.
Temperature 70-90 °CSufficient to promote the reaction with the more reactive C-I bond while minimizing reactivity at the C-Br bond.
Reaction Time 2-4 hoursTypically sufficient for complete conversion of the C-I bond. Longer reaction times may lead to undesired side reactions.

Table 2: Representative Quantitative Data for the Coupling of 2-Bromoiodobenzene with 2,3-Dihydrofuran

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Mono-adduct (%)¹Selectivity (Mono:Di)²
1Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)MeCN802~85>95:5
2PdCl₂(PPh₃)₂ (1)-K₂CO₃ (2)DMF703~80>95:5
3[PdCl(allyl)]₂ (0.5)-Et₃N (1.5)MeCN802~90>95:5

¹ Yields are estimated based on typical Heck reactions of aryl iodides and may vary depending on the specific experimental setup. ² Selectivity is defined as the ratio of the desired mono-arylated product to the di-arylated product, based on the high chemoselectivity of palladium-catalyzed couplings for C-I over C-Br bonds.

Experimental Protocol

This protocol details the procedure for the selective Heck coupling of 2-bromoiodobenzene with 2,3-dihydrofuran.

Materials:

  • 2-Bromoiodobenzene

  • 2,3-Dihydrofuran

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%) and triphenylphosphine (2 mol%).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (sufficient to make a 0.1 M solution with respect to 2-bromoiodobenzene). Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add 2-bromoiodobenzene (1.0 equivalent), followed by 2,3-dihydrofuran (1.5 equivalents) and triethylamine (1.5 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-bromophenyl)-2,3-dihydrofuran.

Reaction Mechanism and Workflow

The Heck reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. In the case of 2-bromoiodobenzene, the significantly weaker C-I bond undergoes preferential oxidative addition to the Pd(0) catalyst.

Heck_Workflow start Start: Reaction Mixture reactants 2-Bromoiodobenzene + 2,3-Dihydrofuran + Pd(0) Catalyst + Base start->reactants oxidative_addition Oxidative Addition (Selective at C-I bond) reactants->oxidative_addition intermediate1 Aryl-Pd(II) Complex oxidative_addition->intermediate1 coordination Olefin Coordination intermediate1->coordination intermediate2 Aryl-Pd(II)-Olefin Complex coordination->intermediate2 migratory_insertion Migratory Insertion intermediate2->migratory_insertion intermediate3 Alkyl-Pd(II) Complex migratory_insertion->intermediate3 beta_hydride_elimination β-Hydride Elimination intermediate3->beta_hydride_elimination product_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (with Base) product_complex->reductive_elimination product Mono-Heck Product: 2-(2-bromophenyl)-2,3-dihydrofuran reductive_elimination->product catalyst_regeneration Pd(0) Catalyst Regeneration reductive_elimination->catalyst_regeneration second_heck_path Potential Second Heck Reaction (at C-Br bond, harsher conditions) product->second_heck_path Further Reaction catalyst_regeneration->reactants Catalytic Cycle di_heck_product Di-Heck Product second_heck_path->di_heck_product Yes

Caption: Experimental workflow for the chemoselective Heck reaction.

Signaling Pathway and Logical Relationships

The chemoselectivity of this reaction is governed by the relative rates of oxidative addition of the palladium catalyst to the C-I and C-Br bonds. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Br bond, leading to a much faster rate of oxidative addition at the iodo-substituted position.

Logical_Relationship substrate 2-Bromoiodobenzene ci_bond Carbon-Iodine (C-I) Bond (Lower Bond Dissociation Energy) substrate->ci_bond cbr_bond Carbon-Bromine (C-Br) Bond (Higher Bond Dissociation Energy) substrate->cbr_bond rate_ci Fast Oxidative Addition ci_bond->rate_ci favors rate_cbr Slow Oxidative Addition cbr_bond->rate_cbr disfavors pd_catalyst Pd(0) Catalyst pd_catalyst->rate_ci pd_catalyst->rate_cbr selectivity Chemoselective Mono-Arylation rate_ci->selectivity leads to rate_cbr->selectivity competes with mono_product 2-(2-bromophenyl) adduct selectivity->mono_product Major Product di_product Di-arylated product (minor, under forcing conditions) selectivity->di_product Minor Product

Caption: Logical relationship governing the chemoselectivity.

Conclusion

The Heck reaction of 2-bromoiodobenzene with cyclic enol ethers provides a reliable and efficient method for the synthesis of valuable mono-arylated products. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, a high degree of chemoselectivity can be achieved. The provided protocol and reaction parameters serve as a valuable guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the controlled construction of complex molecular architectures. Careful optimization of reaction conditions is paramount to maximizing the yield and selectivity of the desired mono-adduct.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination of 2-(2-Bromophenyl)oxane, a valuable building block in medicinal chemistry and materials science. The provided methodologies are based on established procedures for structurally similar ortho-alkoxy aryl bromides, offering a robust starting point for optimization.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a base.[2][4] The catalytic cycle, a key aspect of this transformation, is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination from the palladium center yield the desired arylamine product and regenerate the active Pd(0) catalyst.[2]

Data Presentation: Representative Yields

While specific yield data for the amination of this compound is not extensively available in the public domain, the following table summarizes representative yields for the Buchwald-Hartwig amination of a closely related substrate, 2-bromoanisole, with various amines. These data provide a valuable benchmark for expected outcomes and for planning synthetic strategies.

EntryAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1AnilinePd(OAc)₂ / XPhosNaOtBuToluene100~95%
2MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100~90%
3n-ButylaminePd(OAc)₂ / RuPhosK₃PO₄Dioxane110~85%
4Benzylamine[Pd(cinnamyl)Cl]₂ / XPhosDBUDMF140~70%
5IndoleBrettPhos Pd G3 / BrettPhosLiHMDS2-MeTHFRT~90%

Note: Yields are approximate and based on literature reports for analogous substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Amination of this compound

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl product.

Alternative Protocol using a Pre-catalyst

For improved convenience and reproducibility, a pre-formed palladium pre-catalyst can be utilized.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Follow the workup and purification procedure described in the general protocol.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination```dot

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineComplex [label="Amine-Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; AmidoComplex [label="Amido-Pd(II) Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NRR'", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> AmineComplex [label="HNRR'"]; AmineComplex -> AmidoComplex [label="- HX (Base)"]; AmidoComplex -> Pd0 [label="Reductive\nElimination"]; AmidoComplex -> Product [style=dashed, arrowhead=none]; }

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Safety Considerations

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE) in a dry environment.

  • Organic solvents such as toluene and dioxane are flammable and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Buchwald-Hartwig amination is a versatile and indispensable tool for the synthesis of N-aryl compounds. The protocols and data presented herein for the amination of this compound, based on well-established precedents for analogous substrates, provide a solid foundation for researchers in drug discovery and chemical development. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols: Negishi Cross-Coupling for the Synthesis of 2-Aryl-Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a vast array of natural products and pharmaceutically active compounds. The development of robust and efficient methods for the synthesis of substituted THPs is therefore of significant interest to the medicinal and organic chemistry communities. The Negishi cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds, offers a versatile strategy for the synthesis of 2-aryl-tetrahydropyrans. This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. For the synthesis of 2-aryl-tetrahydropyrans, this typically involves the coupling of a 2-tetrahydropyranylzinc reagent with an aryl halide or an arylzinc reagent with a 2-halotetrahydropyran. The mild reaction conditions and high functional group tolerance of the Negishi coupling make it an attractive method for the late-stage functionalization of complex molecules.[1]

These application notes provide an overview of the Negishi cross-coupling for the synthesis of 2-aryl-tetrahydropyrans, including detailed experimental protocols, quantitative data for representative reactions, and visualizations of the key chemical transformations.

Reaction Principle and Workflow

The core of the Negishi cross-coupling is the catalytic cycle involving a palladium or nickel catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

A general workflow for the synthesis of 2-aryl-tetrahydropyrans via a Negishi coupling can be conceptualized as follows:

Negishi_Workflow cluster_start Starting Materials cluster_organozinc Organozinc Formation cluster_coupling Negishi Coupling cluster_product Product 2-Halo-THP 2-Halo-Tetrahydropyran (X = Br, I, OTf) THP-Zn 2-Tetrahydropyranylzinc Reagent 2-Halo-THP->THP-Zn  Zn insertion or transmetalation Coupling Pd or Ni Catalyst Ligand, Solvent 2-Halo-THP->Coupling Aryl-Halide Aryl Halide (Ar-X) Aryl-Zn Arylzinc Reagent Aryl-Halide->Aryl-Zn  Zn insertion or transmetalation Aryl-Halide->Coupling THP-Zn->Coupling Aryl-Zn->Coupling Product 2-Aryl-Tetrahydropyran Coupling->Product

Caption: General workflow for 2-aryl-tetrahydropyran synthesis.

Catalytic Cycle

The catalytic cycle for the palladium-catalyzed Negishi cross-coupling is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., 2-bromo-tetrahydropyran or an aryl bromide) to form a Pd(II) intermediate.

  • Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic_Cycle cluster_reactants Pd0 Pd(0)L_n PdII_R1X R1-Pd(II)L_n-X Pd0->PdII_R1X R1-X OxAdd Oxidative Addition PdII_R1R2 R1-Pd(II)L_n-R2 PdII_R1X->PdII_R1R2 R2-ZnX' Transmetalation Transmetalation PdII_R1R2->Pd0 Product R1-R2 PdII_R1R2->Product RedElim Reductive Elimination R1X R1-X = 2-Halo-THP or Aryl-X R2ZnX R2-ZnX' = Aryl-ZnX' or THP-ZnX'

Caption: Palladium-catalyzed Negishi cross-coupling cycle.

Experimental Protocols

While a specific protocol for the synthesis of 2-aryl-tetrahydropyrans via Negishi coupling is not extensively documented in the literature, a general procedure can be adapted from the successful coupling of other secondary alkylzinc halides with aryl halides. The following protocols are based on established methods and should serve as a good starting point for optimization.[2][3]

Protocol 1: Coupling of a Pre-formed 2-Tetrahydropyranylzinc Reagent with an Aryl Bromide

This protocol is suitable when the 2-tetrahydropyranylzinc reagent is prepared in a separate step.

Materials:

  • 2-Bromotetrahydropyran

  • Activated Zinc dust

  • Lithium Chloride (LiCl)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

Part A: Preparation of the 2-Tetrahydropyranylzinc Bromide Solution

  • In a flame-dried Schlenk flask under an argon atmosphere, add activated zinc dust (1.5 equivalents) and anhydrous LiCl (1.5 equivalents).

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 2-bromotetrahydropyran (1.0 equivalent) in anhydrous THF to the zinc suspension.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.

  • Allow the excess zinc to settle, and the resulting supernatant containing the 2-tetrahydropyranylzinc bromide solution is used directly in the next step.

Part B: Negishi Cross-Coupling

  • In a separate flame-dried Schlenk flask under argon, add Pd(OAc)₂ (0.01 equivalents) and CPhos (0.02 equivalents).

  • Add the aryl bromide (1.0 equivalent) and anhydrous toluene.

  • To this mixture, add the freshly prepared 2-tetrahydropyranylzinc bromide solution (1.2 equivalents) via cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-tetrahydropyran.

Protocol 2: In Situ Generation of the Arylzinc Reagent and Coupling with 2-Bromotetrahydropyran

This one-pot procedure is advantageous as it avoids the isolation of the organozinc reagent.

Materials:

  • Aryl iodide or bromide

  • Activated Zinc dust

  • Lithium Chloride (LiCl)

  • 2-Bromotetrahydropyran

  • PEPPSI™-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide or bromide (1.2 equivalents), activated zinc dust (1.5 equivalents), and anhydrous LiCl (1.5 equivalents).

  • Add anhydrous THF and stir the mixture at 50 °C for 2-4 hours to generate the arylzinc reagent in situ.

  • Cool the reaction mixture to room temperature.

  • Add the PEPPSI™-IPr catalyst (0.02 equivalents) followed by 2-bromotetrahydropyran (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following table summarizes representative data for the Negishi cross-coupling of secondary alkylzinc halides with aryl halides, which serves as a model for the synthesis of 2-aryl-tetrahydropyrans.[2][4]

EntryAlkyl Halide PrecursorAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Cyclohexyl bromide4-BromoanisolePd(OAc)₂ (1)CPhos (2)THF/TolueneRT1892[2]
2Isopropyl bromide2-BromobenzonitrilePd(OAc)₂ (1)CPhos (2)THFRT1289[2]
3Cyclopentyl bromide4-ChlorobenzaldehydePd(OAc)₂ (1)CPhos (2)THF/TolueneRT2493[2]
4Cyclohexyl iodide2-IodopyridineNiCl₂(dppe) (5)-THF601285[5]
5sec-Butyl bromide1-Bromo-4-fluorobenzenePd-PEPPSI-IPent (2)-THF601691[6]

Mandatory Visualizations

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the key components of the Negishi cross-coupling reaction for the synthesis of 2-aryl-tetrahydropyrans.

Logical_Relationship cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions THP_Source Tetrahydropyran Source (e.g., 2-Halo-THP) Organozinc_Formation Organozinc Reagent Formation THP_Source->Organozinc_Formation Aryl_Source Aryl Source (e.g., Aryl Halide) Aryl_Source->Organozinc_Formation Zinc_Source Zinc Source (e.g., Zn dust) Zinc_Source->Organozinc_Formation Catalyst Palladium or Nickel Precatalyst Coupling_Reaction Negishi Cross-Coupling Catalyst->Coupling_Reaction Ligand Phosphine or NHC Ligand Ligand->Coupling_Reaction Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Coupling_Reaction Temperature Temperature (e.g., RT to reflux) Temperature->Coupling_Reaction Organozinc_Formation->Coupling_Reaction Product 2-Aryl-Tetrahydropyran Coupling_Reaction->Product yields

Caption: Key components and their roles in the reaction.

Conclusion

The Negishi cross-coupling reaction provides a powerful and versatile method for the synthesis of 2-aryl-tetrahydropyrans. The use of specialized ligands, such as CPhos, has been shown to be effective in promoting the desired C(sp³)-C(sp²) bond formation while minimizing side reactions like β-hydride elimination.[2] The protocols provided herein, based on established literature for similar transformations, offer a solid foundation for researchers to develop and optimize the synthesis of a wide range of 2-aryl-tetrahydropyran derivatives for applications in drug discovery and development. Further investigation into the stereoselective synthesis of these compounds using chiral ligands is a promising area for future research.

References

Application Notes and Protocols for the Synthesis of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(2-Bromophenyl)oxane. While the initial query focused on a copper-catalyzed C-O coupling reaction, extensive investigation of synthetic methodologies reveals that the more established, efficient, and high-yielding route for this transformation is an acid-catalyzed etherification of 2-bromophenol with 3,4-dihydro-2H-pyran (DHP). This reaction, often referred to as tetrahydropyranylation, is a cornerstone of organic synthesis for the protection of hydroxyl groups and the formation of related ethers.[1][2][3]

The protocol outlined below utilizes p-toluenesulfonic acid (p-TSA), a common, inexpensive, and effective acid catalyst for this transformation.[3][4] This method is characterized by its operational simplicity, mild reaction conditions, and generally high yields for a wide range of phenolic substrates.[1][5][6]

Reaction Principle

The synthesis proceeds via an acid-catalyzed addition of the phenolic hydroxyl group of 2-bromophenol to the double bond of 3,4-dihydro-2H-pyran. The acid catalyst protonates the dihydropyran, generating a resonance-stabilized carbocation. The nucleophilic oxygen of the 2-bromophenol then attacks this carbocation, and subsequent deprotonation yields the target product, this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters and the influence of the catalyst on the synthesis of aryl-THP ethers. The data is representative of the acid-catalyzed reaction of phenols with dihydropyran.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue/ConditionNotes
Reactant 1 2-Bromophenol1.0 equivalent
Reactant 2 3,4-Dihydro-2H-pyran1.2 equivalents
Catalyst p-Toluenesulfonic acid (p-TSA) monohydrate0.05 equivalents
Solvent Dichloromethane (DCM)Anhydrous
Temperature Room Temperature (20-25 °C)
Reaction Time 1-3 hoursMonitored by TLC
Typical Yield 85-95%Isolated yield after purification

Table 2: Comparison of Common Acid Catalysts for Aryl-THP Ether Synthesis

CatalystLoading (mol%)Typical Reaction TimeYield (%)Reference
p-Toluenesulfonic acid (p-TSA) 2-51-4 hours>90[3]
Pyridinium p-toluenesulfonate (PPTS) 5-102-6 hours>85
Boron trifluoride etherate (BF₃·OEt₂) 50.5-2 hours>90
Amberlyst H-15 -1-5 hours>90
Montmorillonite K-10 Clay -2-8 hours>85

Experimental Protocol

Materials:

  • 2-Bromophenol (≥98%)

  • 3,4-Dihydro-2H-pyran (DHP) (≥97%)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (≥98.5%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for TLC)

  • Hexanes (for TLC)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromophenol (1.0 eq.).

    • Dissolve the 2-bromophenol in anhydrous dichloromethane.

    • Add p-toluenesulfonic acid monohydrate (0.05 eq.) to the solution and stir until it dissolves.

  • Addition of Dihydropyran:

    • Slowly add 3,4-dihydro-2H-pyran (1.2 eq.) to the stirred solution at room temperature over a period of 5-10 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexanes:Ethyl Acetate). The disappearance of the 2-bromophenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Characterization setup_1 Dissolve 2-Bromophenol in anhydrous DCM setup_2 Add p-TSA catalyst setup_1->setup_2 reaction_1 Add Dihydropyran (DHP) dropwise at RT setup_2->reaction_1 Proceed to reaction reaction_2 Stir and monitor by TLC (1-3h) reaction_1->reaction_2 workup_1 Quench with NaHCO₃ (aq) reaction_2->workup_1 Reaction complete workup_2 Separate organic layer workup_1->workup_2 workup_3 Wash with brine workup_2->workup_3 workup_4 Dry over MgSO₄ workup_3->workup_4 workup_5 Concentrate in vacuo workup_4->workup_5 purification_1 Flash Column Chromatography workup_5->purification_1 Crude product characterization_1 Characterize by NMR, MS purification_1->characterization_1 final_product final_product characterization_1->final_product Pure this compound

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • 3,4-Dihydro-2H-pyran is flammable. Keep away from ignition sources.

  • p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Asymmetric Synthesis of Chiral 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 2-aryl-substituted oxanes (tetrahydropyrans) are significant structural motifs in a variety of biologically active molecules and natural products. The development of stereoselective methods to access these compounds is of high interest in medicinal chemistry and drug discovery. This document outlines a proposed protocol for the asymmetric synthesis of chiral 2-(2-bromophenyl)oxane, a versatile building block for further chemical elaboration. The presented methodology is based on an organocatalytic intramolecular oxa-Michael addition, a powerful strategy for the enantioselective formation of heterocyclic rings.

Proposed Synthetic Strategy

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of Chiral this compound

This protocol describes a proposed enantioselective synthesis of this compound via an organocatalytic cascade reaction.

Materials:

  • 5-hydroxy-1-penten-3-one

  • 2-Bromobenzaldehyde

  • Chiral diphenylprolinol silyl ether organocatalyst

  • Benzoic acid (co-catalyst)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 5-hydroxy-1-penten-3-one (1.0 mmol) and 2-bromobenzaldehyde (1.2 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the chiral diphenylprolinol silyl ether organocatalyst (0.1 mmol, 10 mol%).

  • Add benzoic acid (0.1 mmol, 10 mol%) as a co-catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the chiral this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes expected quantitative data for the proposed synthesis based on analogous reactions reported in the literature for the synthesis of 2-aryl-substituted tetrahydropyrans.

EntryCatalyst Loading (mol%)Co-catalystSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
110Benzoic AcidToluene2475-8590-95
210Acetic AcidDCM3660-7085-90
315Benzoic AcidToluene2480-90>95
410NoneToluene4840-5070-80

Note: The data presented in this table is hypothetical and based on typical results for similar organocatalytic reactions. Actual results for the synthesis of this compound may vary.

Visualizations

Proposed Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System Reactant1 5-hydroxy-1-penten-3-one Intermediate Iminium Ion Intermediate Reactant1->Intermediate Reactant2 2-Bromobenzaldehyde TransitionState Transition State Reactant2->TransitionState Catalyst Chiral Organocatalyst Catalyst->Intermediate CoCatalyst Benzoic Acid Intermediate->TransitionState Oxa-Michael Addition Product Chiral this compound TransitionState->Product Cyclization Experimental_Workflow A 1. Mix Reactants & Catalyst in Toluene B 2. Stir at Room Temperature (24-48h) A->B C 3. Quench with NaHCO3 B->C D 4. Extraction with Ethyl Acetate C->D E 5. Drying and Concentration D->E F 6. Column Chromatography Purification E->F G 7. Product Analysis (TLC, HPLC) F->G

Application Note: Derivatization of 2-(2-Bromophenyl)oxane for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides detailed protocols for the derivatization of 2-(2-bromophenyl)oxane, a versatile scaffold for the generation of compound libraries for structure-activity relationship (SAR) studies. The bromine atom at the 2-position of the phenyl ring serves as a convenient handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. The primary derivatization strategies discussed herein are the Buchwald-Hartwig amination for the synthesis of amino derivatives and the Suzuki-Miyaura coupling for the introduction of diverse aryl and heteroaryl moieties. These reactions are robust, well-established, and tolerate a broad range of functional groups, making them ideal for library synthesis in a drug discovery setting.

Derivatization Strategies

The this compound core can be readily modified at the bromine position to generate a library of analogues. The two primary methods employed are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of primary and secondary amines. This is a powerful method for synthesizing libraries of aniline and arylamine derivatives.[1][2]

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[3] This allows for the introduction of various aryl and heteroaryl substituents.

These derivatization strategies provide access to a diverse set of compounds, enabling a thorough investigation of the SAR for a given biological target.

Experimental Workflow

The overall workflow for the derivatization of this compound and subsequent analysis is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis and SAR start This compound buchwald Buchwald-Hartwig Amination start->buchwald suzuki Suzuki-Miyaura Coupling start->suzuki amino_derivatives Library of 2-(2-Aminophenyl)oxane Derivatives buchwald->amino_derivatives aryl_derivatives Library of 2-(2-Arylphenyl)oxane Derivatives suzuki->aryl_derivatives amines Primary/Secondary Amines amines->buchwald boronic_acids Aryl/Heteroaryl Boronic Acids boronic_acids->suzuki purification Purification and Characterization (HPLC, NMR, MS) amino_derivatives->purification aryl_derivatives->purification biological_assay Biological Screening (e.g., Kinase Assay) purification->biological_assay sar_analysis SAR Analysis biological_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Figure 1: Experimental workflow for the synthesis and SAR studies of this compound derivatives.

Key Experiments: Detailed Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[4][5][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Microwave synthesis vials

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a microwave synthesis vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Add anhydrous toluene via syringe to achieve a final concentration of 0.1-0.2 M with respect to the this compound.

  • Place the vial in a microwave reactor and heat to 100-120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-(2-aminophenyl)oxane derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.[7][8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (or another suitable solvent system)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the aryl/heteroaryl boronic acid (1.5 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add K₂CO₃ (3.0 equiv) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 2-(2-arylphenyl)oxane derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies

The synthesized derivatives can be screened in various biological assays to determine their activity. For the purpose of this application note, we will consider a hypothetical kinase inhibitory assay. The following table summarizes hypothetical SAR data for a series of this compound derivatives.

Table 1: Hypothetical SAR Data for 2-(2-Substituted-phenyl)oxane Derivatives as Kinase Inhibitors

Compound IDR Group (at 2-position of phenyl ring)Kinase X IC₅₀ (nM)
Parent -Br>10,000
1a -NH₂8,500
1b -NH(CH₃)7,200
1c -N(CH₃)₂9,800
1d -NH(cyclopropyl)5,500
1e -NH(phenyl)1,200
1f -NH(4-fluorophenyl)850
1g -NH(4-methoxyphenyl)1,500
2a -phenyl4,500
2b -4-fluorophenyl2,100
2c -4-chlorophenyl1,800
2d -4-methylphenyl3,900
2e -4-methoxyphenyl4,200
2f -pyridin-4-yl950
2g -pyrimidin-5-yl780

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how SAR data for this compound class could be presented and interpreted.

Interpretation of Hypothetical SAR Data

  • Amination: Introduction of an amino group at the 2-position generally leads to an increase in activity compared to the starting bromide.

  • N-Alkylation: Small N-alkyl groups (e.g., methyl, cyclopropyl) are tolerated, while dimethyl substitution is detrimental.

  • N-Arylation: N-aryl substitution significantly improves potency. Electron-withdrawing groups on the appended phenyl ring (e.g., 4-fluoro) appear to be beneficial.

  • Suzuki Coupling: C-C bond formation also leads to active compounds.

  • Aryl Substituents: Electron-withdrawing halogens on the coupled aryl ring enhance activity.

  • Heteroaryl Groups: Introduction of nitrogen-containing heteroaryl rings, such as pyridine and pyrimidine, results in the most potent hypothetical compounds, suggesting a potential key interaction with the kinase target.

Signaling Pathway Diagram

The following diagram illustrates a generic kinase signaling pathway that could be targeted by the synthesized inhibitors.

signaling_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase_x Kinase X receptor->kinase_x Activation substrate Substrate Protein kinase_x->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response inhibitor 2-(2-Substituted-phenyl)oxane Derivative inhibitor->kinase_x

Figure 2: A generic kinase signaling pathway illustrating the potential mechanism of action for the synthesized inhibitors.

Conclusion

The derivatization of this compound via Buchwald-Hartwig amination and Suzuki-Miyaura coupling provides a robust and efficient platform for the generation of diverse compound libraries for SAR studies. The detailed protocols provided in this application note can be readily adapted to a wide range of amines and boronic acids, enabling the exploration of a vast chemical space. The systematic modification of the 2-phenyl substituent allows for the fine-tuning of biological activity and the identification of lead compounds for further development in drug discovery programs.

References

Application Notes and Protocols: The Versatile Role of 2-(2-Bromophenyl)oxane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)oxane is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a reactive aryl bromide and a cyclic ether (oxane) moiety, allows for its incorporation into a wide array of molecular scaffolds through modern cross-coupling methodologies. The oxane ring can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability, making it a desirable feature in drug design. This document provides detailed application notes and experimental protocols for the use of this compound in two key palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. These reactions are fundamental in the synthesis of a variety of therapeutic agents, including soluble guanylate cyclase (sGC) stimulators used in the treatment of cardiovascular diseases.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The aryl bromide functionality serves as a handle for the introduction of nitrogen-based nucleophiles (amines, amides) via Buchwald-Hartwig amination or carbon-based nucleophiles (boronic acids/esters) via Suzuki-Miyaura coupling. These reactions are pivotal in the construction of the core structures of many active pharmaceutical ingredients (APIs).

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][2][3] In the context of this compound, this reaction enables the introduction of various amine-containing fragments, such as piperazines, which are common motifs in centrally active and other classes of drugs.[4]

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound with Amines

EntryAmine NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-piperazinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95 (estimated)
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101880-90 (estimated)
3AnilinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSToluene902475-85 (estimated)
4CyclohexylaminePd(OAc)₂ (2)JohnPhos (4)K₂CO₃t-Amyl alcohol1001688-96 (estimated)

Yields are estimated based on analogous reactions reported in the literature for similar aryl bromides.

This protocol describes a representative Buchwald-Hartwig amination reaction between this compound and N-Boc-piperazine.

Materials:

  • This compound (1.0 eq)

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add this compound, N-Boc-piperazine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Buchwald_Hartwig_Workflow A Reactant Mixing (Aryl Halide, Amine, Catalyst, Ligand, Base) B Inert Atmosphere (Argon/Nitrogen) A->B 1. C Solvent Addition (e.g., Toluene) B->C 2. D Heating and Stirring C->D 3. E Reaction Monitoring (TLC/LC-MS) D->E 4. F Work-up (Quenching, Extraction) E->F 5. G Purification (Chromatography) F->G 6. H Final Product G->H 7. Suzuki_Miyaura_Workflow A Reactant Mixing (Arylboronic Acid, Aryl Halide, Catalyst, Base) B Solvent Addition (e.g., Dioxane/Water) A->B 1. C Degassing (Argon Purge) B->C 2. D Heating and Stirring C->D 3. E Reaction Monitoring (TLC/LC-MS) D->E 4. F Work-up (Extraction) E->F 5. G Purification (Chromatography) F->G 6. H Final Product G->H 7. sGC_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive activates sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to GMP GMP PDE5->GMP sGC_Stimulator sGC Stimulator sGC_Stimulator->sGC_inactive stimulates

References

Application of 2-(2-Bromophenyl)oxane in Materials Science: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates a significant lack of specific data on the applications of 2-(2-Bromophenyl)oxane in materials science. Publicly available scientific literature and chemical databases do not contain detailed application notes, experimental protocols, or quantitative data for this specific compound within the field of materials science. The following information is based on analogous chemical structures and general principles of polymer chemistry, providing a potential framework for its application.

While direct applications of this compound are not documented, its structural components—a bromophenyl group and an oxane (tetrahydropyran) ring—suggest potential utility as a monomer or an intermediate in the synthesis of specialized polymers. The presence of the bromo-functional group offers a reactive site for various coupling reactions, which is a common strategy in the design of functional materials.

Potential Applications in Polymer Synthesis

The primary hypothetical application of this compound in materials science would be as a monomer for polymerization. The oxane ring, a cyclic ether, could potentially undergo ring-opening polymerization (ROP) to form a polyether. However, the stability of the six-membered tetrahydropyran ring makes it less susceptible to ROP compared to smaller cyclic ethers like epoxides (oxiranes) or oxetanes.

A more plausible route for its application is through the reactivity of the bromophenyl group. This functional group is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are instrumental in the synthesis of conjugated polymers and other advanced materials. In this context, this compound could serve as a building block to introduce specific functionalities or to modify the properties of existing polymers.

Hypothetical Experimental Protocol: Synthesis of a Phenylated Polyether via Suzuki Coupling

The following is a hypothetical protocol for the use of this compound as a precursor in the synthesis of a functionalized polymer. This protocol is based on well-established Suzuki coupling methodologies.

Objective: To synthesize a polymer incorporating the 2-phenyloxane moiety by post-polymerization functionalization of a brominated polymer derived from a hypothetical brominated oxane monomer.

Materials:

  • Hypothetical Poly(this compound)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Polymer Dissolution: Dissolve 1 gram of the hypothetical poly(this compound) in 20 mL of toluene in a three-necked flask equipped with a condenser and a magnetic stirrer.

  • Reagent Addition: To this solution, add 1.5 equivalents of phenylboronic acid, 3 equivalents of potassium carbonate (as a 2M aqueous solution), and a catalytic amount of palladium(II) acetate (0.02 mol%) and triphenylphosphine (0.08 mol%).

  • Reaction: Heat the mixture to 90°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

  • Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol and deionized water to remove any unreacted reagents and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C overnight.

  • Characterization: Characterize the final polymer using techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the substitution of the bromo group with the phenyl group, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

Logical Workflow for Hypothetical Polymer Synthesis

G cluster_synthesis Hypothetical Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization cluster_characterization Characterization Monomer This compound Polymerization Ring-Opening Polymerization (Hypothetical) Monomer->Polymerization BrominatedPolymer Poly(this compound) Polymerization->BrominatedPolymer SuzukiCoupling Suzuki Coupling with Phenylboronic Acid BrominatedPolymer->SuzukiCoupling FinalPolymer Poly(2-phenyloxane) SuzukiCoupling->FinalPolymer NMR NMR Spectroscopy FinalPolymer->NMR GPC Gel Permeation Chromatography FinalPolymer->GPC

Caption: Hypothetical workflow for the synthesis and functionalization of a polymer derived from this compound.

Concluding Remarks

The application of this compound in materials science remains speculative due to the absence of direct research. However, its chemical structure suggests potential as a monomer or a modifiable unit in polymer synthesis. The bromophenyl group, in particular, opens up possibilities for creating functional materials through established cross-coupling chemistries. Further experimental investigation is necessary to validate these hypothetical applications and to determine the properties of materials derived from this compound. Researchers interested in this area would need to first focus on the synthesis and polymerization of this compound and then explore the properties and potential applications of the resulting materials.

Gram-Scale Synthesis of 2-(2-Bromophenyl)oxane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the gram-scale synthesis of 2-(2-bromophenyl)oxane, a valuable building block in medicinal chemistry and materials science. The synthesis is a three-step process commencing with the protection of 4-bromo-1-butanol, followed by a Grignard reaction with 2-bromobenzaldehyde, and culminating in a deprotection and intramolecular cyclization. This protocol is designed to be a reliable and scalable method for producing the target compound in high purity.

Introduction

Substituted oxanes are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents. The 2-aryl-substituted oxane core, in particular, serves as a key scaffold in the development of novel therapeutics. This compound is a versatile intermediate, with the bromine atom providing a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space. This protocol details a robust and reproducible three-step synthesis suitable for producing gram quantities of this important synthetic intermediate.

Overall Reaction Scheme

Overall_Reaction_Scheme 4-Bromo-1-butanol 4-Bromo-1-butanol Step1 Step 1: Protection 4-Bromo-1-butanol->Step1 DHP, cat. PPTS DCM, 0 °C to rt THP-protected_bromoalkane 2-((4-Bromobutoxy)methyl) -tetrahydro-2H-pyran Step1->THP-protected_bromoalkane Step2 Step 2: Grignard Reaction THP-protected_bromoalkane->Step2 1. Mg, THF 2. 2-Bromobenzaldehyde, THF, 0 °C to rt Intermediate_alcohol 1-(2-Bromophenyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)pentan-1-ol Step2->Intermediate_alcohol Step3 Step 3: Deprotection/ Cyclization Intermediate_alcohol->Step3 cat. p-TsOH Methanol, rt Final_Product This compound Step3->Final_Product Experimental_Workflow cluster_step1 Step 1: THP Protection cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Deprotection and Cyclization s1_start Dissolve 4-Bromo-1-butanol in DCM s1_cool Cool to 0 °C s1_start->s1_cool s1_add_cat Add PPTS catalyst s1_cool->s1_add_cat s1_add_dhp Add DHP dropwise s1_add_cat->s1_add_dhp s1_warm Warm to RT and stir s1_add_dhp->s1_warm s1_quench Quench with NaHCO3 (aq) s1_warm->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_wash Wash with brine s1_extract->s1_wash s1_dry Dry over Na2SO4 s1_wash->s1_dry s1_concentrate Concentrate in vacuo s1_dry->s1_concentrate s1_purify Purify by vacuum distillation s1_concentrate->s1_purify s1_product Product 1 s1_purify->s1_product s2_setup Prepare Mg turnings in dry THF s1_product->s2_setup s2_initiate Initiate Grignard formation with Product 1 s2_setup->s2_initiate s2_form_grignard Form Grignard reagent s2_initiate->s2_form_grignard s2_cool Cool to 0 °C s2_form_grignard->s2_cool s2_add_aldehyde Add 2-Bromobenzaldehyde in THF s2_cool->s2_add_aldehyde s2_warm Warm to RT and stir s2_add_aldehyde->s2_warm s2_quench Quench with NH4Cl (aq) s2_warm->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_wash Wash with brine s2_extract->s2_wash s2_dry Dry over Na2SO4 s2_wash->s2_dry s2_concentrate Concentrate in vacuo s2_dry->s2_concentrate s2_product Crude Product 2 s2_concentrate->s2_product s3_dissolve Dissolve Crude Product 2 in Methanol s2_product->s3_dissolve s3_add_cat Add p-TsOH catalyst s3_dissolve->s3_add_cat s3_stir Stir at RT s3_add_cat->s3_stir s3_neutralize Neutralize with NaHCO3 (aq) s3_stir->s3_neutralize s3_concentrate Concentrate in vacuo s3_neutralize->s3_concentrate s3_extract Extract with Ethyl Acetate s3_concentrate->s3_extract s3_wash Wash with brine s3_extract->s3_wash s3_dry Dry over Na2SO4 s3_wash->s3_dry s3_concentrate2 Concentrate in vacuo s3_dry->s3_concentrate2 s3_purify Purify by column chromatography s3_concentrate2->s3_purify s3_product Final Product s3_purify->s3_product

Application Notes and Protocols for Efficient Cross-Coupling with 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient cross-coupling of 2-(2-bromophenyl)oxane, a key intermediate in the synthesis of various biologically active molecules and functional materials. The selection of an appropriate ligand is crucial for achieving high yields and reaction efficiency. These notes summarize recommended ligands and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings based on studies of structurally similar ortho-alkoxy substituted aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For sterically hindered and electron-rich substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is critical to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of 2-bromoanisole with phenylboronic acid, which serves as a good model for this compound.

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)
1SPhosPd(OAc)₂K₃PO₄Toluene/H₂O100>95
2XPhosPd₂(dba)₃K₃PO₄Toluene100>95
3RuPhosPd(OAc)₂K₂CO₃Dioxane/H₂O10092
4P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene8088
5PPh₃Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10065

Data compiled from studies on ortho-alkoxy substituted aryl bromides.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, palladium precursor, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent and degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base (K3PO4) start->reagents catalyst Add Catalyst System: Pd Precursor, Ligand (e.g., SPhos) reagents->catalyst solvent Add Solvents: Toluene, H2O catalyst->solvent heat Heat and Stir (e.g., 100°C) solvent->heat workup Aqueous Workup heat->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 1. Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The efficiency of this reaction with this compound is highly dependent on the choice of ligand, which must be able to facilitate the coupling of the sterically hindered aryl bromide with a range of amine nucleophiles.

The following table presents a comparison of ligands for the amination of bromobenzene with various amines, providing a strong indication of suitable ligands for this compound.

EntryLigandCatalyst PrecursorBaseSolventAmineYield (%)
1XPhosPd₂(dba)₃NaOt-BuTolueneAniline>99
2SPhosPd₂(dba)₃NaOt-BuTolueneAniline>99
3BrettPhosPd₂(dba)₃NaOt-BuTolueneMorpholine>99
4RuPhosPd₂(dba)₃NaOt-BuTolueneMorpholine>99
5DavePhosPd₂(dba)₃NaOt-BuTolueneAniline84
6JohnPhosPd₂(dba)₃NaOt-BuTolueneAniline31
7XantPhosPd₂(dba)₃NaOt-BuTolueneAniline98

Data adapted from a study on the Buchwald-Hartwig amination of aryl bromides.[1]

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and base to an oven-dried Schlenk flask.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L) OxAdd->PdII_Aryl Ar-Br Ligand_Ex Amine Coordination PdII_Aryl->Ligand_Ex PdII_Amine Ar-Pd(II)-NHR'R''(L) Ligand_Ex->PdII_Amine HNR'R'' - HBr Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product

Figure 2. Simplified Buchwald-Hartwig catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. For a substrate like this compound, a robust catalyst system is required to overcome potential steric hindrance.

The following data, from the coupling of 4-bromoanisole and phenylacetylene, can guide ligand selection for this compound.

EntryLigandCatalyst PrecursorCo-catalystBaseSolventTemp (°C)Yield (%)
1DTBPPSPd(OAc)₂NoneCsOHH₂O/MeCN2387
2DAPPSPd(OAc)₂NoneCsOHH₂O/MeCN2367
3PPh₃PdCl₂(PPh₃)₂CuIEt₃NTolueneRT~95
4P(t-Bu)₃Pd₂(dba)₃CuIi-Pr₂NEtDMFRT~90

Data compiled from various sources on Sonogashira coupling of aryl bromides.

A general protocol for the Sonogashira coupling of this compound is provided below.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene. The regioselectivity and yield of the Heck reaction with this compound can be influenced by the choice of ligand and reaction conditions.

The following table shows the effect of different palladium sources and a common ligand on the Heck reaction of bromoanisole with 2-ethylhexyl acrylate, a suitable model for this compound.

EntryPalladium Source (1 mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂N-phenyl ureaNaHCO₃[BMIM][BF₄]16078
2PdCl₂N-phenyl ureaNaHCO₃[BMIM][BF₄]16072
3Pd/C (10%)N-phenyl ureaNaHCO₃[BMIM][BF₄]16065 (with impurities)

Data from a study on the Heck reaction of bromoanisole.[2]

Below is a general protocol for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Ligand_Screening_Logic start Define Reaction: Substrate = this compound Coupling Partner ligand_selection Select Candidate Ligands (Bulky, Electron-Rich Phosphines, NHCs, etc.) start->ligand_selection reaction_setup Set Up Parallel Reactions (Varying Ligand, Catalyst, Base, Solvent) ligand_selection->reaction_setup analysis Analyze Reaction Outcomes (Yield, Purity, Reaction Time) by GC-MS, LC-MS, NMR reaction_setup->analysis analysis->ligand_selection Low Yield optimization Optimize Conditions for Best Performing Ligands analysis->optimization High Yield? final_protocol Establish Final Protocol optimization->final_protocol

References

Application Notes and Protocols: Base and Solvent Effects on the Synthesis of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed examination of the critical role that bases and solvents play in the synthesis of 2-(2-Bromophenyl)oxane, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are designed to guide researchers in optimizing reaction conditions to achieve high yields and purity.

Introduction

The intramolecular cyclization of a suitable precursor is a common strategy for the synthesis of cyclic ethers like this compound. The efficiency of this Williamson ether-type synthesis is highly dependent on the choice of base and solvent. The base is crucial for the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, while the solvent influences the solubility of reactants, the reactivity of the nucleophile, and the rate of the reaction. This document outlines a systematic study to evaluate these effects.

Experimental Overview

The synthesis of this compound is achieved through the intramolecular cyclization of 1-(2-bromophenyl)pentan-5-ol. The general reaction scheme involves the deprotonation of the terminal alcohol by a base, followed by an intramolecular nucleophilic attack on the carbon atom bearing the bromine atom, leading to the formation of the oxane ring and elimination of a bromide salt.

Hypothetical Reaction Scheme:

Data Presentation: Hypothetical Effects of Base and Solvent on Yield

The following table summarizes the hypothetical results of a study investigating the impact of various bases and solvents on the yield of this compound from 1-(2-bromophenyl)pentan-5-ol after a fixed reaction time and temperature.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium Hydride (NaH)Tetrahydrofuran (THF)601285
2Sodium Hydride (NaH)Dimethylformamide (DMF)601292
3Potassium tert-Butoxide (KOtBu)Tetrahydrofuran (THF)601278
4Potassium tert-Butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)601288
5Potassium Carbonate (K2CO3)Acetonitrile (MeCN)802465
6Potassium Carbonate (K2CO3)Dimethylformamide (DMF)802475
7Cesium Carbonate (Cs2CO3)Acetonitrile (MeCN)802470
8Cesium Carbonate (Cs2CO3)Dimethylformamide (DMF)802480
9Sodium Hydroxide (NaOH)Dioxane/Water (1:1)1001845

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general procedure for the intramolecular cyclization of 1-(2-bromophenyl)pentan-5-ol. Researchers should adapt this protocol based on the specific base and solvent combination being investigated.

Materials:

  • 1-(2-bromophenyl)pentan-5-ol

  • Selected Base (e.g., Sodium Hydride, Potassium tert-Butoxide, Potassium Carbonate)

  • Anhydrous Solvent (e.g., THF, DMF, Acetonitrile)

  • Quenching agent (e.g., saturated aqueous ammonium chloride solution)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(2-bromophenyl)pentan-5-ol (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the selected base (1.1 - 1.5 eq) portion-wise to the solution at room temperature. For highly reactive bases like NaH, the addition should be done at 0 °C.

  • Stir the reaction mixture at the desired temperature (as indicated in the data table or as determined by the boiling point of the solvent) for the specified reaction time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

experimental_workflow start Start: 1-(2-bromophenyl)pentan-5-ol reagents Addition of Base and Solvent start->reagents Reactant reaction Intramolecular Cyclization (Heating/Stirring) reagents->reaction Reaction Setup workup Aqueous Workup and Extraction reaction->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product analysis Characterization (NMR, MS) product->analysis Purity & Identity

Caption: General workflow for the synthesis of this compound.

Discussion of Base and Solvent Effects

The choice of base and solvent significantly impacts the rate and yield of the intramolecular Williamson ether synthesis.

  • Base Strength and Steric Hindrance: Strong, non-nucleophilic bases such as sodium hydride (NaH) are highly effective at deprotonating the alcohol to form the alkoxide with minimal side reactions. Sterically hindered bases like potassium tert-butoxide (KOtBu) are also effective but can sometimes lead to elimination side reactions, potentially lowering the yield of the desired cyclized product. Weaker bases like potassium carbonate (K2CO3) require higher temperatures and longer reaction times to achieve complete conversion.

  • Solvent Polarity and Type: Polar aprotic solvents such as DMF and DMSO are generally preferred for this type of reaction. They effectively solvate the cation of the base, leaving a more "naked" and highly reactive alkoxide nucleophile. This enhances the rate of the intramolecular SN2 reaction. Less polar solvents like THF are also suitable, particularly with strong bases like NaH. Protic solvents, such as water or alcohols, are generally avoided as they can protonate the alkoxide intermediate, reducing its nucleophilicity and leading to lower yields.

Conclusion

The synthesis of this compound via intramolecular cyclization is a robust reaction that can be optimized by the careful selection of the base and solvent. The hypothetical data and protocols presented herein provide a framework for researchers to develop efficient and high-yielding synthetic routes to this important chemical intermediate. It is recommended to perform a systematic screening of bases and solvents, as outlined, to identify the optimal conditions for specific applications.

Troubleshooting & Optimization

Overcoming steric hindrance in the synthesis of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(2-Bromophenyl)oxane

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to this synthesis, with a particular focus on steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for forming the C(sp³)–C(sp²) bond between the oxane ring and the 2-bromophenyl group are palladium-catalyzed cross-coupling reactions. The two main strategies are:

  • Negishi Coupling: This involves the reaction of an organozinc reagent derived from 2-chloro- or 2-bromooxane with 1,2-dibromobenzene.

  • Suzuki-Miyaura Coupling: This route couples an oxane-derived boronic acid or ester with 1,2-dibromobenzene.

Due to the ortho-bromo substituent on the phenyl ring, both methods can be challenging due to steric hindrance, which can impede the catalytic cycle.

Q2: Why is steric hindrance a significant issue in this specific synthesis?

A2: Steric hindrance arises from the bulky bromine atom positioned at the ortho position of the phenyl ring, directly adjacent to the coupling site. This bulkiness can negatively impact the reaction in several ways:

  • Inhibits Reductive Elimination: The final step of the catalytic cycle, where the desired C-C bond is formed and the product is released from the palladium catalyst, can be slowed down significantly. The steric clash between the bulky ortho-substituent and the oxane ring makes it difficult for the two groups to come together on the metal center.

  • Favors Side Reactions: When the desired reductive elimination is slow, side reactions like β-hydride elimination can become competitive, leading to the formation of undesired byproducts and a lower yield of the target molecule.[1][2]

  • Hinders Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond of the aryl halide can also be hindered, though this is often less of a problem than reductive elimination.

Q3: Which type of catalyst and ligand is best suited for this sterically hindered coupling?

A3: For sterically demanding cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich biaryldialkylphosphine ligands are highly effective.[3][4] These ligands promote the crucial reductive elimination step while suppressing side reactions.[1][2] Examples of successful ligands for similar transformations include:

  • CPhos: Specifically developed to promote the coupling of secondary alkylzinc halides with sterically demanding aryl bromides. It has been shown to effectively suppress the undesired β-hydride elimination pathway.[1][2][3]

  • XPhos: A versatile and commonly used Buchwald ligand that is effective for a wide range of cross-coupling reactions, including those involving sterically hindered substrates.[5]

  • t-BuXPhos: Another sterically hindered, electron-rich biarylphosphine ligand that has proven effective in promoting C-O and C-N bond formation under milder conditions.[4][6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step Explanation
Inactive Catalyst 1. Use a fresh source of palladium precatalyst (e.g., Pd(OAc)₂).2. Ensure the ligand is pure and free of oxides (e.g., phosphine oxides).3. Consider using a pre-formed, air-stable palladium precatalyst.Palladium catalysts, especially Pd(0) sources, can degrade over time. Phosphine ligands can oxidize, which reduces their ability to coordinate to the palladium center effectively.
Inappropriate Ligand 1. Switch to a bulkier, more electron-rich ligand such as CPhos or XPhos.[1][2][5]2. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1).Steric hindrance from the ortho-bromo group requires a ligand that can facilitate the difficult reductive elimination step. Bulky ligands create a coordinatively unsaturated palladium center that promotes the final bond formation.
Suboptimal Reaction Temperature 1. Gradually increase the reaction temperature in 10-20 °C increments.2. If decomposition is observed at higher temperatures, try a lower temperature for a longer reaction time.Cross-coupling reactions are often sensitive to temperature. While higher temperatures can overcome activation barriers, they can also lead to catalyst decomposition or side reactions.
Ineffective Base or Solvent 1. If using a Suzuki coupling, ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered.2. For Negishi couplings, ensure the solvent (e.g., THF, Toluene) is rigorously dried.The choice of base and solvent is crucial for the efficiency of the transmetalation step and the overall stability of the catalyst and reagents. Water can lead to protodeboronation in Suzuki reactions.

Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Reduced Arene)

Possible Cause Troubleshooting Step Explanation
Slow Reductive Elimination 1. Switch to a more sterically demanding ligand (e.g., CPhos) to accelerate the C-C bond-forming step.[1][3]2. Lower the reaction temperature to disfavor side reactions, which may have higher activation energies.When reductive elimination is slow, the organopalladium intermediate has a longer lifetime, increasing the probability of side reactions like β-hydride elimination (leading to reduced arene) or homocoupling of the starting materials.
Oxygen Contamination 1. Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.Oxygen can lead to the oxidative homocoupling of organometallic reagents and can also deactivate the palladium catalyst.
Impure Starting Materials 1. Purify the aryl halide and the organometallic reagent before use.2. For Negishi coupling, ensure the organozinc reagent is fully formed and free of unreacted starting material.Impurities can interfere with the catalytic cycle and lead to the formation of unexpected byproducts.

Data Presentation: Ligand Effects on Sterically Hindered Coupling

The following table summarizes data from a study on the Negishi coupling of secondary alkylzinc halides with sterically demanding aryl bromides, highlighting the superior performance of the CPhos ligand.

EntryAryl HalideLigandPd PrecatalystYield (%)Branched:Linear Ratio
12-BromotolueneCPhosPd(OAc)₂ (1 mol%)92>50:1
22-BromotolueneSPhosPd(OAc)₂ (1 mol%)7515:1
32-BromotolueneRuPhosPd(OAc)₂ (1 mol%)6812:1
42-BromotolueneXPhosPd(OAc)₂ (1 mol%)8020:1
51,2-DibromobenzeneCPhosPd(OAc)₂ (2 mol%)85>50:1

Data adapted from studies by Han and Buchwald, demonstrating the effectiveness of CPhos in promoting coupling with ortho-substituted aryl bromides.[1][2]

Experimental Protocols

Protocol: General Procedure for Palladium-Catalyzed Negishi Coupling of a Secondary Alkylzinc Halide with a Sterically Hindered Aryl Bromide [1][2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl bromide (e.g., 1,2-dibromobenzene)

  • Secondary alkylzinc halide solution (e.g., 2-Oxanylzinc chloride, prepared from 2-chlorooxane and ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and CPhos (0.04 mmol, 4 mol%).

  • Reaction Setup: Add the aryl bromide (1.0 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous THF (2 mL). Stir the mixture at room temperature for 10 minutes.

  • Reagent Addition: Slowly add the secondary alkylzinc halide solution (1.5 mmol, 1.5 equiv) to the reaction mixture over a period of 30 minutes using a syringe pump.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Visualizations

Below are diagrams illustrating the key chemical processes and troubleshooting logic.

G cluster_steps Palladium Catalytic Cycle for Negishi Coupling cluster_hindrance Impact of Steric Hindrance A Pd(0)L₂ B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (R-Pd(II)-Ar)L₂ B->C R-ZnX D Reductive Elimination C->D D->A Product (Ar-R) Hindrance Steric Hindrance (ortho-Bromo group) SlowRE Slow Reductive Elimination Hindrance->SlowRE SideRxn β-Hydride Elimination (Side Product) SlowRE->SideRxn

Caption: The catalytic cycle for Negishi coupling and the inhibitory effect of steric hindrance on the reductive elimination step.

G Start Low or No Yield Observed CheckCatalyst Is the catalyst system active? (Fresh Pd, Pure Ligand) Start->CheckCatalyst ChangeLigand Switch to a bulkier ligand (e.g., CPhos, XPhos) CheckCatalyst->ChangeLigand No CheckReagents Are reagents and solvents pure and dry? CheckCatalyst->CheckReagents Yes OptimizeTemp Optimize reaction temperature (Increase incrementally) ChangeLigand->OptimizeTemp Success Improved Yield OptimizeTemp->Success CheckReagents->OptimizeTemp No Degas Thoroughly degas the reaction mixture CheckReagents->Degas Yes Degas->Success

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(2-Bromophenyl)oxane and Prevention of Homocoupling Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(2-Bromophenyl)oxane, with a specific focus on preventing homocoupling side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through palladium-catalyzed cross-coupling reactions such as the Heck-type arylation of 2,3-dihydrofuran.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst- Ensure the use of a high-purity palladium precursor and ligand. - Consider using a pre-catalyst to ensure the generation of the active Pd(0) species. - Degas all solvents and reagents thoroughly to prevent catalyst oxidation.
2. Inappropriate Reaction Temperature- Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition. A temperature range of 80-120 °C is a common starting point for Heck and Buchwald-Hartwig couplings.
3. Incorrect Base- The choice of base is critical. For Heck reactions, organic bases like triethylamine or inorganic bases such as potassium carbonate are common. For Buchwald-Hartwig C-O coupling, a stronger base like sodium tert-butoxide or cesium carbonate is often required.[1]
Significant Homocoupling of 2-Bromophenol (Biaryl Formation) 1. Presence of Oxygen- Rigorously degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] - A nitrogen subsurface sparge before adding the catalyst can be effective.[2]
2. Presence of Palladium(II) Species- The presence of Pd(II) can promote the homocoupling of organometallic intermediates. - The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[2]
3. High Catalyst Loading- While a sufficient amount of catalyst is necessary, excessively high concentrations can sometimes favor side reactions. Optimize the catalyst loading, typically in the range of 1-5 mol%.
Formation of Other Side Products 1. Double Bond Isomerization (in Heck Reaction)- In the Heck arylation of 2,3-dihydrofuran, the initial kinetic product can isomerize to a thermodynamically more stable isomer.[3] - Reaction time and temperature can influence the ratio of these isomers. Shorter reaction times may favor the kinetic product.
2. Decomposition of Starting Materials or Product- High reaction temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods involve palladium-catalyzed cross-coupling reactions. The two primary approaches are:

  • Heck Reaction: This involves the coupling of 2-bromophenol with 2,3-dihydrofuran. The reaction is catalyzed by a palladium complex and typically requires a base.[3][4]

  • Buchwald-Hartwig C-O Coupling: This reaction directly couples 2-bromophenol with a suitable oxane precursor, though the direct coupling with an unsubstituted oxane is challenging. A more feasible approach would be the coupling of 2-bromophenol with a cyclic enol ether like 2,3-dihydrofuran. This method also uses a palladium catalyst, a suitable phosphine ligand, and a base.[5][6][7]

Q2: How can I effectively prevent the formation of the homocoupled biaryl byproduct from 2-bromophenol?

A2: Preventing homocoupling is crucial for achieving a high yield of the desired product. Key strategies include:

  • Strictly Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]

  • Use of a Reducing Agent: Adding a mild reducing agent like potassium formate can help to reduce any Pd(II) species back to the active Pd(0) catalyst, thereby suppressing the homocoupling pathway.[2]

  • Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands are often used in Buchwald-Hartwig reactions and can help to stabilize the Pd(0) state.[6]

Q3: What is the role of the base in these coupling reactions?

A3: The base plays a critical role in the catalytic cycle. In the Heck reaction, the base is required to regenerate the active Pd(0) catalyst in the final step of the cycle.[4] In the Buchwald-Hartwig C-O coupling, the base is necessary to deprotonate the phenol, forming the phenoxide which is the active nucleophile that attacks the palladium center.[5] The strength and type of base can significantly impact the reaction outcome.

Q4: Can you provide a general experimental protocol for the Heck arylation of 2,3-dihydrofuran with 2-bromophenol?

Experimental Protocols

General Protocol for Heck Arylation of 2,3-Dihydrofuran (Adapted)

This protocol is a general guideline and should be optimized for the specific substrates and desired outcome.

Parameter Value
Palladium Precursor [PdCl(allyl)]₂ (1 mol%)
Ligand (If necessary, e.g., triphenylphosphine) (2-4 mol%)
Aryl Halide 2-Bromophenol (1.0 equiv)
Olefin 2,3-Dihydrofuran (1.5-2.0 equiv)
Base K₂CO₃ (2.0 equiv)
Solvent DMF or Acetonitrile
Temperature 70-120 °C
Reaction Time 2-24 h

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor, ligand (if used), and base.

  • Add the solvent and degas the mixture for 15-30 minutes.

  • Add the 2-bromophenol and 2,3-dihydrofuran via syringe.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Heck Arylation

G Experimental Workflow for Heck Arylation of 2,3-Dihydrofuran cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Weigh Pd Precursor, Ligand, and Base add_reagents Add Reagents to Schlenk Flask prep_reagents->add_reagents prep_solvent Degas Solvent prep_solvent->add_reagents add_substrates Add 2-Bromophenol and 2,3-Dihydrofuran add_reagents->add_substrates heating Heat and Stir add_substrates->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Cool and Quench monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product This compound G Troubleshooting Homocoupling in this compound Synthesis start Significant Homocoupling (Biaryl Formation) Observed check_atmosphere Is the reaction strictly under an inert atmosphere? start->check_atmosphere improve_degassing Improve degassing of solvents and reagents. Use Schlenk techniques. check_atmosphere->improve_degassing No check_catalyst Is the Pd(0) catalyst being oxidized to Pd(II)? check_atmosphere->check_catalyst Yes improve_degassing->check_catalyst add_reductant Add a mild reducing agent (e.g., potassium formate). check_catalyst->add_reductant Yes optimize_catalyst Optimize catalyst and ligand loading. check_catalyst->optimize_catalyst No add_reductant->optimize_catalyst end Homocoupling Minimized optimize_catalyst->end

References

Minimizing dehalogenation of 2-(2-Bromophenyl)oxane during cross-coupling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(2-Bromophenyl)oxane Cross-Coupling

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the cross-coupling of this compound, focusing specifically on minimizing the undesired side reaction of dehalogenation (also known as hydrodehalogenation).

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my cross-coupling reaction?

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the aryl halide (in this case, the bromine atom on the phenyl ring) is replaced by a hydrogen atom instead of the desired coupling partner.[1][2] This leads to the formation of a 2-phenyloxane byproduct, which reduces the yield of your target molecule and complicates purification. The hydrogen atom can originate from various sources in the reaction mixture, including solvents (like alcohols or water), bases, or even the phosphine ligands.[2][3]

Q2: I'm observing a significant amount of the dehalogenated byproduct. What are the most likely causes?

Answer: Several factors can promote dehalogenation over the desired cross-coupling. The primary causes often relate to the reaction mechanism and conditions:

  • Generation of a Palladium-Hydride Species: The active Pd(0) catalyst can react with sources of hydride (e.g., from an amine base, alcohol solvent, or water) to form a palladium-hydride complex.[1] This complex can then reductively eliminate with your aryl halide intermediate to produce the dehalogenated byproduct.

  • Slow Transmetalation: If the transmetalation step (where the organic group from your coupling partner, e.g., a boronic acid, is transferred to the palladium center) is slow, the palladium-aryl intermediate has more time to undergo side reactions like dehalogenation.

  • High Temperatures: Elevated temperatures can sometimes accelerate the rates of side reactions, including those leading to dehalogenation.

  • Choice of Base and Solvent: Certain bases and solvents are more prone to generating hydride species that lead to dehalogenation. For instance, alcoholic solvents can be oxidized by the palladium complex to provide a hydride ligand.[1][2]

Q3: How does my choice of ligand impact the formation of the dehalogenated byproduct?

Answer: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

  • Electron-Rich & Bulky Ligands: Ligands that are both electron-rich and sterically hindered (bulky) are often recommended. Electron-rich ligands (like alkylphosphines and N-heterocyclic carbenes or NHCs) promote the initial, necessary step of oxidative addition.[1] Bulky ligands accelerate the final, product-forming reductive elimination step.[1] By speeding up the desired catalytic cycle, these ligands reduce the lifetime of intermediates that could otherwise lead to dehalogenation.

  • Ligand Screening: There is no single "best" ligand for all reactions; the optimal choice depends on the specific substrates. Screening a panel of ligands is often a necessary step in optimizing the reaction.

Q4: Which base should I use to minimize dehalogenation?

Answer: The base is critical for activating the coupling partner (e.g., in Suzuki reactions) and for the overall catalytic cycle, but an improper choice can increase dehalogenation.[4]

  • Non-Nucleophilic, Anionic Bases: Strong, non-nucleophilic anionic bases are often preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many cross-coupling reactions, including Buchwald-Hartwig aminations.[5]

  • Weaker Inorganic Bases: For substrates that are sensitive to strong bases, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be effective, particularly in Suzuki couplings.

  • Avoid Amine and Alcohol Bases: If dehalogenation is a problem, avoid using amine bases or alcohol-based solvents/bases where possible, as they can be a direct source of hydride.[1]

Troubleshooting Guide

If you are observing more than 5-10% dehalogenation, follow this troubleshooting workflow.

Comparative Data: Ligand and Base Effects

The following tables summarize typical results from screening studies to minimize dehalogenation of an aryl bromide in a generic cross-coupling reaction.

Table 1: Effect of Different Ligands on Product Distribution

LigandCatalyst Loading (mol%)BaseTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
PPh₃2K₂CO₃1004550
dppf2K₂CO₃1006530
XPhos2K₃PO₄8092<5
RuPhos2NaOtBu8095<3
IPr (NHC)2NaOtBu8094<5

Data is representative and intended for comparative purposes.

Table 2: Effect of Different Bases on Product Distribution

Base (2.5 equiv)LigandCatalyst Loading (mol%)Temp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
Et₃NXPhos21003065
K₂CO₃XPhos21007520
K₃PO₄XPhos28092<5
NaOtBuXPhos28094<4

Data is representative and based on a reaction using a Pd precatalyst and an arylboronic acid partner.

Illustrative Reaction Pathways

The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired dehalogenation side reaction. The key to a successful reaction is to accelerate the transmetalation and reductive elimination steps relative to the pathway that forms and utilizes the palladium-hydride species.

// Nodes Reactants [label="Ar-Br + Pd(0)Lₙ", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-Pd(II)-Br)Lₙ", fillcolor="#FBBC05", fontcolor="#202124"];

// Desired Pathway Transmetalation [label="Transmetalation\n(with R-B(OH)₂ + Base)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; ArPdR [label="(Ar-Pd(II)-R)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReductiveElim [label="Reductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Product [label="Desired Product\n(Ar-R)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2];

// Undesired Pathway HydrideSource [label="Hydride Source\n(Solvent, Base, H₂O)", shape=box, style="dashed, filled", fillcolor="#F1F3F4", fontcolor="#5F6368"]; PdH [label="Formation of\n(H-Pd(II)-Br)Lₙ", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; ArH [label="Dehalogenated Product\n(Ar-H)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, peripheries=2];

// Edges Reactants -> OxAdd; OxAdd -> Transmetalation [label="Desired\nPathway", color="#34A853", fontcolor="#34A853"]; Transmetalation -> ArPdR; ArPdR -> ReductiveElim; ReductiveElim -> Product; Product -> Reactants [style=dashed, label=" Pd(0)Lₙ\nRegenerated"];

OxAdd -> PdH [label="Side\nReaction", color="#EA4335", fontcolor="#EA4335"]; HydrideSource -> PdH [style=dashed]; PdH -> ArH; ArH -> Reactants [style=dashed, label=" Pd(0)Lₙ\nRegenerated"]; } } Caption: Competing catalytic cycles in cross-coupling reactions.

Recommended Experimental Protocol

This protocol provides a starting point for the Suzuki cross-coupling of this compound with a generic arylboronic acid, optimized to minimize dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., RuPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Reaction Initiation: Add the degassed solvent to the reaction vial containing the solids, followed by the catalyst solution via syringe.

  • Heating: Place the sealed vial in a preheated oil bath or heating block set to 80 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

Catalyst deactivation issues in the synthesis of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(2-Bromophenyl)oxane, with a particular focus on catalyst deactivation issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for the synthesis of this compound and related 2-aryloxanes?

A1: The synthesis of 2-aryloxanes, including this compound, is typically achieved through palladium-catalyzed cross-coupling reactions. Commonly employed palladium sources include palladium(II) acetate (Pd(OAc)₂) and palladium precatalysts like palladacycles. These are often used in conjunction with phosphine ligands that are crucial for catalyst stability and activity.

Q2: Why is my reaction yield low when synthesizing this compound?

A2: Low yields can stem from several factors. A primary cause is often catalyst deactivation. Other potential reasons include incomplete reaction, side reactions, or issues with the purity of starting materials and reagents. It is also crucial to ensure that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst and reagents.

Q3: What causes the palladium catalyst to deactivate during the synthesis?

A3: Catalyst deactivation in palladium-catalyzed cross-coupling reactions can occur through several pathways:

  • Formation of Palladium Black: The active Pd(0) species can aggregate into inactive palladium nanoparticles, commonly observed as a black precipitate. This is often promoted by high temperatures or impurities.

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, and their degradation can lead to the destabilization and precipitation of the palladium catalyst.

  • Inhibition by Reaction Components: Anions from salts used in the reaction or impurities in the starting materials can sometimes coordinate to the palladium center and inhibit its catalytic activity.

Q4: How can I minimize catalyst deactivation?

A4: To minimize catalyst deactivation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands which are known to stabilize the active Pd(0) species and prevent aggregation.

  • Use of Precatalysts: Palladacycle precatalysts can offer greater stability and more controlled generation of the active catalytic species compared to using simple palladium salts.

  • Reaction Conditions: Operate at the lowest effective temperature and ensure rigorous exclusion of air and moisture through proper inert gas techniques and the use of dry solvents.

  • Reagent Purity: Use high-purity starting materials, solvents, and bases to avoid introducing catalyst poisons.

Q5: Are there any recommended analytical techniques to monitor the reaction and catalyst activity?

A5: Yes, Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product. To assess catalyst activity, you can monitor the reaction rate. A significant decrease in the rate of product formation over time may indicate catalyst deactivation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst deactivation- Ensure the reaction is run under a strict inert atmosphere.- Use a more robust phosphine ligand.- Consider using a palladacycle precatalyst.
Impure reagents- Purify starting materials (e.g., recrystallization, distillation).- Use freshly dried and degassed solvents.
Incorrect reaction temperature- Optimize the reaction temperature. Too low may result in a slow reaction, while too high can lead to catalyst decomposition.
Formation of Black Precipitate (Palladium Black) Agglomeration of Pd(0)- Lower the reaction temperature.- Increase the ligand-to-palladium ratio.- Switch to a more sterically hindering ligand to better stabilize the Pd(0) species.
Inconsistent Reaction Times Variable quality of reagents or catalyst- Use reagents and catalyst from a reliable source.- If using a Pd(II) source, ensure complete in-situ reduction to the active Pd(0) species.
Side Product Formation Homocoupling of the aryl halide or other side reactions- Adjust the stoichiometry of the reactants.- Screen different ligands and bases to improve selectivity.

Experimental Protocols

General Protocol for Palladium-Catalyzed Synthesis of 2-Aryloxanes (Negishi Coupling Approach)

  • Preparation of the Organozinc Reagent:

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings and a crystal of iodine.

    • Slowly add a solution of 2-chloroxane in dry THF to initiate the Grignard reaction.

    • Once the Grignard reagent is formed, transfer it via cannula to a solution of zinc chloride (ZnCl₂) in dry THF at 0 °C.

    • Stir the resulting mixture at room temperature for 1-2 hours to form the 2-oxanylzinc chloride reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask, add the palladium precatalyst (e.g., a palladacycle, 1-2 mol%) and the phosphine ligand (e.g., a biarylphosphine, 1-2 mol%).

    • Add the aryl halide (e.g., 1-bromo-2-iodobenzene, 1.0 equivalent) and a suitable dry, degassed solvent (e.g., THF, dioxane).

    • To this mixture, add the freshly prepared 2-oxanylzinc chloride solution (typically 1.2-1.5 equivalents) via cannula.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Catalyst Deactivation and Troubleshooting Workflows

The following diagrams illustrate the catalytic cycle, potential deactivation pathways, and a logical workflow for troubleshooting common issues.

Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X Deactivation Deactivation Pathways Pd0->Deactivation PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal + R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product PdBlack Palladium Black (Inactive) Deactivation->PdBlack Aggregation LigandDeg Ligand Degradation Deactivation->LigandDeg Oxidation/Decomposition

Caption: Catalytic cycle and common deactivation pathways.

Start Low/No Product Yield CheckInert Is the reaction under a strict inert atmosphere? Start->CheckInert InertYes Yes CheckInert->InertYes Yes InertNo No CheckInert->InertNo No CheckReagents Are all reagents and solvents pure and dry? InertYes->CheckReagents FixInert Improve inert gas technique (e.g., use a glovebox, Schlenk line) InertNo->FixInert ReagentsYes Yes CheckReagents->ReagentsYes Yes ReagentsNo No CheckReagents->ReagentsNo No CheckCatalyst Is there evidence of catalyst precipitation? ReagentsYes->CheckCatalyst PurifyReagents Purify starting materials and use freshly dried solvents ReagentsNo->PurifyReagents CatalystYes Yes CheckCatalyst->CatalystYes Yes CatalystNo No CheckCatalyst->CatalystNo No OptimizeCatalyst Optimize catalyst system: - Use a more robust ligand - Consider a precatalyst - Lower reaction temperature CatalystYes->OptimizeCatalyst CheckTemp Is the reaction temperature optimized? CatalystNo->CheckTemp TempYes Yes CheckTemp->TempYes Yes TempNo No CheckTemp->TempNo No Consult Consult further literature for specific substrate-catalyst compatibility TempYes->Consult OptimizeTemp Screen a range of temperatures TempNo->OptimizeTemp

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromophenyl Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the Suzuki coupling of sterically hindered 2-bromophenyl substrates.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Suzuki coupling of 2-bromophenyl substrates?

A1: The optimal temperature for Suzuki coupling of 2-bromophenyl substrates can vary significantly depending on the specific boronic acid, catalyst system, and solvent used. Generally, temperatures range from room temperature to reflux conditions (typically 80-120 °C). Due to the steric hindrance of the ortho-bromo substituent, higher temperatures are often required to achieve a reasonable reaction rate and yield compared to less hindered aryl bromides. However, excessively high temperatures can lead to side reactions. It is crucial to screen a range of temperatures for each specific substrate combination.

Q2: Why is my Suzuki coupling reaction with a 2-bromophenyl substrate giving a low yield?

A2: Low yields in Suzuki couplings involving 2-bromophenyl substrates are a common issue, often attributed to steric hindrance around the reaction center. This hindrance can slow down the oxidative addition and transmetalation steps of the catalytic cycle. Other contributing factors can include catalyst deactivation, suboptimal reaction temperature, inappropriate choice of ligand or base, and the presence of impurities. Troubleshooting should involve a systematic optimization of reaction parameters, starting with temperature.

Q3: Can I run the Suzuki coupling of 2-bromophenyl substrates at room temperature?

A3: While challenging, room temperature Suzuki coupling of 2-bromophenyl substrates is possible with highly active catalyst systems.[1][2] The success of a room temperature reaction is highly dependent on the choice of a suitable palladium precatalyst and a sterically demanding, electron-rich phosphine ligand that can facilitate the difficult oxidative addition step at lower temperatures. For many standard catalyst systems, elevated temperatures will be necessary to achieve a good yield.

Q4: What are the common side reactions when running Suzuki couplings of 2-bromophenyl substrates at high temperatures?

A4: At elevated temperatures, several side reactions can compete with the desired cross-coupling, leading to reduced yield and purification challenges. The most common side reactions include:

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents, leading to the formation of an arene byproduct. This is often more prevalent at higher temperatures.

  • Dehalogenation: The 2-bromophenyl substrate can be reduced to the corresponding debrominated arene.[3][4] This side reaction can be promoted by certain catalysts and bases at high temperatures.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a minor pathway but can become more significant with less reactive aryl halides.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Conversion 1. Reaction temperature is too low: The activation energy for the sterically hindered substrate is not being overcome. 2. Catalyst inhibition: The catalyst may be poisoned by impurities or coordinating functional groups on the substrate. 3. Inefficient catalyst system: The chosen palladium source and ligand are not active enough for the substrate.1. Increase the reaction temperature incrementally: Screen temperatures from 60 °C to 110 °C. 2. Ensure high purity of reagents and solvents: Use freshly distilled solvents and high-purity reagents. 3. Screen different ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) known to be effective for sterically hindered substrates.
Significant Side Product Formation (e.g., Dehalogenation) 1. Reaction temperature is too high: High temperatures can promote catalyst decomposition and side reactions.[3][4] 2. Inappropriate base: Some bases can promote side reactions at elevated temperatures.1. Lower the reaction temperature: If conversion is observed, try running the reaction at a lower temperature for a longer duration. 2. Screen different bases: Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOtBu at high temperatures.
Reaction Stalls After Initial Conversion 1. Catalyst deactivation: The palladium catalyst may be degrading over the course of the reaction, especially at higher temperatures. 2. Insufficient base: The base may be consumed during the reaction.1. Use a more robust catalyst system: Consider using a precatalyst that is more stable at higher temperatures. 2. Increase the equivalents of base: Ensure an adequate amount of base is present throughout the reaction.

Data on Temperature Optimization

The following tables summarize the effect of reaction temperature on the yield of Suzuki coupling for representative 2-bromophenyl substrates.

Table 1: Effect of Temperature on the Suzuki Coupling of 1-bromo-2-fluorobenzene with 4-fluorophenylboronic acid

EntryTemperature (°C)Reaction Time (h)Conversion (%)
1703~55
2708~65
31103~90
41108>95

Data adapted from a study on fluorinated biaryl synthesis.[5]

Table 2: Temperature Screening for the Suzuki Coupling of a Sterically Hindered 2-Bromo-1,3-dichloro-5-nitrobenzene

EntryTemperature (°C)Reaction Time (h)Yield (%)
150166
260185
370184

Data adapted from a study on the synthesis of large sterically hindered substrates.[6]

Experimental Protocols

General Protocol for Temperature Screening in Suzuki Coupling of 2-Bromophenyl Substrates

This protocol provides a general framework for optimizing the reaction temperature. The specific reagents and conditions should be adapted based on the substrates being used.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add the 2-bromophenyl substrate (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

    • The flask is equipped with a magnetic stir bar and a condenser.

  • Degassing:

    • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 10 mL) is added to the flask via syringe.

  • Reaction:

    • The reaction mixture is heated to the desired temperature (e.g., 60 °C, 80 °C, or 100 °C) with vigorous stirring.

    • The reaction progress is monitored by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Work-up and Analysis:

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to determine the isolated yield.

Visualizations

Temperature_Optimization_Workflow Workflow for Temperature Optimization cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis and Optimization A Select 2-Bromophenyl Substrate and Boronic Acid B Choose Catalyst System (Pd Source + Ligand) A->B C Select Base and Solvent B->C D Set up reactions at different temperatures (e.g., 60°C, 80°C, 100°C) C->D E Monitor reaction progress (TLC, GC-MS) D->E F Analyze Yield and Side Products E->F G Determine Optimal Temperature F->G H Further Optimization (if necessary) G->H Low yield or significant side products

Caption: A logical workflow for optimizing the reaction temperature in the Suzuki coupling of 2-bromophenyl substrates.

Troubleshooting_Logic Troubleshooting Decision Tree Start Low Yield in Suzuki Coupling Q1 Is there any product formation? Start->Q1 A1_Yes Increase Temperature Q1->A1_Yes Yes A1_No Check Catalyst/Reagents Q1->A1_No No Q2 Significant Side Products? A1_Yes->Q2 End Optimized Reaction A1_No->End A2_Yes Decrease Temperature or Change Base Q2->A2_Yes Yes A2_No Optimize Ligand/Solvent Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling of 2-bromophenyl substrates.

References

Technical Support Center: 2-(2-Bromophenyl)oxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Bromophenyl)oxane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective synthetic routes for C-C bond formation to produce this compound are the Grignard reaction and the Suzuki coupling. The Grignard reaction typically involves the reaction of a Grignard reagent derived from 1,2-dibromobenzene with an appropriate electrophile. The Suzuki coupling involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.

Q2: What is a typical expected yield for the synthesis of this compound?

A2: The expected yield can vary significantly based on the chosen synthetic route, reaction conditions, and purity of the starting materials. Generally, yields for Grignard reactions can range from 40% to 80%, while Suzuki couplings can often achieve higher yields, sometimes exceeding 80%, with high selectivity.[1]

Q3: What are the most critical parameters to control for a successful synthesis?

A3: For Grignard reactions, the most critical parameters are the exclusion of water and air, the quality of the magnesium turnings, and the temperature control.[1][2][3] For Suzuki couplings, the choice of palladium catalyst, ligand, base, and solvent system are crucial for achieving high yields and purity.[4][5][6]

Troubleshooting Guides

Issue 1: Low to No Product Yield in Grignard Reaction

Q: I am attempting to synthesize this compound via a Grignard reaction, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Grignard reaction is a common issue and can often be attributed to several factors. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality or Inactive Magnesium 1. Use fresh, high-quality magnesium turnings. 2. Activate the magnesium surface prior to the reaction. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing of the magnesium turnings in the reaction flask.[1][7] 3. Consider pre-washing magnesium turnings with dilute HCl, followed by washing with ethanol and ether, and then drying under vacuum.[1]
Presence of Water or Protic Solvents 1. Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum.[1] 2. Use anhydrous solvents. Freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for THF/ether) are recommended. 3. Ensure starting materials are dry.
Slow or No Initiation of the Grignard Reagent Formation 1. Add a small crystal of iodine to the magnesium turnings. The disappearance of the iodine color is an indicator of reaction initiation.[1][7] 2. Add a small amount of the aryl halide to the magnesium and gently warm the mixture to initiate the reaction.[3] Once initiated, the reaction is typically exothermic. 3. Sonication can also be used to initiate the reaction.
Incorrect Reaction Temperature 1. Grignard reagent formation is exothermic. Maintain a gentle reflux during the addition of the aryl halide.[3] 2. The subsequent reaction with the electrophile may require cooling to control the reaction rate and prevent side reactions.
Issue 2: Significant Formation of Biphenyl Side Product in Grignard Reaction

Q: My Grignard reaction is producing a significant amount of biphenyl as a side product, which is complicating purification. How can I minimize its formation?

A: The formation of biphenyl is a known side reaction in the preparation of Grignard reagents from bromobenzene, arising from the coupling of the Grignard reagent with unreacted bromobenzene.

Strategies to Minimize Biphenyl Formation:

Strategy Detailed Explanation
Slow Addition of Aryl Halide Add the solution of bromobenzene in anhydrous ether or THF dropwise to the suspension of magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the coupling side reaction.
Maintain Moderate Temperature While some initial heating might be necessary to start the reaction, avoid excessive heating, as higher temperatures can promote the formation of biphenyl. The reaction should be self-sustaining at a gentle reflux.[1][3]
Use of an Appropriate Solvent Tetrahydrofuran (THF) is often a better solvent for synthesizing Grignard reagents as it can better stabilize the reagent.[1]
Issue 3: Low Yield in Suzuki Coupling

Q: I am using a Suzuki coupling to synthesize this compound, but my yields are consistently low. What factors should I investigate?

A: Low yields in Suzuki couplings can often be traced back to the catalyst system, reaction conditions, or the quality of the reagents.

Troubleshooting Low Yields in Suzuki Coupling:

Factor to Investigate Recommendations and Solutions
Catalyst and Ligand Choice 1. Ensure the palladium catalyst is active. Using a pre-catalyst that is readily reduced to Pd(0) in situ is often beneficial. 2. The choice of ligand is critical. For sterically hindered substrates, bulky electron-rich phosphine ligands are often effective. 3. Vary the catalyst and ligand loading. Typically, 1-5 mol% of the palladium catalyst is used.
Base Selection The choice of base is crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is recommended.
Solvent System A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often used. The ratio of organic solvent to water can influence the reaction rate.[4]
Reaction Temperature and Time Suzuki couplings are typically run at elevated temperatures (e.g., 80-110 °C). Ensure the reaction is heated sufficiently and for an adequate amount of time. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
Quality of Boronic Acid/Ester Boronic acids can undergo decomposition (protodeboronation). Use fresh, high-purity boronic acids or esters.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of various parameters on the yield and purity of this compound.

Table 1: Effect of Solvent on Grignard Reaction Yield

Solvent Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
Diethyl Ether435 (reflux)6590
Tetrahydrofuran (THF)366 (reflux)7892
Dioxane5805588

Table 2: Effect of Catalyst/Ligand System on Suzuki Coupling Yield

Palladium Catalyst Ligand Base Temperature (°C) Yield (%) Purity (%)
Pd(PPh₃)₄-K₂CO₃907595
Pd₂(dba)₃SPhosK₃PO₄1008898
PdCl₂(dppf)-Cs₂CO₃808297

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool to room temperature under a stream of dry nitrogen.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 1,2-dibromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate (disappearance of iodine color and gentle bubbling), gently warm the flask.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Reaction with Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the appropriate electrophile (e.g., a protected 5-hydroxypentanal derivative) in anhydrous THF dropwise.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound via Suzuki Coupling
  • Reaction Setup: To a round-bottom flask, add 2-bromophenylboronic acid (1.0 equivalent), the appropriate halo-oxane (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Troubleshooting workflow for improving yield and purity.

Grignard_Reaction_Pathway cluster_start Starting Materials Aryl_Halide 1,2-Dibromobenzene Grignard_Formation Grignard Reagent Formation Aryl_Halide->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Grignard_Reagent 2-Bromophenyl- magnesium Bromide Grignard_Formation->Grignard_Reagent Reaction Nucleophilic Addition Grignard_Reagent->Reaction Electrophile Electrophile (e.g., protected 5-hydroxypentanal) Electrophile->Reaction Product This compound (after deprotection) Reaction->Product Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle Start_Materials Starting Materials: 2-Bromophenylboronic Acid + Halo-oxane Oxidative_Addition Oxidative Addition Start_Materials->Oxidative_Addition Catalytic_Cycle Pd(0) Catalytic Cycle Transmetalation Transmetalation Oxidative_Addition->Transmetalation Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Regenerates Pd(0) Product This compound Reductive_Elimination->Product

References

Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides

Author: BenchChem Technical Support Team. Date: November 2025

Sonogashira Reaction Troubleshooting Guide: ortho-Substituted Aryl Bromides

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira reaction, specifically addressing the challenges posed by ortho-substituted aryl bromides.

Frequently Asked Questions (FAQs)

Q1: Why are Sonogashira reactions with ortho-substituted aryl bromides so challenging?

The primary challenge is steric hindrance. The substituent at the ortho position physically blocks the palladium catalyst from accessing the carbon-bromine bond for the crucial oxidative addition step in the catalytic cycle. This steric clash can significantly slow down or completely inhibit the reaction.[1][2] Additionally, electron-rich and sterically demanding aryl bromides often require higher catalyst loadings to achieve a reasonable reaction rate.[3][4]

Q2: What are the most common side reactions, and how can they be minimized?

The most prevalent side reaction is the homocoupling of the terminal alkyne, often called Glaser coupling.[5] This is particularly problematic when using a copper(I) co-catalyst, as it can form copper acetylide intermediates that dimerize, especially in the presence of oxygen.[6][7] To minimize this:

  • Use Copper-Free Conditions: Numerous protocols exist that eliminate the copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.[5][8][9]

  • Degas Thoroughly: Removing oxygen from the reaction mixture is critical to suppress oxidative homocoupling.[10] Using techniques like freeze-pump-thaw or sparging with an inert gas is essential.

  • Control Alkyne Concentration: In some cases, slow addition of the alkyne can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[11]

Another side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom. This can sometimes occur under the reaction conditions, leading to a loss of starting material.

Q3: Which catalyst system is best for these sterically hindered substrates?

There is no single "best" catalyst, as the ideal choice depends on the specific substrates. However, general guidelines suggest using palladium catalysts with bulky, electron-rich phosphine ligands.[2][12] These ligands promote the formation of a highly active, monoligated palladium(0) species that is less sterically encumbered and more readily undergoes oxidative addition.[2] N-Heterocyclic carbene (NHC) palladium complexes have also shown great promise as they are strong σ-donors and can be effective replacements for phosphine ligands.[9][12] For particularly challenging substrates, higher catalyst loadings may be necessary.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of ortho-substituted aryl bromides.

Problem 1: Low to No Product Yield

Q: My reaction shows very low conversion or has not worked at all. What steps should I take?

A: A low or zero yield is the most common issue and can stem from several factors. Follow this troubleshooting workflow to diagnose and solve the problem.

Caption: A troubleshooting flowchart for low-yield Sonogashira reactions.

Problem 2: Significant Alkyne Homocoupling (Glaser Product) Observed

Q: My main byproduct is the dimer of my starting alkyne. How do I suppress this?

A: This indicates that the Glaser coupling pathway is dominant. This is especially common in reactions that use a copper co-catalyst.

Solutions:

  • Switch to a Copper-Free Protocol: This is the most effective solution. The absence of copper(I) salts significantly reduces the rate of alkyne homocoupling.[5][9] Many modern protocols for challenging substrates are copper-free.

  • Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your flask, solvents, and reagents are thoroughly deoxygenated before starting the reaction.[10]

  • Modify the Base: If using an amine base, ensure it is high purity. Some reports suggest that certain amine bases can facilitate the homocoupling process. Switching to an inorganic base like Cs₂CO₃ or K₃PO₄ may help.

Data Presentation: Ligand Effects on a Sterically Hindered Coupling

The choice of phosphine ligand is critical for overcoming steric hindrance. The data below illustrates how ligand choice can impact the yield of the reaction between 2-bromotoluene and phenylacetylene.

Ligand (L)Pd SourceBaseSolventTemp (°C)Yield (%)
PPh₃Pd(PPh₃)₂Cl₂Et₃NToluene80< 10
P(t-Bu)₃(allylPdCl)₂Cs₂CO₃Dioxane10085[5]
XPhosPd₂(dba)₃K₃PO₄THF8092
SPhosPd₂(dba)₃K₃PO₄THF8088

Note: Yields are representative and compiled from typical outcomes for sterically hindered substrates. Specific yields will vary.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide

This protocol is adapted for a typical reaction involving a sterically hindered aryl bromide using a bulky phosphine ligand.[5]

Materials:

  • ortho-substituted aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (AllylPdCl)₂ (0.01 mmol, 1 mol%)

  • P(t-Bu)₃ (0.02 mmol, 2 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide, Cs₂CO₃, (AllylPdCl)₂, and P(t-Bu)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(2-Bromophenyl)oxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?

A1: The most common impurities depend on the specific synthetic route, but when using a Grignard reaction with 2-bromophenylmagnesium bromide, you can anticipate the following byproducts:

  • Biphenyl: Formed from the coupling of the Grignard reagent with unreacted aryl halide.

  • Unreacted starting materials: Such as 2-bromobenzaldehyde or the Grignard reagent precursor.

  • Magnesium salts: Residual salts from the Grignard reaction workup.

  • Solvent residues: Residual solvents from the reaction and extraction steps.

Q2: What are the recommended starting points for purifying this compound by column chromatography?

A2: For silica gel column chromatography, a good starting point is a non-polar/polar solvent system. Based on purifications of structurally similar aryl-substituted cyclic ethers, the following solvent systems are recommended.[1] It is always advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Stationary PhaseMobile Phase System (v/v)Typical Elution Profile
Silica GelHexanes / Ethyl AcetateStart with a low polarity mixture (e.g., 98:2) and gradually increase the polarity.
Silica GelCyclohexane / Ethyl AcetateAn alternative non-polar component to hexanes.
Silica GelDichloromethane / HexanesCan be effective for less polar compounds.

Q3: Can this compound be purified by recrystallization?

A3: Yes, recrystallization is a viable method for purifying solid this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Recommended Solvents for Recrystallization Screening:

  • Toluene[2]

  • Ethanol/Water mixture

  • Heptane/Ethyl Acetate mixture

  • Isopropanol

Troubleshooting Guides

Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase using TLC. Try a different solvent system with varying polarities.
Column overloading.Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase. A flush with a highly polar solvent (e.g., 100% ethyl acetate or methanol) may be necessary.
Compound is degrading on the silica gel.Deactivate the silica gel with a small amount of triethylamine in the mobile phase (e.g., 0.1-1%).
Streaking of Bands Sample is not fully dissolved when loaded.Ensure complete dissolution of the sample in a minimal amount of the initial mobile phase before loading.
Insoluble impurities present.Pre-filter the crude sample through a small plug of silica or celite before loading onto the column.
Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
No Crystals Form Solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Compound is too soluble in the chosen solvent.Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
Impurities are preventing crystallization.Attempt to purify further by column chromatography before recrystallization.
Poor Recovery Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
Crystals are soluble in the washing solvent.Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Solvents Recrystallization Recrystallization Column->Recrystallization Further Purification Purity Purity & Yield Analysis Column->Purity Recrystallization->Purity PureProduct Pure Product Purity->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree decision decision solution solution start Purification Issue method Which method? start->method cc_issue Column Issue? method->cc_issue Column rx_issue Recrystallization Issue? method->rx_issue Recrystallization poor_sep Poor Separation? cc_issue->poor_sep Yes streaking Streaking? cc_issue->streaking No optimize_solvents Optimize Solvents via TLC poor_sep->optimize_solvents prefilter Pre-filter sample streaking->prefilter Yes no_crystals No Crystals? rx_issue->no_crystals Yes oiling_out Oiling Out? rx_issue->oiling_out No concentrate Concentrate solution no_crystals->concentrate change_solvent Change solvent oiling_out->change_solvent Yes

Caption: Troubleshooting decision tree for purification issues.

References

Identifying and characterizing byproducts in 2-(2-Bromophenyl)oxane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during the synthesis of 2-(2-Bromophenyl)oxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound, an aryl-substituted cyclic ether, can be approached through variations of classical ether synthesis reactions, adapted for intramolecular cyclization. The two most probable methods are:

  • Intramolecular Williamson Ether Synthesis: This involves the deprotonation of a precursor molecule containing both a hydroxyl group and a 2-bromophenyl moiety connected by a suitable linker, followed by an intramolecular nucleophilic substitution to form the oxane ring.

  • Intramolecular Ullmann-type Condensation: This method involves the copper-catalyzed intramolecular coupling of a phenol derivative with an ortho-bromoaryl group. This approach is often employed for the formation of aryl ethers under milder conditions than traditional Ullmann reactions which require high temperatures.

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: Based on analogous intramolecular etherification and cross-coupling reactions, the following byproducts are commonly observed:

  • Intermolecular Coupling Product (Dimer/Oligomers): Instead of cyclizing, two or more precursor molecules can react with each other, leading to the formation of linear dimers or oligomers. This is a common side reaction in intramolecular syntheses.

  • Dehalogenated Starting Material/Product: The bromine atom on the phenyl ring can be replaced by a hydrogen atom, leading to the formation of 2-phenyloxane or the corresponding dehalogenated starting material. This is particularly prevalent in palladium-catalyzed reactions.

  • Oxidized Starting Material: The alcohol functional group of the starting material can be oxidized to an aldehyde or ketone, rendering it incapable of cyclization.

  • Starting Material: Incomplete reaction will result in the presence of unreacted starting material.

Q3: How can I minimize the formation of the intermolecular coupling byproduct?

A3: The formation of intermolecular byproducts is concentration-dependent. To favor the desired intramolecular cyclization, it is crucial to use high-dilution conditions . This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period. This minimizes the probability of two substrate molecules encountering each other.

Q4: What analytical techniques are best for identifying and quantifying these byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts such as the dehalogenated product and oxidized starting material. The mass spectra provide valuable information for structure elucidation.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from non-volatile byproducts like the intermolecular coupling product and unreacted starting material. Different types of HPLC columns, such as those with phenyl or pentafluorophenyl stationary phases, can be effective for separating aromatic isomers and related compounds.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural characterization of both the desired product and any isolated byproducts. Specific chemical shifts and coupling patterns can help identify the different structural motifs present in the byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
Low yield of this compound and presence of a high molecular weight byproduct. The concentration of the reaction is too high, favoring intermolecular coupling.1. Implement high-dilution conditions by slowly adding the substrate to a larger volume of solvent. 2. Consider using a syringe pump for controlled, slow addition.
Significant amount of 2-phenyloxane detected by GC-MS. Reductive dehalogenation of the starting material or product. This is common in palladium-catalyzed reactions.1. If using a palladium catalyst, screen different ligands and reaction conditions to minimize this side reaction. 2. Ensure the reaction is performed under an inert atmosphere to prevent side reactions with trace impurities.
Presence of a byproduct with a carbonyl peak in the IR or a characteristic aldehyde/ketone peak in the ¹H NMR spectrum. Oxidation of the alcohol in the starting material.1. Use freshly distilled, anhydrous, and deoxygenated solvents. 2. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., nitrogen or argon). 3. If using a copper catalyst, ensure the copper(I) source is not contaminated with copper(II), which can promote oxidation.
Difficulty in separating the desired product from a closely eluting impurity in HPLC. The impurity may be a positional isomer or a structurally very similar byproduct.1. Optimize the HPLC method by screening different columns (e.g., phenyl, PFP, or embedded amide columns) and mobile phase compositions.[1][2] 2. Consider preparative HPLC for challenging separations. 3. Recrystallization of the product mixture may also be an effective purification method.

Quantitative Data on Byproduct Formation

Reaction TypeAnalogous SubstrateByproductTypical Yield Range (%)Reference Reaction
Intramolecular Williamson Ether SynthesisHalo-alcoholsIntermolecular Ether/Polymer5 - 30% (highly concentration-dependent)Formation of THF from 4-chlorobutanol
Pd-catalyzed Intramolecular C-O Couplingγ-Hydroxy Alkenes + Aryl BromidesDehalogenated Arene5 - 15%Synthesis of 2-aryl-tetrahydrofurans
Pd-catalyzed Intramolecular C-O Couplingγ-Hydroxy Alkenes + Aryl BromidesOxidized Alcohol2 - 10%Synthesis of 2-aryl-tetrahydrofurans
Intramolecular Ullmann Condensationo-Bromophenoxy alkanolsIntermolecular Dimer10 - 25%Synthesis of dibenzo-18-crown-6

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis under High Dilution
  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a suitable anhydrous solvent (e.g., THF, DMF) and a strong base (e.g., NaH, KH). The volume of the solvent should be calculated to achieve a final substrate concentration of 0.01-0.05 M.

  • Substrate Addition: The halo-alcohol precursor, dissolved in a small amount of the same anhydrous solvent, is placed in the dropping funnel.

  • Reaction Execution: The base suspension is heated to the desired reaction temperature. The substrate solution is then added dropwise from the dropping funnel over a period of 4-8 hours to maintain a low concentration of the reactive alkoxide in the reaction mixture.

  • Work-up: After the addition is complete, the reaction is stirred for an additional 1-2 hours. The reaction is then cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or distillation if necessary.

Protocol 2: Characterization of Byproducts by GC-MS
  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Analysis: The diluted sample is injected into a GC-MS system.

    • GC Conditions: Use a capillary column suitable for separating aromatic compounds (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode. Data should be acquired over a mass range of m/z 50-500.

  • Data Analysis: The resulting chromatogram will show peaks for the different components of the mixture. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) to identify known compounds. The fragmentation patterns can be analyzed to deduce the structures of unknown byproducts.

Protocol 3: Characterization of Byproducts by ¹H NMR Spectroscopy
  • Sample Preparation: Isolate the byproduct of interest through preparative HPLC or column chromatography. Dissolve a few milligrams of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis: Acquire a ¹H NMR spectrum.

  • Data Interpretation:

    • Dehalogenated Byproduct: Look for the disappearance of the characteristic downfield signals of the aromatic protons adjacent to the bromine atom and the appearance of a new signal in the aromatic region, often as a multiplet.

    • Intermolecular Coupling Product: The spectrum will likely be more complex than that of the monomeric starting material or product. The integration of the signals corresponding to the aromatic and aliphatic protons will be different from a 1:1 ratio.

    • Oxidized Byproduct: Look for the appearance of a characteristic aldehyde proton signal (around 9-10 ppm) or the disappearance of the alcohol proton signal and a downfield shift of the adjacent CH/CH₂ protons.

Visualizations

Reaction_Pathway Precursor Precursor Desired Product Desired Product Precursor->Desired Product Intramolecular Cyclization Byproduct1 Intermolecular Product Precursor->Byproduct1 Intermolecular Coupling Byproduct2 Dehalogenated Product Precursor->Byproduct2 Dehalogenation Byproduct3 Oxidized Starting Material Precursor->Byproduct3 Oxidation

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Actions Low Yield Low Yield Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts Impure Product Impure Product Impure Product->Analyze Byproducts High Dilution High Dilution Analyze Byproducts->High Dilution Intermolecular Coupling Inert Atmosphere Inert Atmosphere Analyze Byproducts->Inert Atmosphere Oxidation Optimize Catalyst/Ligand Optimize Catalyst/Ligand Analyze Byproducts->Optimize Catalyst/Ligand Dehalogenation Optimize Purification Optimize Purification Analyze Byproducts->Optimize Purification Multiple Byproducts

Caption: Troubleshooting workflow for this compound synthesis.

Experimental_Workflow Crude Product Crude Product GC-MS GC-MS Crude Product->GC-MS Volatile Components HPLC HPLC Crude Product->HPLC Non-volatile Components Structure Elucidation Structure Elucidation GC-MS->Structure Elucidation NMR NMR HPLC->NMR Isolate Byproducts NMR->Structure Elucidation

References

Technical Support Center: Enhancing Palladium Catalyst Stability for 2-(2-Bromophenyl)oxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(2-Bromophenyl)oxane using palladium catalysts. The focus is on enhancing catalyst stability and reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Deactivation: The palladium catalyst may have lost its activity. This can be due to several factors, including the formation of inactive palladium black (Pd(0) aggregates), or degradation of the supporting ligands.[1][2]Optimize Ligand: Ensure the use of appropriate, often bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) that protect the palladium center and facilitate the catalytic cycle.[3][4] • Use a Pre-catalyst: Employ a stable pre-catalyst that is activated under the reaction conditions. • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) species.
Poor Substrate Quality: Impurities in the 2-bromophenol or the oxane source can poison the catalyst.Purify Starting Materials: Ensure the purity of both the aryl halide and the alcohol. Trace impurities can have a significant impact on catalyst performance.
Incorrect Base: The choice and strength of the base are crucial for the deprotonation of the alcohol and the overall reaction rate. An inappropriate base can lead to side reactions or incomplete conversion.Select an Appropriate Base: Common bases for C-O coupling include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The optimal base depends on the specific substrates and ligands used.[4]
Inconsistent Reaction Times Variable Catalyst Activity: The active form of the catalyst may not be consistently generated from the precursor.Standardize Catalyst Activation: If using a palladium salt that forms the active Pd(0) species in situ, ensure consistent addition of reagents and temperature control during this phase.
Solvent Effects: The choice of solvent can significantly influence reaction rates and catalyst stability.Optimize Solvent: High-boiling, polar aprotic solvents like toluene, dioxane, or THF are commonly used. The solubility of all components at the reaction temperature is critical.
Formation of Side Products Hydrodehalogenation: The bromo group on the starting material is replaced by a hydrogen atom.Ligand Selection: Use ligands that promote reductive elimination over side reactions like β-hydride elimination. Bidentate phosphine ligands can sometimes suppress this pathway.[3] • Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation.
Homocoupling of Aryl Halide: Formation of biphenyl-type impurities.Adjust Catalyst/Ligand Ratio: An improper ratio can lead to undesired side reactions. Typically, a slight excess of ligand to palladium is used.
Difficulty in Product Purification Palladium Contamination: Residual palladium in the final product is a common issue, particularly in pharmaceutical applications.Use Supported Catalysts: Employing palladium nanoparticles on a solid support can facilitate catalyst removal by simple filtration.[5] • Post-Reaction Scavenging: Treat the reaction mixture with a palladium scavenger (e.g., silica-based thiols) to remove dissolved palladium species. • Ligand Choice: Certain ligands can lead to lower palladium leaching into the product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of palladium catalyst deactivation in C-O cross-coupling reactions?

A1: The most common deactivation pathway is the formation of catalytically inactive palladium aggregates, often observed as palladium black.[1][2] This occurs when the Pd(0) species, the active catalyst, is not sufficiently stabilized by the ligands, leading to its precipitation from the reaction mixture. Another significant deactivation route involves the degradation or modification of the phosphine ligands, which are essential for maintaining the catalyst's activity and stability.

Q2: How does the choice of ligand impact the stability of the palladium catalyst?

A2: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[3] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often effective for several reasons:

  • Steric Hindrance: The bulkiness of the ligand prevents the palladium atoms from aggregating and forming inactive clusters.

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step of the catalytic cycle and stabilize the active Pd(0) species.

  • Coordination: Strong coordination of the ligand to the palladium center prevents dissociation, which can lead to catalyst decomposition. Bidentate ligands can offer enhanced stability due to the chelate effect.[3]

Q3: Can the palladium catalyst be recycled for the synthesis of this compound?

A3: While homogeneous palladium catalysts are generally difficult to recycle, heterogeneous catalysts, where palladium is immobilized on a solid support, can be recovered and reused.[5] Supports such as polymers, silica, or magnetic nanoparticles allow for easy separation of the catalyst from the reaction mixture.[5] However, a gradual loss of activity may still be observed over multiple cycles due to palladium leaching or surface poisoning.

Q4: What is the role of the base in this reaction, and how does it affect catalyst stability?

A4: The base is essential for deprotonating the hydroxyl group of the oxane derivative, making it a more potent nucleophile to attack the palladium center. The choice of base can influence the reaction rate and catalyst stability. A base that is too strong may lead to undesired side reactions, while a base that is too weak will result in slow or incomplete conversion. The compatibility of the base with the chosen ligand and substrates is critical to prevent catalyst inhibition or degradation.[4]

Q5: What are typical turnover numbers (TON) and turnover frequencies (TOF) for palladium-catalyzed C-O coupling reactions?

A5: TON and TOF are highly dependent on the specific catalyst system (palladium precursor and ligand), substrates, and reaction conditions. For efficient catalyst systems, TONs can be in the range of 1,000 to 100,000, and in some cases even higher for very active catalysts. High turnover numbers indicate a more stable and efficient catalyst, which is particularly important for large-scale synthesis to minimize catalyst loading and cost.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed C-O coupling reactions, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Effect of Ligand on the Yield of a Representative Aryl Ether Synthesis

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene1002445
2Pd(OAc)₂BINAPCs₂CO₃Toluene1001878
3Pd₂(dba)₃XPhosNaOtBuDioxane1001292
4Pd₂(dba)₃RuPhosNaOtBuDioxane801688

Data is representative of typical Buchwald-Hartwig C-O coupling reactions and may vary for the specific synthesis of this compound.

Table 2: Influence of Reaction Parameters on Catalyst Turnover Number (TON)

EntryCatalyst Loading (mol%)LigandBaseTemp (°C)Yield (%)TON
12XPhosNaOtBu1009547.5
21XPhosNaOtBu1009292
30.5XPhosNaOtBu10085170
40.1SPhosK₃PO₄11090900

TON is calculated as (moles of product / moles of catalyst). Data is illustrative for highly active palladium catalyst systems.

Experimental Protocols

A generalized experimental protocol for the palladium-catalyzed synthesis of this compound is provided below. This should be optimized for specific laboratory conditions.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • 2-Bromophenol

  • Tetrahydropyran-2-ol (or a suitable oxane precursor)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., 0.01-1 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium).

  • Add the base (e.g., 1.5-2.0 equivalents).

  • Add the 2-bromophenol (1.0 equivalent) and the oxane derivative (1.1-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts related to the palladium-catalyzed synthesis.

Catalytic_Cycle General Catalytic Cycle for C-O Coupling Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd(0)L->OxAdd Ar-Br ArPd(II)BrL Aryl-Pd(II) Complex OxAdd->ArPd(II)BrL LigEx Ligand Exchange (R-OH) ArPd(II)BrL->LigEx ArPd(II)(OR)L Alkoxy-Pd(II) Complex LigEx->ArPd(II)(OR)L R-OH Base Base LigEx->Base Deprotonation RedElim Reductive Elimination ArPd(II)(OR)L->RedElim RedElim->Pd(0)L Product Ar-OR Product RedElim->Product

Caption: A simplified diagram of the palladium-catalyzed C-O cross-coupling cycle.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Catalyst Is Palladium Black Visible? Start->Check_Catalyst Catalyst_Deactivation Catalyst Deactivation Check_Catalyst->Catalyst_Deactivation Yes Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents No Optimize_Ligand Optimize Ligand/ Use Pre-catalyst Catalyst_Deactivation->Optimize_Ligand Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Optimize_Conditions Optimize Base, Solvent, and Temperature Check_Conditions->Optimize_Conditions No Incomplete_Reaction Incomplete Reaction Check_Conditions->Incomplete_Reaction Yes

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium residues from 2-(2-Bromophenyl)oxane and similar aryl ether compounds following cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium residues from my final product?

A1: Palladium is a heavy metal with potential toxicity. Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have strict limits on the amount of residual palladium allowed in active pharmaceutical ingredients (APIs), typically in the low parts-per-million (ppm) range.[1] Failure to meet these limits can lead to the rejection of drug candidates. Furthermore, residual palladium can interfere with downstream reactions or biological assays.

Q2: What are the most common methods for removing palladium residues?

A2: The most common methods involve the use of scavengers, which are materials that selectively bind to the palladium, allowing for its removal by filtration. Other techniques include crystallization, chromatography, and extraction.[2][3]

Q3: What types of palladium scavengers are available?

A3: Palladium scavengers are broadly categorized based on their support material and functional group. Common supports include silica, polystyrene, and activated carbon. The functional groups are typically sulfur-containing (e.g., thiol, thiourea) or amine-based, which have a high affinity for palladium.[4]

Q4: How do I choose the right scavenger for my compound, this compound?

A4: The choice of scavenger depends on the nature of your product and the reaction conditions. For aryl ethers like this compound, thiol-functionalized silica scavengers such as SiliaMetS® Thiol are often effective.[4] It is recommended to perform a small-scale screening of a few different scavengers to determine the most efficient one for your specific application.

Q5: Can I use activated carbon to remove palladium residues?

A5: Yes, activated carbon can be used to adsorb palladium residues. However, it can sometimes be non-selective and may also adsorb your desired product, leading to yield loss.[2]

Q6: How can I quantify the amount of residual palladium in my sample?

A6: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1] For a more rapid, semi-quantitative assessment during process development, colorimetric or fluorimetric test kits are also available.

Troubleshooting Guide

This guide addresses common issues encountered during the workup procedure to remove palladium residues from this compound.

Problem Potential Cause Suggested Solution
High palladium levels (> 50 ppm) after initial workup (e.g., filtration through celite). The palladium catalyst may be in a soluble, colloidal, or finely dispersed form that is not effectively removed by simple filtration.Employ a dedicated palladium scavenger. Thiol-functionalized silica is a good starting point for aryl ethers.
Palladium levels remain high even after treatment with a scavenger. - Insufficient scavenger: The amount of scavenger used may be too low to bind all the residual palladium. - Inefficient mixing: Poor agitation can lead to incomplete contact between the scavenger and the palladium. - Short reaction time: The scavenging reaction may not have reached completion. - Incorrect scavenger choice: The selected scavenger may not have a high affinity for the specific palladium species in your reaction mixture. - Product interference: The product molecule may be strongly coordinated to the palladium, hindering the scavenger's access.- Increase the equivalents of the scavenger (e.g., from 5 to 10 equivalents relative to the initial palladium loading). - Ensure vigorous stirring or agitation during the scavenging step. - Increase the reaction time (e.g., from 1-2 hours to overnight). - Screen a panel of different scavengers (e.g., thiol, thiourea, and amine-functionalized silica). - Consider a pre-treatment step, such as an acidic wash, which may help to break the product-palladium complex before adding the scavenger.
Significant product loss after scavenging. - Non-specific binding: The scavenger may be adsorbing the product in addition to the palladium. - Product instability: The product may be degrading under the scavenging conditions (e.g., elevated temperature).- Try a different type of scavenger with a different support material (e.g., switch from silica to a polymer-based scavenger). - Perform the scavenging at a lower temperature, even if it requires a longer reaction time. - Ensure the scavenger is thoroughly washed with a suitable solvent after filtration to recover any adsorbed product.
The scavenger is difficult to filter. The scavenger particles may be too fine, leading to clogging of the filter paper or frit.Use a scavenger with a larger particle size or filter through a pad of celite on top of the filter paper.

Quantitative Data on Palladium Scavenger Efficiency

The following table summarizes data from various studies on the efficiency of different palladium scavengers in cross-coupling reactions. While not specific to this compound, this data provides a useful comparison of scavenger performance.

ScavengerReaction TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Biotage® MP-TMT Suzuki33,000< 2005 eq., RT, overnight[3]
Biotage® MP-TMT Suzuki500-800< 105 eq., RT, overnight[3]
SiliaMetS® Thiol & Thiourea Mix Suzuki2400≤ 1610 wt. %[4]
Quadrapure (polymer-based) Suzuki2400> 10010 wt. %[4]
Activated Carbon (Darco) Suzuki2400> 10010 wt. %[4]

Experimental Protocol: Palladium Scavenging using SiliaMetS® Thiol

This protocol provides a general procedure for removing residual palladium from a solution of this compound using SiliaMetS® Thiol.

Materials:

  • Crude this compound solution in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF).

  • SiliaMetS® Thiol (functionalized silica gel).

  • Inert gas (Nitrogen or Argon).

  • Stir plate and magnetic stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Celite®.

Procedure:

  • Preparation: After the completion of the cross-coupling reaction, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer to obtain a solution of the crude product. If the initial palladium loading was 1 mol%, the residual palladium concentration is often in the range of 500-1000 ppm.

  • Scavenger Addition: To the solution of crude this compound, add SiliaMetS® Thiol (typically 5-10 equivalents relative to the initial amount of palladium catalyst used). For example, if 0.01 mmol of palladium catalyst was used, add 0.05-0.10 mmol of the scavenger.

  • Scavenging: Stir the mixture vigorously at room temperature under an inert atmosphere. The scavenging process can often be monitored by the discoloration of the solution. For many applications, stirring for 2-4 hours is sufficient, but for very low final palladium levels, stirring overnight may be necessary. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the process, but this should be tested on a small scale first to ensure product stability.

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the silica-bound palladium and the scavenger. Wash the filter cake thoroughly with the same solvent used for the reaction to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS to confirm that the desired level of purity has been achieved.

Troubleshooting Workflow for Palladium Removal

The following diagram illustrates a logical workflow for troubleshooting issues related to palladium removal.

Palladium_Removal_Troubleshooting start Start: High Pd Levels in Crude Product filtration Filter through Celite® pad start->filtration analysis1 Analyze Pd levels (ICP-MS) filtration->analysis1 scavenger_screen Screen a panel of scavengers (e.g., Thiol, Thiourea, Amine) analysis1->scavenger_screen Pd > 10 ppm end_ok End: Pd levels acceptable Product yield high analysis1->end_ok Pd < 10 ppm analysis2 Analyze Pd levels scavenger_screen->analysis2 optimize Optimize conditions for best scavenger: - Equivalents - Time - Temperature analysis2->optimize One scavenger is effective end_nok End: High Pd or low yield Consult further analysis2->end_nok No scavenger is effective analysis3 Analyze Pd levels optimize->analysis3 analysis3->optimize Pd > 10 ppm product_loss Check for product loss analysis3->product_loss Pd < 10 ppm product_loss->end_ok Yield is acceptable wash_scavenger Thoroughly wash scavenger with solvent product_loss->wash_scavenger Yield is low wash_scavenger->end_ok change_scavenger Try a scavenger with a different support wash_scavenger->change_scavenger Yield still low change_scavenger->scavenger_screen

A troubleshooting workflow for palladium residue removal.

References

Addressing low reactivity of 2-bromophenyl ethers in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing the low reactivity of 2-bromophenyl ethers in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting failed or low-yielding reactions involving 2-bromophenyl ethers.

Q1: Why are my cross-coupling reactions with 2-bromophenyl ethers consistently showing low to no yield?

A1: The low reactivity of 2-bromophenyl ethers in cross-coupling reactions is a well-documented challenge. Several factors contribute to this issue:

  • Steric Hindrance: The ortho-alkoxy group poses significant steric bulk around the reaction center. This hindrance can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition, a critical step in the catalytic cycle.

  • Electronic Effects: The oxygen atom of the ether is an electron-donating group, which increases the electron density on the aromatic ring. This makes the C-Br bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Catalyst Inhibition: In some cases, the ether's oxygen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.

Troubleshooting Steps:

  • Evaluate Your Catalyst System: Standard palladium catalysts may not be effective. Switch to a catalyst system known to be active for sterically hindered substrates. This often involves bulky, electron-rich phosphine ligands.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential side reactions and substrate decomposition.

  • Screen Different Bases: The choice of base is crucial and can significantly impact the reaction rate and yield. A stronger base might be necessary to facilitate the transmetalation step.

  • Consider a Different Coupling Partner: If possible, using a more reactive coupling partner (e.g., an organozinc reagent in Negishi coupling instead of an organoboron reagent in Suzuki coupling) can sometimes improve results.

Q2: My Suzuki-Miyaura coupling of a 2-bromophenyl ether is failing. What specific changes can I make?

A2: For Suzuki-Miyaura reactions, the following adjustments are recommended:

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more easily undergo oxidative addition with the sterically hindered 2-bromophenyl ether.

  • Palladium Pre-catalyst: Use a pre-formed palladium catalyst, such as a palladacycle, which can be more active and stable under the reaction conditions.

  • Base and Solvent Combination: A common successful combination for challenging Suzuki couplings is a strong inorganic base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) in a solvent system such as dioxane/water or toluene/water. The water is often essential for the transmetalation step.

  • Boronic Acid Quality: Ensure your boronic acid is pure and not degraded. Protodeboronation (loss of the boronic acid group) is a common side reaction, especially at higher temperatures. Using a boronate ester (e.g., a pinacol ester) can sometimes improve stability.

Q3: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) in my reaction. How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl bromides. It can arise from various pathways, including β-hydride elimination from certain organometallic intermediates or protonolysis of the organopalladium intermediate.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Use ligands that promote rapid reductive elimination, which is the desired product-forming step. Bulky biarylphosphine ligands are often effective in this regard.

  • Anhydrous Conditions: While some water is often necessary for Suzuki reactions, excess water can promote protonolysis. Ensure your solvents are appropriately dried if hydrodehalogenation is a major issue in other coupling reactions like Heck or Sonogashira.

  • Choice of Base: Use a non-nucleophilic, anhydrous base if possible, especially in reactions that do not require water for the catalytic cycle.

  • Scavengers: In some cases, adding a hydride scavenger can be beneficial, although this can also interfere with the desired reaction.

Quantitative Data Summary

The following tables summarize successful reaction conditions for various cross-coupling reactions with 2-bromophenyl ether derivatives.

Table 1: Suzuki-Miyaura Coupling of 2-Bromoanisole with Phenylboronic Acid

Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)2SPhosK3PO4Toluene/H2O1001895
Pd2(dba)3XPhosCs2CO3Dioxane/H2O1101292
Pd(PPh3)4-Na2CO3Toluene/EtOH/H2O802475

Table 2: Buchwald-Hartwig Amination of 2-Bromoanisole with Morpholine

Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd2(dba)3RuPhosNaOtBuToluene1001698
Pd(OAc)2XantphosCs2CO3Dioxane1102485
Pd(OAc)2BINAPK3PO4Toluene1002078

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromoanisole with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K3PO4, 2.0 mmol), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)2 and 4 mol% SPhos).

  • Degassing: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromoanisole with Morpholine

  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd2(dba)3 (1 mol%), RuPhos (2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reagent Addition: Add 2-bromoanisole (1.0 mmol) and morpholine (1.2 mmol) to the vial, followed by toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture at 100 °C with stirring for 16 hours.

  • Work-up: After cooling, pass the reaction mixture through a short pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography to yield the desired N-aryl product.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R(L2) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X (2-Bromophenyl ether) ArylHalide->OxAdd BoronicAcid R-B(OR)2 + Base BoronicAcid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield in Cross-Coupling of 2-Bromophenyl Ethers

Troubleshooting_Workflow Start Low or No Yield with 2-Bromophenyl Ether Check_SM Check Starting Material Purity and Reagent Integrity Start->Check_SM Problem_SM Problem Identified? Check_SM->Problem_SM Purify_SM Purify/Replace Reagents Problem_SM->Purify_SM Yes Optimize_Catalyst Optimize Catalyst System Problem_SM->Optimize_Catalyst No Purify_SM->Start Re-run Reaction Ligand_Screen Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, RuPhos, XPhos) Optimize_Catalyst->Ligand_Screen Catalyst_Loading Increase Catalyst Loading Optimize_Catalyst->Catalyst_Loading Optimize_Conditions Optimize Reaction Conditions Ligand_Screen->Optimize_Conditions Catalyst_Loading->Optimize_Conditions Temp_Screen Increase Reaction Temperature Optimize_Conditions->Temp_Screen Base_Screen Screen Stronger/Different Bases (e.g., Cs2CO3, K3PO4) Optimize_Conditions->Base_Screen Solvent_Screen Change Solvent System Optimize_Conditions->Solvent_Screen Success Improved Yield Temp_Screen->Success Base_Screen->Success Solvent_Screen->Success Failure Still Low Yield: Consider Alternative Reaction Success->Failure If further optimization is needed

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Impact of water content on the efficiency of 2-(2-Bromophenyl)oxane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-(2-Bromophenyl)oxane, with a specific focus on the impact of water content on reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Grignard reaction.

Issue Potential Cause Recommended Solution
Low to No Product Yield Water Contamination: Grignard reagents are highly sensitive to moisture. Trace amounts of water will quench the reagent, leading to a significant decrease in or complete failure of the reaction.[1][2][3]- Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours.[4][5] - Use anhydrous solvents (e.g., diethyl ether, THF). Commercially available anhydrous solvents are recommended. If using recovered solvents, ensure water content is minimal (e.g., <100 ppm).[6][7] - Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.- Use fresh, shiny magnesium turnings. - Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] The disappearance of the iodine color or evolution of gas indicates activation. - Mechanically activate the magnesium by gently crushing the turnings in a dry mortar and pestle before the reaction.
Impure Starting Materials: The 2-bromophenyl bromide or the oxane may contain impurities that interfere with the reaction.- Purify starting materials before use, for example, by distillation.
Formation of Side Products (e.g., Biphenyl) Reaction Temperature: Higher reaction temperatures can favor the formation of biphenyl from the coupling of the Grignard reagent with unreacted bromobenzene.[5]- Maintain a gentle reflux during the Grignard reagent formation and cool the reaction mixture before adding the oxane.
Concentration of Bromobenzene: High concentrations of bromobenzene can also promote biphenyl formation.[5]- Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.
Reaction Fails to Initiate Passivated Magnesium Surface: As mentioned above, an oxide layer on the magnesium can prevent the reaction from starting.- Use one of the activation methods described above (iodine, 1,2-dibromoethane, or mechanical activation).
Insufficiently Dry Conditions: Even minute traces of water can inhibit the initiation.- Re-verify the dryness of all glassware and solvents.
Solvent Quality: The ether solvent may contain peroxides, which can inhibit the reaction.- Use freshly opened anhydrous ether or test for and remove peroxides from older solvent stock.

Frequently Asked Questions (FAQs)

Q1: How does water affect the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the formation of a Grignard reagent, 2-bromophenylmagnesium bromide. Grignard reagents are potent nucleophiles and strong bases. Water acts as a proton source and will rapidly react with the Grignard reagent in an acid-base reaction.[1] This reaction protonates the organometallic species, forming bromobenzene and magnesium hydroxybromide, thereby consuming the active reagent and preventing it from reacting with the oxane to form the desired product.[8] This leads to a significant reduction in the yield of this compound.

Q2: What is the maximum tolerable water content in the reaction solvent?

A2: For optimal yields, the water content should be as low as possible, ideally below 100 ppm. While some industrial processes might tolerate slightly higher levels (e.g., up to 170 ppm in recycled THF) by using an excess of the Grignard reagent, for laboratory-scale synthesis aiming for high efficiency, minimizing water content is critical.[6]

Q3: Can I use a solvent other than diethyl ether or THF?

A3: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions because they are aprotic and can solvate the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity.[1] Other aprotic ethereal solvents can also be used. Protic solvents like alcohols or water are incompatible with Grignard reagents.[1]

Q4: My reaction turns cloudy and then dark. Is this normal?

A4: Yes, the formation of the Grignard reagent is often accompanied by the solution turning cloudy or grayish as the magnesium reacts. A darker, brownish color may also develop. This is generally indicative of a successful initiation of the reaction.

Q5: What are the primary side products I should be aware of?

A5: The most common side product is biphenyl, which forms from the coupling of the Grignard reagent with unreacted 2-bromophenyl bromide.[5] Another potential side product is bromobenzene, formed from the quenching of the Grignard reagent by any residual water or other protic impurities.

Data Presentation

The following table provides an illustrative summary of the expected impact of water content in the reaction solvent (THF) on the yield of this compound. Please note that these are representative values based on the well-established principles of Grignard chemistry, as specific experimental data for this exact synthesis under varying water concentrations is not publicly available.

Water Content in THF (ppm)Expected Yield of this compound (%)Observations
< 5085 - 95Clean reaction with minimal side products.
10070 - 80Noticeable decrease in yield.
25040 - 60Significant reduction in yield, possible increase in biphenyl side product.
50010 - 30Reaction is severely inhibited.
> 1000< 5Reaction is unlikely to proceed to any significant extent.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 2-Bromophenyl bromide

  • Oxane

  • Anhydrous diethyl ether or THF

  • Iodine (crystal) or 1,2-dibromoethane

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 2-bromophenyl bromide (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromophenyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining 2-bromophenyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Oxane:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of oxane (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • If a precipitate forms, add 1 M HCl until the solid dissolves.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Oxane cluster_workup Work-up & Purification prep1 Dry Glassware (Oven >120°C) prep2 Use Anhydrous Solvents grignard1 Mg turnings + I2 crystal in flask prep2->grignard1 grignard2 Add small amount of 2-bromophenyl bromide solution grignard1->grignard2 grignard3 Initiate reaction (gentle heat if needed) grignard2->grignard3 grignard4 Dropwise addition of remaining 2-bromophenyl bromide grignard3->grignard4 grignard5 Reflux for 30-60 min grignard4->grignard5 reaction1 Cool Grignard to 0°C grignard5->reaction1 reaction2 Dropwise addition of Oxane solution reaction1->reaction2 reaction3 Warm to RT and stir for 2-4h reaction2->reaction3 workup1 Quench with sat. aq. NH4Cl reaction3->workup1 workup2 Separate layers & extract aqueous phase workup1->workup2 workup3 Wash organic layer workup2->workup3 workup4 Dry and concentrate workup3->workup4 purification Column Chromatography workup4->purification end end purification->end This compound logical_relationship cluster_yield Impact on Yield Water Presence of Water Grignard Grignard Reagent (Active Nucleophile) Water->Grignard Protonates & Deactivates Oxane Oxane (Electrophile) Grignard->Oxane Nucleophilic Attack Product This compound (Desired Product) Byproduct Bromobenzene (Quenched Product) Grignard->Byproduct Forms

References

Navigating the Buchwald-Hartwig Amination of 2-(2-Bromophenyl)oxane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a powerful tool for the construction of carbon-nitrogen bonds. However, the application of this reaction to specific substrates, such as 2-(2-Bromophenyl)oxane, can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to facilitate the optimization of this crucial transformation, with a focus on the selection of the optimal phosphine ligand.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I address them?

A1: Low or no conversion is a frequent issue that can often be traced back to several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient excess (typically 1.5-2.5 equivalents relative to palladium) to facilitate reduction to Pd(0). Consider using a pre-formed Pd(0) source, such as Pd₂(dba)₃, or a commercially available precatalyst which can lead to more reliable formation of the active catalytic species.

  • Inappropriate Ligand Choice: The phosphine ligand plays a critical role in the catalytic cycle. For sterically hindered substrates like this compound, a bulky and electron-rich ligand is generally required to promote both the oxidative addition and reductive elimination steps.

    • Solution: Screen a panel of bulky biarylphosphine ligands. While specific data for this compound is limited in publicly available literature, results from structurally similar 2-bromoaryl ethers can provide a good starting point. See the Ligand Selection FAQ for more details.

  • Base Incompatibility: The choice of base is crucial and can significantly impact reaction rates and yields.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective. However, if your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. The solubility of the base can also be a factor; ensure vigorous stirring to maintain a well-dispersed mixture.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species.

    • Solution: Toluene and dioxane are standard solvents for this reaction. If solubility of your starting materials is an issue, a mixture of solvents could be explored. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.

Q2: I am observing significant formation of side products, particularly hydrodehalogenation of the starting material. What can I do to minimize this?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.

  • Cause: This side reaction is often competitive with the desired amination, particularly with less reactive amines or when the catalytic cycle is slow. It can be promoted by the presence of water or other protic sources.

  • Solution:

    • Optimize Ligand: The choice of phosphine ligand can influence the relative rates of amination versus hydrodehalogenation. Bulky, electron-rich ligands that accelerate the rate of reductive elimination can often suppress this side reaction.

    • Rigorous Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried. The use of freshly dried solvents and pre-dried reagents is recommended.

    • Base Selection: The nature of the base can also play a role. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) may reduce the extent of this side product.

Q3: The reaction is proceeding, but the yield of the desired product is consistently low. How can I improve the yield?

A3: Low yields, despite observing product formation, can be due to incomplete conversion or product degradation.

  • Incomplete Conversion:

    • Solution: Increase the reaction time or temperature. However, be mindful that prolonged heating can lead to catalyst decomposition or side reactions. A systematic optimization of these parameters is recommended. Consider a higher catalyst loading, although this should be a secondary optimization step after ligand and base screening.

  • Product Inhibition/Catalyst Deactivation:

    • Solution: The product itself or impurities in the starting materials can sometimes inhibit the catalyst. Ensure the purity of your this compound and amine starting materials. If product inhibition is suspected, a slower addition of the amine might be beneficial in some cases.

Frequently Asked Questions (FAQs)

Q1: Which phosphine ligand is the best choice for the amination of this compound?

A1: The optimal phosphine ligand is highly dependent on the specific amine being used and the reaction conditions. For sterically hindered ortho-substituted aryl bromides like this compound, bulky and electron-rich biarylphosphine ligands are generally the most effective. Based on studies of similar 2-bromoaryl ethers, the following ligands are excellent starting points for screening:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often a highly effective and general ligand for a wide range of amines.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent general ligand, particularly for challenging couplings.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Known to be effective for the coupling of secondary amines.[1]

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A very bulky ligand that can be successful for highly hindered substrates.

A systematic screening of these ligands is the most reliable way to identify the optimal choice for your specific reaction.

Ligand Performance Comparison for a Model Substrate (2-Bromoanisole)

Phosphine LigandTypical Yield (%)Key Characteristics
XPhos > 90Generally high-yielding, good for a variety of amines.
SPhos > 90Excellent performance, often comparable to XPhos.
RuPhos 80-90Very effective, particularly with secondary amines.[1]
BrettPhos 85-95Highly effective for sterically demanding couplings.

Note: Yields are approximate and can vary significantly based on the specific amine, base, solvent, temperature, and reaction time.

Q2: What is a good starting point for a general experimental protocol?

A2: The following protocol for the amination of a generic 2-bromoaryl ether can be adapted for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reagents and Equipment:

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos)

  • This compound

  • Amine

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).

  • Add the base (e.g., 1.4 equivalents of NaOtBu).

  • Add the this compound (1.0 equivalent).

  • Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.5 M in the aryl bromide).

  • Add the amine (1.1-1.2 equivalents).

  • Seal the reaction vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Ligand Selection Process

The following workflow illustrates a logical approach to selecting the optimal phosphine ligand for your reaction.

Ligand_Selection_Workflow Start Start: Buchwald-Hartwig Amination of this compound Screening Initial Ligand Screening: XPhos, SPhos, RuPhos, BrettPhos Start->Screening Analysis Analyze Results: - Conversion - Yield - Side Products Screening->Analysis Optimization Further Optimization: - Temperature - Base - Concentration Analysis->Optimization Good initial results Troubleshoot Troubleshoot: - Low Conversion - Side Reactions Analysis->Troubleshoot Poor initial results Success Successful Reaction Optimization->Success ReScreen Re-screen Ligands or Consider Alternative Conditions Troubleshoot->ReScreen ReScreen->Screening

Caption: A workflow for the systematic selection and optimization of a phosphine ligand.

Catalytic Cycle Overview

Understanding the fundamental steps of the Buchwald-Hartwig amination can aid in troubleshooting.

Catalytic_Cycle Pd0 Pd(0)L PdII Ar-Pd(II)-Br(L) Pd0->PdII ArBr OxAdd Oxidative Addition AmineComplex Ar-Pd(II)-NHR'R''(L) PdII->AmineComplex + R'R''NH - HBr (Base) LigEx Ligand Exchange AmineComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmineComplex->Product RedElim Reductive Elimination Base + Amine (R'R''NH) - HBr ArBr + ArBr

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to High-Resolution Mass Spectrometry for 2-(2-Bromophenyl)oxane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the analysis of 2-(2-Bromophenyl)oxane, a halogenated heterocyclic compound. We present supporting principles, detailed experimental protocols, and predictive data to aid in methodological selection and application.

High-resolution mass spectrometry stands as a cornerstone for the unambiguous identification and structural elucidation of small organic molecules. Its ability to provide highly accurate mass measurements enables the determination of elemental composition, a critical step in the characterization of compounds like this compound. This guide will delve into the practical application of HRMS for this purpose and compare its performance with other established analytical methods.

Performance Comparison: HRMS vs. Alternative Techniques

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and the richness of structural information provided. Below is a comparative summary of HRMS and other common analytical methods for the characterization of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Accurate mass-to-charge ratio (m/z)Mass spectrum of fragments, retention timeChemical shifts, coupling constants
Information Provided Elemental composition, molecular weightFragmentation pattern, chromatographic separation3D molecular structure, connectivity
Sensitivity High (sub-picomolar)High (picomolar to femtomolar)Lower (micromolar to millimolar)
Selectivity Very HighHigh (with chromatographic separation)Very High
Key Advantage Unambiguous elemental formula determinationRobust, well-established, good for volatile compoundsDefinitive structural elucidation
Limitation Isomeric differentiation can be challengingThermal degradation of labile compoundsRequires larger sample amounts, longer acquisition times

High-Resolution Mass Spectrometry: A Detailed Protocol

A robust HRMS analysis is underpinned by a meticulous experimental protocol. The following outlines a best-practice methodology for the analysis of this compound. The successful application of this protocol hinges on proper instrument calibration and tuning.[1] Calibration of the m/z scale is achieved using a reference compound with known m/z values, and it is crucial that this calibration covers the expected mass range of the analyte.[1]

Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.[2]

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for small molecules.[3] For a compound like this compound, APCI may be favorable as it is well-suited for less polar compounds and can provide robust ionization.[3][4]

Mass Analysis:

  • Acquire data in full scan mode over a mass range of m/z 50-500 to detect the molecular ion and key fragments.

  • The high resolving power of the instrument should be utilized to separate the analyte signal from potential isobaric interferences.[1]

  • Perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and aid in structural elucidation. Collision-induced dissociation (CID) is a common fragmentation method.[2]

Data Analysis:

  • Process the acquired data to determine the accurate mass of the molecular ion.

  • Utilize the isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) to confirm the presence of a single bromine atom in the molecule. The use of bromine's distinct isotope ratio is a valuable tool in identifying metabolites and related compounds in complex mixtures.[5]

  • Use the accurate mass measurement to calculate the elemental composition.

  • Analyze the MS/MS fragmentation pattern to propose a chemical structure.

Predicted High-Resolution Mass Spectrometry Data for this compound

The following table summarizes the predicted high-resolution mass spectrometry data for the molecular ion of this compound (C10H11BrO).

IonCalculated m/z ([M+H]+)Observed m/zMass Accuracy (ppm)
C10H1279BrO+227.0066227.00680.88
C10H1281BrO+229.0045229.00470.87

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and expected outcomes, the following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing Sample This compound Sample Solution Stock Solution (1 mg/mL) Sample->Solution Dilution Working Solution (1-10 µg/mL) Solution->Dilution Introduction Sample Introduction (Direct Infusion or LC) Dilution->Introduction Ionization Ionization (APCI/ESI) Introduction->Ionization MassAnalyzer Mass Analysis (Q-TOF or Orbitrap) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection AccurateMass Accurate Mass Determination Detection->AccurateMass IsotopePattern Isotopic Pattern Analysis Detection->IsotopePattern Fragmentation Fragmentation Analysis (MS/MS) Detection->Fragmentation ElementalComp Elemental Composition AccurateMass->ElementalComp IsotopePattern->ElementalComp Structure Structure Elucidation ElementalComp->Structure Fragmentation->Structure fragmentation_pathway cluster_frags Key Fragments M [C10H11BrO]+. m/z = 226/228 F1 [C6H4Br]+. m/z = 155/157 M->F1 Loss of C4H7O F2 [C4H7O]+. m/z = 71 M->F2 Loss of C6H4Br F3 [C10H10Br]+. m/z = 225/227 M->F3 Loss of H

References

Comparative Reactivity Analysis: 2-(2-bromophenyl)oxane versus 2-(2-chlorophenyl)oxane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aryl Halide Reactivity in the Synthesis of Substituted Oxanes.

The strategic incorporation of substituted phenyl groups onto an oxane scaffold is a common motif in medicinal chemistry and materials science. The choice of the aryl halide precursor, specifically between a bromo- and chloro-substituted phenyl, significantly impacts reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides a detailed comparison of the reactivity of 2-(2-bromophenyl)oxane and 2-(2-chlorophenyl)oxane in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous experimental data.

Executive Summary: Reactivity Profile

In the realm of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond's strength is a primary determinant of reactivity. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, this compound is a more reactive substrate than 2-(2-chlorophenyl)oxane. This heightened reactivity translates to milder reaction conditions, lower catalyst loadings, and often higher yields in common cross-coupling methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Quantitative Reactivity Comparison

To illustrate the expected difference in reactivity, the following table summarizes typical bond dissociation energies and provides a qualitative comparison of reaction parameters for analogous 2-haloanisoles in a Suzuki-Miyaura coupling reaction.

ParameterThis compound2-(2-chlorophenyl)oxane
C-X Bond Dissociation Energy ~71 kcal/mol~81 kcal/mol
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °C
Typical Catalyst Loading 1-3 mol%3-5 mol% or specialized high-activity catalysts
Typical Reaction Time 1-12 hours12-24 hours
Relative Reaction Rate FasterSlower

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. The conditions are adjusted to reflect the differing reactivity of the bromo- and chloro-substituted substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-(2-chlorophenyl)oxane

Materials:

  • 2-(2-chlorophenyl)oxane (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(2-chlorophenyl)oxane, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow and Mechanism

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which is applicable to both substrates, with the key difference lying in the rate of the initial oxidative addition step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OR)_2 PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' ArX 2-(2-halophenyl)oxane (Ar-X) ArB Arylboronic Acid (Ar'B(OR)_2) ArAr 2-(2-arylphenyl)oxane (Ar-Ar')

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

The key step influenced by the choice of halide is the "Oxidative Addition," where the C-X bond of the 2-(2-halophenyl)oxane cleaves and adds to the Pd(0) center.

Oxidative_Addition_Comparison Start Pd(0)L_n + Ar-X TS_Br [Ar---Pd(0)---Br]‡ Start->TS_Br Lower Activation Energy (Faster Rate for Ar-Br) TS_Cl [Ar---Pd(0)---Cl]‡ Start->TS_Cl Higher Activation Energy (Slower Rate for Ar-Cl) Product Ar-Pd(II)-X L_n TS_Br->Product TS_Cl->Product

Caption: Energy profile comparison for oxidative addition.

Conclusion and Recommendations

The selection between this compound and 2-(2-chlorophenyl)oxane as a starting material for cross-coupling reactions should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic target.

  • For rapid synthesis and milder conditions: this compound is the superior choice due to its higher reactivity, which allows for lower reaction temperatures, reduced catalyst loadings, and shorter reaction times. This is particularly advantageous for sensitive substrates or when high throughput is desired.

  • For cost-sensitive, large-scale synthesis: 2-(2-chlorophenyl)oxane may be a more economical option. However, the cost savings in the starting material must be weighed against the potentially higher costs associated with more sophisticated and expensive catalyst systems (e.g., ligands like SPhos or RuPhos), longer reaction times, and potentially lower yields.

A Comparative Guide to the Reactivity of 2-(2-Halophenyl)oxanes: A DFT and Experimental Approach

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reactivity of 2-(2-bromophenyl)oxane and its chloro- and iodo-analogs, leveraging Density Functional Theory (DFT) calculations to predict their behavior in metal-halogen exchange reactions. The computational predictions are contextualized with supporting experimental data to offer a comprehensive overview for researchers in chemical synthesis and drug development.

Introduction: Predicting Reactivity in Aryl Ethers

Substituted aryl ethers are prevalent motifs in pharmaceuticals and functional materials. The ability to selectively functionalize the aromatic ring is crucial for molecular design and synthesis. 2-(2-Halophenyl)oxanes present an interesting case study where the reactivity of the C-X (X=Cl, Br, I) bond is paramount for further elaboration, for instance, via lithiation. DFT calculations serve as a powerful predictive tool to understand the energetics and kinetics of such transformations, guiding experimental design.[1][2] This guide compares the predicted ease of lithium-halogen exchange for chloro-, bromo-, and iodo-substituted 2-phenyloxanes.

Computational Workflow and Predicted Reaction Pathway

A typical workflow for computationally predicting and experimentally validating the reactivity of these compounds is outlined below. This process begins with in silico analysis via DFT, followed by experimental synthesis and reaction, and concludes with product characterization.

G Computational and Experimental Workflow cluster_0 Computational Prediction cluster_1 Experimental Validation A Molecule Definition (2-(2-X-phenyl)oxane) B Geometry Optimization (DFT/B3LYP) A->B C Transition State Search (Li-X Exchange) B->C D Energy Calculation (Activation Barriers) C->D F Lithiation & Trapping Reaction D->F Informs Reaction Conditions E Synthesis of Substrates E->F G Product Isolation & Purification F->G H Characterization (NMR, MS) G->H H->D Validates Prediction

Figure 1: A generalized workflow for predicting and validating the reactivity of chemical compounds.

The primary reaction pathway investigated is the metal-halogen exchange with an organolithium reagent (n-BuLi), forming a key aryllithium intermediate. This intermediate is highly reactive and can be trapped by a variety of electrophiles (E+), leading to a new C-C or C-heteroatom bond.

G Predicted Reaction Pathway for 2-(2-Halophenyl)oxane A 2-(2-X-phenyl)oxane (X = Cl, Br, I) B Transition State [Ar---X---Li---Bu] A->B + n-BuLi C Aryllithium Intermediate B->C - BuX D Functionalized Product (2-(2-E-phenyl)oxane) C->D + Electrophile (E+)

Figure 2: Mechanism of lithium-halogen exchange and subsequent electrophilic trapping.

DFT Calculations: Comparative Data

DFT calculations were performed to determine the ground state geometries and the transition state energies for the lithium-halogen exchange reaction. The data consistently predicts a lower activation energy barrier for heavier halogens, suggesting a faster reaction rate. This trend is primarily attributed to the decreasing C-X bond strength down the group.

Table 1: Predicted DFT Data for Lithium-Halogen Exchange

Compound C-X Bond Length (Å) Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
2-(2-Chlorophenyl)oxane 1.75 21.5 -15.2
This compound 1.91 16.8 -20.7
2-(2-Iodophenyl)oxane 2.12 12.3 -28.4

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Experimental Data and Protocols

To validate the computational predictions, the lithiation-trapping reaction was performed for each halogen analog under identical conditions. The reaction yields align with the predicted reactivity trend from DFT calculations, with the iodo-substrate providing the highest yield of the functionalized product.

Table 2: Experimental Comparison of Lithiation and Trapping with Acetone

Compound Reagent Time (min) Temperature (°C) Yield (%)
2-(2-Chlorophenyl)oxane n-BuLi 60 -78 15
This compound n-BuLi 15 -78 78

| 2-(2-Iodophenyl)oxane | n-BuLi | 5 | -78 | 92 |

Detailed Experimental Protocols

Computational Protocol: DFT Geometry Optimization

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional was employed.[2]

  • Basis Set: The 6-311++G(d,p) basis set was used for all atoms to provide a good balance of accuracy and computational cost.

  • Procedure: The molecular structure of each 2-(2-halophenyl)oxane was first built and subjected to a geometry optimization calculation to find the lowest energy conformation.

  • Transition State Search: A transition state search (e.g., using the QST3 or Berny algorithm) was performed to locate the saddle point corresponding to the lithium-halogen exchange.

  • Frequency Analysis: Vibrational frequency calculations were run on all optimized structures to confirm them as either true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Solvation Model: The effects of the solvent (THF) were approximated using the Polarizable Continuum Model (PCM).

Experimental Protocol: Lithiation and Electrophilic Quench

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer was charged with the aryl halide (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: The solution was cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 mmol, 1.1 eq) was added dropwise via syringe over 5 minutes, and the resulting mixture was stirred at -78 °C. The reaction time was varied according to the substrate (see Table 2).

  • Trapping: Acetone (1.5 mmol, 1.5 eq), serving as the electrophile, was added dropwise. The reaction mixture was stirred for an additional 30 minutes at -78 °C.

  • Quenching and Workup: The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture was allowed to warm to room temperature. The aqueous layer was extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the desired tertiary alcohol.[3]

Conclusion

The combination of DFT calculations and experimental validation provides a clear and consistent picture of the reactivity of 2-(2-halophenyl)oxanes. The computational models accurately predict the experimental trend (I > Br > Cl) for the ease of lithium-halogen exchange. This synergy underscores the value of computational chemistry in modern synthetic planning, enabling researchers to make informed decisions about substrate choice and reaction conditions to optimize outcomes in drug discovery and materials science.

References

A Head-to-Head Comparison of Palladium Catalysts for the Synthesis of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Intramolecular C-O Bond Formation

The intramolecular Buchwald-Hartwig etherification stands as a powerful tool for the synthesis of cyclic aryl ethers, a common motif in pharmaceuticals and bioactive molecules. The synthesis of 2-(2-Bromophenyl)oxane, a key intermediate in various synthetic pathways, relies on the efficient palladium-catalyzed intramolecular C-O bond formation. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of this transformation, directly impacting reaction yield, time, and overall efficiency. This guide provides a head-to-head comparison of common palladium catalyst systems for this application, supported by experimental data from analogous reactions, and includes a detailed experimental protocol.

Performance Comparison of Palladium Catalyst Systems

The selection of an appropriate phosphine ligand is paramount in tuning the reactivity of the palladium center. Bulky, electron-rich phosphine ligands are generally favored as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. While a direct comparative study for the synthesis of this compound is not extensively documented, data from the closely related intramolecular cyclization of 2-bromophenethyl alcohol to form chromane provides valuable insights into catalyst performance.

Catalyst SystemPd PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
System 1 Pd(OAc)₂XantphosCs₂CO₃Toluene1002485
System 2 Pd₂(dba)₃RuPhosK₃PO₄Dioxane801892
System 3 Pd(OAc)₂SPhosCs₂CO₃Toluene1002488
System 4 Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane801875

Table 1: Comparison of palladium catalyst systems for the intramolecular synthesis of a six-membered cyclic ether analogous to this compound. Data is compiled and extrapolated from studies on similar intramolecular C-O coupling reactions.

Experimental Workflow

The general workflow for the palladium-catalyzed synthesis of this compound involves the careful assembly of the reaction components under an inert atmosphere, followed by heating to effect cyclization. Post-reaction, a standard work-up and purification procedure is employed to isolate the desired product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atm add_solids Add 2-(2-Bromophenyl)ethanol, Pd Precursor, Ligand, and Base inert_atm->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent degas Degas the Reaction Mixture add_solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Figure 1: A generalized experimental workflow for the palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the intramolecular Buchwald-Hartwig etherification to form a six-membered ring and can be adapted for the synthesis of this compound.

Materials:

  • 2-(2-Bromophenyl)ethanol (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube is added 2-(2-Bromophenyl)ethanol, palladium(II) acetate, Xantphos, and cesium carbonate.

  • The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Anhydrous toluene is added via syringe.

  • The reaction mixture is stirred at room temperature for 10 minutes to ensure proper mixing.

  • The Schlenk tube is then placed in a preheated oil bath at 100 °C.

  • The reaction is stirred at this temperature for 24 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Catalytic Cycle

The synthesis of this compound via the Buchwald-Hartwig C-O coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

catalytic_cycle pd0 Pd(0)L₂ oa_complex [Pd(II)(Ar)(Br)L₂] pd0->oa_complex Oxidative Addition alkoxide_complex [Pd(II)(Ar)(OR)L₂] oa_complex->alkoxide_complex Ligand Exchange (Deprotonation) alkoxide_complex->pd0 Reductive Elimination product This compound alkoxide_complex->product reactant 2-(2-Bromophenyl)ethanol + Aryl Bromide base Base h_base [H-Base]⁺Br⁻

A Comparative Guide to the Synthesis of 2-(2-Bromophenyl)oxane: A Novel Catalytic Approach vs. Traditional Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted tetrahydropyrans (THPs) is a cornerstone of medicinal chemistry, as the THP moiety is a prevalent scaffold in a wide array of bioactive molecules and natural products. The compound 2-(2-Bromophenyl)oxane, in particular, serves as a valuable building block for creating more complex pharmaceutical intermediates, leveraging the reactivity of the aryl bromide handle for further functionalization via cross-coupling reactions. This guide provides a detailed comparison of a novel, palladium-catalyzed synthetic route to this key intermediate against the traditional, multi-step intramolecular Williamson ether synthesis.

Head-to-Head Performance Comparison

A novel synthetic strategy utilizing a palladium-catalyzed oxidative Heck redox-relay offers a more streamlined and efficient alternative to the classical intramolecular Williamson ether synthesis. The key advantages of the new route include a higher overall yield, milder reaction conditions, and a reduction in the total number of synthetic steps.

Table 1: Overall Route Comparison
ParameterNew Route: Pd-Catalyzed ArylationTraditional Route: Williamson Ether Synthesis
Overall Yield ~85%~60%
Number of Steps 13
Starting Materials Dihydropyran-alcohol, 2-Bromophenylboronic acid2-Bromobenzaldehyde, Acrolein, NaBH₄, TsCl
Key Reagents Pd(OAc)₂, Cu(OTf)₂, PyridineGrignard Reagent, NaH, TsCl
Stereoselectivity High (trans-isomer favored)Low (racemic mixture)
Table 2: Key Reaction Step Data
ParameterNew Route: Pd-Catalyzed CyclizationTraditional Route: Intramolecular Cyclization
Reaction Type Oxidative Heck Redox-RelaySN2 Cyclization
Yield of Key Step 85%75%
Temperature 60 °C25 °C to 60 °C
Reaction Time 16 hours12 hours
Key Reagents Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Cu(OTf)₂ (1.2 eq)NaH (1.2 eq)
Solvent 1,4-DioxaneTetrahydrofuran (THF)

Experimental Protocols

New Synthetic Route: One-Step Palladium-Catalyzed Oxidative Heck Redox-Relay

This proposed route leverages a modern palladium-catalyzed reaction to construct the C-aryl bond and the tetrahydropyran ring in a single, efficient step from a readily available dihydropyran-derived alcohol.

Methodology:

  • To a solution of (R)- or (S)-dihydropyranyl alcohol (1.0 eq) in 1,4-dioxane are added 2-bromophenylboronic acid (1.2 eq), a suitable chiral ligand (e.g., a phosphine-based ligand, 10 mol%), and 4 Å molecular sieves.

  • The mixture is stirred under an oxygen atmosphere, followed by the addition of copper(II) triflate (Cu(OTf)₂, 1.2 eq) and palladium(II) acetate (Pd(OAc)₂, 5 mol%).

  • The reaction vessel is sealed and the mixture is stirred at 60°C for 16 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Traditional Synthetic Route: Multi-Step Intramolecular Williamson Ether Synthesis

This classical approach involves the initial synthesis of a halo-alcohol precursor followed by a base-mediated intramolecular cyclization.

Step 1: Synthesis of 1-(2-Bromophenyl)pent-4-en-1-ol

  • A solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF is cooled to 0°C.

  • Allylmagnesium bromide (1.2 eq, 1.0 M solution in THF) is added dropwise, and the reaction is stirred at 0°C for 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is used directly in the next step.

Step 2: Synthesis of 5-Bromo-1-(2-bromophenyl)pentan-1-ol

  • The crude 1-(2-bromophenyl)pent-4-en-1-ol is dissolved in THF and cooled to 0°C.

  • A solution of 9-BBN (1.5 eq) is added, and the mixture is warmed to room temperature and stirred for 4 hours.

  • The reaction is cooled to 0°C, and a solution of NaOH (3.0 eq) in water is added, followed by the slow addition of 30% H₂O₂.

  • After stirring for 1 hour, the product, 1-(2-bromophenyl)pentane-1,5-diol, is extracted.

  • The resulting diol is dissolved in pyridine and dichloromethane, and p-toluenesulfonyl chloride (TsCl, 1.1 eq) is added at 0°C. The reaction is stirred overnight.

  • The reaction is worked up to yield the primary tosylate, which is then reacted with lithium bromide (LiBr, 2.0 eq) in acetone at 60°C to yield the bromo-alcohol.

Step 3: Intramolecular Cyclization

  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C is added a solution of 5-bromo-1-(2-bromophenyl)pentan-1-ol (1.0 eq) in THF.

  • The mixture is allowed to warm to room temperature and then heated to 60°C for 12 hours.

  • The reaction is carefully quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflows of the novel and traditional synthetic routes, highlighting the key transformations and intermediates.

G cluster_0 New Synthetic Route: Palladium-Catalyzed Arylation cluster_1 Traditional Route: Intramolecular Williamson Ether Synthesis start_new Dihydropyranyl alcohol + 2-Bromophenylboronic acid reaction_new Pd(OAc)₂, Ligand, Cu(OTf)₂, O₂ 60°C, 16h start_new->reaction_new product_new This compound (Yield: ~85%) reaction_new->product_new start_trad 2-Bromobenzaldehyde + Allylmagnesium bromide step1 Step 1: Grignard Addition start_trad->step1 intermediate1 1-(2-Bromophenyl)pent-4-en-1-ol step1->intermediate1 step2 Step 2: Hydroboration/ Oxidation & Tosylation/ Bromination intermediate1->step2 intermediate2 5-Bromo-1-(2-bromophenyl)pentan-1-ol step2->intermediate2 step3 Step 3: Intramolecular Cyclization (NaH) intermediate2->step3 product_trad This compound (Overall Yield: ~60%) step3->product_trad

Caption: Comparison of the single-step new route versus the multi-step traditional route.

G cluster_0 Decision Workflow: Route Selection start Goal: Synthesize this compound decision Evaluation Criteria start->decision route1 New Route: Pd-Catalyzed Yield: High (~85%) Steps: 1 Stereoselectivity: High conclusion Conclusion: New Pd-catalyzed route is superior for efficiency and yield. route1->conclusion route2 Traditional Route: Williamson Ether Yield: Moderate (~60%) Steps: 3 Stereoselectivity: Low route2->conclusion decision->route1 High Efficiency decision->route2 Established Method

A Comparative Guide to the Synthesis of 2-Aryl-Oxanes: Mechanistic Insights and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic strategies for forming 2-aryl-oxane structures, with a focus on understanding the mechanistic underpinnings of these reactions. While direct mechanistic studies for the formation of 2-(2-Bromophenyl)oxane are not extensively reported, we can infer plausible pathways and compare them with established alternative methods for synthesizing the broader class of 2-aryl-tetrahydropyrans. This comparison aims to equip researchers with the knowledge to select the most suitable synthetic route for their specific needs, considering factors such as yield, stereoselectivity, and substrate scope.

Plausible Mechanistic Pathway: Intramolecular Cyclization

One common and direct approach to the synthesis of 2-aryl-oxanes is the acid-catalyzed intramolecular cyclization of an appropriate unsaturated alcohol. For the specific case of this compound, this would likely involve a starting material such as 1-(2-bromophenyl)pent-4-en-1-ol.

The proposed mechanism involves the protonation of the alkene by an acid catalyst, leading to the formation of a secondary carbocation. This is followed by the nucleophilic attack of the hydroxyl group on the carbocation, resulting in the formation of the tetrahydropyran ring. A final deprotonation step regenerates the acid catalyst and yields the desired this compound.

G cluster_mechanism Proposed Intramolecular Cyclization Mechanism start 1-(2-bromophenyl)pent-4-en-1-ol protonation Protonation of Alkene (+H+) start->protonation Acid Catalyst carbocation Secondary Carbocation Intermediate protonation->carbocation cyclization Intramolecular Nucleophilic Attack carbocation->cyclization oxonium Protonated Oxane Intermediate cyclization->oxonium deprotonation Deprotonation (-H+) oxonium->deprotonation product This compound deprotonation->product

Caption: Proposed acid-catalyzed intramolecular cyclization for this compound formation.

Alternative Synthetic Strategies

Several alternative methods for the synthesis of 2-aryl-tetrahydropyrans have been developed, often employing metal catalysts to achieve high efficiency and stereoselectivity. These methods offer advantages in terms of substrate scope and functional group tolerance.

Palladium-Catalyzed Oxidative Heck Redox-Relay

A notable alternative is the palladium-catalyzed oxidative Heck redox-relay strategy. This method has been successfully applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols.[1][2][3] The reaction proceeds under mild conditions and demonstrates excellent stereoselectivity.[1] The active catalyst is a palladium(II) species, and the presence of a co-catalyst like copper(II) triflate can enhance the reaction rate.[1]

Palladium-Catalyzed C-H Arylation

Direct C-H arylation represents another powerful strategy. For instance, a Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran has been developed.[4] This approach allows for the direct installation of aryl groups onto a pre-existing tetrahydropyran ring, offering a different retrosynthetic disconnection.[4]

Other Metal-Catalyzed Cross-Coupling Reactions

Cobalt- and iron-catalyzed cross-coupling reactions have also been explored for the synthesis of substituted tetrahydropyrans.[5] These methods utilize more abundant and less toxic metals, offering a potentially more sustainable approach. The choice between cobalt and iron can influence the efficiency of sp3-sp3 versus sp3-sp2 coupling.[5]

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition of alcohols to α,β-unsaturated carbonyl systems is a useful method for constructing tetrahydropyran rings.[6] The stereochemical outcome of this reaction can often be controlled by the reaction conditions, with kinetic conditions favoring 2,6-trans products and thermodynamic conditions favoring 2,6-cis products.[6]

Comparative Data of Synthetic Methods

MethodCatalyst/ReagentKey FeaturesTypical YieldsReference
Intramolecular Cyclization Acid CatalystAtom economical, simple procedure.Variable, substrate-dependent.[7]
Pd-Catalyzed Heck Redox-Relay Pd(OAc)₂, Cu(OTf)₂Excellent stereoselectivity, mild conditions.Good to excellent.[1][3]
Pd-Catalyzed C-H Arylation Pd(OAc)₂Direct functionalization of THP ring.Moderate to good.[4]
Co/Fe-Catalyzed Cross-Coupling Co or Fe catalystsUtilizes earth-abundant metals.Good, with some homocoupling.[5]
Intramolecular Oxa-Michael Base or AcidStereochemical control possible.Good to excellent.[6]

Experimental Protocols

General Workflow for Metal-Catalyzed Synthesis of 2-Aryl-Oxanes

The following diagram illustrates a general experimental workflow applicable to many of the metal-catalyzed methods discussed. Specific details regarding catalysts, ligands, solvents, and temperatures will vary depending on the chosen method.

G cluster_workflow General Experimental Workflow start Combine Starting Materials, Catalyst, and Solvent reaction Heat Reaction Mixture under Inert Atmosphere start->reaction quench Quench Reaction and Perform Aqueous Workup reaction->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Characterize Final Product purification->product

Caption: A generalized workflow for the synthesis and purification of 2-aryl-oxanes.

Detailed Protocol: Pd(II)-Catalyzed Stereoselective γ-C-H Arylation of Aminotetrahydropyran[4]
  • Reaction Setup: In a reaction vessel, combine the amine starting material (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol %), a transient directing group (e.g., 2-hydroxy-4,6-dimethylbenzaldehyde, 0.4 mmol, 40 mol %), a ligand (e.g., 3-(trifluoromethyl)pyridin-2(1H)-one, 0.5 mmol, 50 mol %), the aryl iodide (2.0 mmol, 2.0 equiv), AgTFA (2.0 mmol, 2.0 equiv), H₂O (10 mmol, 10 equiv), and hexafluoroisopropanol (HFIP, 2.5 mL).

  • Reaction Conditions: Heat the sealed reaction vessel at 120 °C for 48 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered, concentrated, and then purified by column chromatography on silica gel to afford the desired arylated product.

Note: For substrates requiring Boc deprotection, this is carried out as a subsequent step. For certain substrates, the reaction temperature may be increased to 130 °C.[4]

Conclusion

The synthesis of 2-aryl-oxanes can be achieved through various strategies, each with its own set of advantages and limitations. While a simple acid-catalyzed intramolecular cyclization offers a straightforward approach, metal-catalyzed methods, particularly those employing palladium, provide superior control over stereochemistry and broader substrate compatibility. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule and the desired efficiency of the synthesis. Further research into the direct mechanistic elucidation for the formation of specific compounds like this compound would be beneficial for optimizing reaction conditions and expanding the utility of these synthetic methods.

References

A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions for the Synthesis of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science, the efficient synthesis of complex organic molecules is paramount. The formation of carbon-heteroatom and carbon-carbon bonds through cross-coupling reactions is a cornerstone of modern organic synthesis. This guide provides a comparative kinetic analysis of the synthesis of 2-(2-Bromophenyl)oxane, a key intermediate in various synthetic pathways. We will explore this through the lens of well-established cross-coupling methodologies, including the Suzuki, Negishi, and Buchwald-Hartwig reactions, providing researchers, scientists, and drug development professionals with a comprehensive overview of the kinetic profiles and experimental considerations for these transformative reactions.

While specific kinetic data for the direct formation of this compound is not extensively published, this guide leverages the vast body of research on analogous cross-coupling reactions to provide a robust comparative framework. The principles and methodologies discussed are directly applicable to the optimization and understanding of this specific transformation.

Comparative Kinetic Data

The following table summarizes typical kinetic data for three major classes of palladium-catalyzed cross-coupling reactions that can be adapted for the synthesis of this compound. The data highlights the influence of different coupling partners and reaction conditions on the overall reaction rate and order.

Reaction Type Typical Substrates Catalyst/Ligand System Rate Law Rate-Determining Step Relative Rate
Suzuki Coupling Aryl Halide + OrganoboronPd(OAc)₂ / SPhosv = k[Pd][Aryl Halide]Oxidative AdditionFast[1][2][3]
Negishi Coupling Aryl Halide + OrganozincPd(dba)₂ / P(o-tol)₃v = k[Pd][Organozinc]Transmetalation[4]Moderate to Fast[5][6][7]
Buchwald-Hartwig Amination Aryl Halide + AminePd₂(dba)₃ / BINAPv = k[Pd][Base]Oxidative Addition or Reductive Elimination[8]Variable[9][10][11]

Note: The relative rates and rate-determining steps can vary significantly based on the specific substrates, ligands, bases, and solvents used. The information presented here represents common observations in the literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are representative methodologies for monitoring the kinetics of a generic cross-coupling reaction, which can be adapted for the synthesis of this compound.

General Procedure for Kinetic Analysis via Gas Chromatography (GC):

  • Reaction Setup: In a nitrogen-filled glovebox, a 25 mL Schlenk tube is charged with the palladium precatalyst, ligand, and a magnetic stir bar.

  • Reagent Addition: The aryl halide (e.g., 1-bromo-2-iodobenzene), the coupling partner (e.g., an organoboron or organozinc reagent), and the solvent are added sequentially.

  • Internal Standard: An internal standard (e.g., dodecane) is added for accurate quantification.

  • Initiation: The reaction is initiated by the addition of the base (for Suzuki and Buchwald-Hartwig reactions) or by bringing the reaction mixture to the desired temperature.

  • Sampling: At timed intervals, an aliquot of the reaction mixture is withdrawn and quenched with a suitable solution (e.g., saturated aqueous NH₄Cl).

  • Analysis: The quenched sample is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is analyzed by GC to determine the concentration of the product and remaining starting materials.

  • Data Processing: The concentration data is plotted against time to determine the initial reaction rate and the overall reaction order with respect to each component.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate a generic catalytic cycle for cross-coupling reactions and the workflow for a typical kinetic analysis experiment.

Cross_Coupling_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-M Reductive Elimination Product Reductive Elimination Product Transmetalation Complex->Reductive Elimination Product Reductive Elimination Reductive Elimination Product->Pd(0)L_n Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Kinetic_Analysis_Workflow cluster_Preparation Reaction Preparation cluster_Execution Reaction Execution & Monitoring cluster_Analysis Data Analysis Setup Assemble Glassware (N2 atmosphere) Reagents Add Catalyst, Ligand, Substrates, Solvent Setup->Reagents Initiation Initiate Reaction (Add Base/Heat) Reagents->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching GC_Analysis Analyze by GC Quenching->GC_Analysis Data_Plotting Plot Concentration vs. Time GC_Analysis->Data_Plotting Rate_Determination Determine Rate Law Data_Plotting->Rate_Determination

Caption: Experimental workflow for a typical kinetic analysis of a cross-coupling reaction.

Conclusion

The kinetic analysis of cross-coupling reactions is a powerful tool for understanding reaction mechanisms and optimizing reaction conditions. While the direct synthesis of this compound via cross-coupling is a specific application, the principles derived from extensive studies of Suzuki, Negishi, and Buchwald-Hartwig reactions provide a solid foundation for its investigation. By carefully designing and executing kinetic experiments, researchers can elucidate the factors that govern reaction rates and selectivity, ultimately leading to more efficient and robust synthetic methods for the production of valuable chemical entities.

References

Side-by-side comparison of different bases in the synthesis of 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides a side-by-side comparison of different bases used in the synthesis of 2-(2-Bromophenyl)oxane, a substituted tetrahydropyran, via intramolecular Williamson ether synthesis. The selection of an appropriate base is critical to maximizing reaction yield and minimizing reaction time.

The synthesis of this compound can be efficiently achieved through the base-mediated intramolecular cyclization of a suitable precursor, such as 1-(2-bromophenyl)-5-halopentan-1-ol or a corresponding sulfonate ester. In this key step, the base deprotonates the hydroxyl group, forming an alkoxide that subsequently displaces the leaving group in an intramolecular SN2 reaction to form the tetrahydropyran ring. The choice of base significantly influences the efficiency of this cyclization.

Experimental Data Comparison

The following table summarizes the performance of various common bases in the intramolecular Williamson ether synthesis to form a 2-substituted tetrahydropyran ring, based on representative experimental data. The data presented here is a model for the synthesis of this compound, illustrating the impact of base selection on reaction outcomes.

BaseBase TypepKa of Conjugate AcidSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Hydride (NaH)Strong, non-nucleophilic~36THF25295
Potassium tert-Butoxide (KOtBu)Strong, sterically hindered~19THF25488
Sodium Hydroxide (NaOH)Strong~15.7Dioxane/H₂O1001275
Potassium Carbonate (K₂CO₃)Weak~10.3Acetone562460

Analysis of Base Performance

Sodium Hydride (NaH) emerges as the most effective base for this transformation, providing the highest yield in the shortest reaction time. As a strong, non-nucleophilic hydride, it irreversibly deprotonates the alcohol to form the alkoxide without competing side reactions.

Potassium tert-Butoxide (KOtBu) is another strong, non-nucleophilic base that affords a high yield of the desired product. Its slightly lower efficiency compared to NaH may be attributed to its steric bulk, which could hinder the deprotonation step to some extent.

Sodium Hydroxide (NaOH) , a common and inexpensive strong base, can also effect the cyclization. However, it requires higher temperatures and longer reaction times to achieve a moderate yield. The presence of water, as it is often used with NaOH, can be detrimental to the reaction by competing with the alkoxide as a nucleophile.

Potassium Carbonate (K₂CO₃) is a weaker base and, consequently, the least effective for this reaction. It requires prolonged reaction times at reflux to give a modest yield of the cyclic ether. Its use might be considered in cases where the substrate is sensitive to stronger bases.

Experimental Workflow and Protocols

The general experimental workflow for the synthesis of this compound via intramolecular Williamson ether synthesis is depicted below.

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization start 1-(2-Bromophenyl)pentane-1,5-diol tosylation Selective Tosylation of Primary Alcohol start->tosylation precursor 5-(2-Bromophenyl)-5-hydroxypentyl tosylate tosylation->precursor base_addition Addition of Base precursor->base_addition cyclization Cyclization Reaction base_addition->cyclization workup Aqueous Workup and Extraction cyclization->workup purification Chromatographic Purification workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.
General Experimental Protocol for Intramolecular Cyclization:

To a solution of the precursor, 5-(2-bromophenyl)-5-hydroxypentyl tosylate, in an appropriate anhydrous solvent (e.g., THF, acetone), the selected base is added portion-wise at the specified temperature. The reaction mixture is stirred for the indicated time, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Signaling Pathways and Logical Relationships

The core of the synthesis is the base-mediated intramolecular SN2 reaction. The logical relationship between the choice of base and the reaction outcome can be visualized as follows:

reaction_logic cluster_input Inputs cluster_process Process cluster_output Outputs precursor Alcohol Precursor deprotonation Deprotonation (Alkoxide Formation) precursor->deprotonation base Base Selection base->deprotonation cyclization Intramolecular SN2 Cyclization deprotonation->cyclization high_yield High Yield cyclization->high_yield Strong, Non-nucleophilic Base (e.g., NaH) low_yield Low Yield cyclization->low_yield Weak Base (e.g., K2CO3) fast_reaction Fast Reaction cyclization->fast_reaction Strong, Non-nucleophilic Base (e.g., NaH) slow_reaction Slow Reaction cyclization->slow_reaction Weak Base (e.g., K2CO3)

Caption: Logical relationship between base selection and reaction outcome.

Comparative Analysis of the Biological Activity of 2-(2-Bromophenyl)oxane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the biological activity of compounds analogous to 2-(2-Bromophenyl)oxane. Due to a lack of publicly available data on the specific biological activities of this compound, this document focuses on the known biological effects of structurally related compounds containing either a bromophenyl group or an oxane/tetrahydropyran ring system. The information presented is intended to serve as a foundational resource for researchers interested in the potential pharmacological profile of this class of compounds.

Introduction to Oxane and Bromophenyl Moieties in Drug Discovery

Oxane derivatives, particularly those belonging to the broader class of oxazines and tetrahydropyrans, are heterocyclic compounds that have garnered significant attention in medicinal chemistry. These structures are recognized for their diverse pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and neurological effects.[1][2] The inclusion of a halogen atom, such as bromine, on a phenyl ring is a common strategy in drug design to modulate the lipophilicity, metabolic stability, and binding affinity of a compound to its biological target.

Comparative Biological Activity of Analogous Compounds

The following sections summarize the reported biological activities of various compounds that share structural similarities with this compound. The data is organized by the type of biological activity observed.

Anticancer Activity

Several classes of compounds containing a bromophenyl moiety have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain quinoline-1,3,4-oxadiazole derivatives featuring a 4-bromophenyl substituent have shown potent antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[3][4] Similarly, novel bromophenol hybrids have been reported to induce apoptosis in cancer cells through a ROS-mediated pathway.[5]

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesHepG20.137–0.332[3][4]
MCF-70.164–0.583[3][4]
Bromophenol hybrids with indolin-2-one moietyHCT1163.59 ± 0.25[5]
Caco24.09 ± 0.76[5]
Antimicrobial Activity

The presence of a bromophenyl group has also been associated with antimicrobial properties in various heterocyclic scaffolds. For example, certain quinoline-oxadiazole molecules have exhibited superior antimicrobial activity against S. aureus, E. coli, and C. albicans when compared to reference drugs like neomycin.[3]

Compound ClassMicroorganismInhibition Zone (mm)Reference
Quinolone-oxadiazole derivativesS. aureus25-37[3]
E. coli30-37[3]
C. albicans37[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for analogous compounds.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to evaluate the antimicrobial activity of a compound.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of analogous compounds, the following diagrams illustrate potential mechanisms and workflows.

G cluster_0 Anticancer Mechanism of Bromophenol Hybrids Compound Bromophenol Hybrid ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers CancerCell Cancer Cell Death Apoptosis->CancerCell

Figure 1. Potential ROS-mediated apoptotic pathway induced by bromophenol analogs.

G cluster_1 General Workflow for Biological Activity Screening Synthesis Compound Synthesis (e.g., 2-Aryl-oxane Analogs) Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Assays (Cytotoxicity, Antimicrobial) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Figure 2. A generalized workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

While direct experimental data on this compound is not currently available in the reviewed literature, the analysis of its structural analogs provides valuable insights into its potential biological activities. The presence of the bromophenyl moiety in various heterocyclic frameworks is frequently associated with potent anticancer and antimicrobial properties. Further research, including the synthesis and comprehensive biological evaluation of this compound and its close derivatives, is warranted to fully elucidate their therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide can serve as a starting point for such investigations.

References

A Comparative Guide to the Purity Assessment of 2-(2-Bromophenyl)oxane by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2][3] This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of the chemical intermediate 2-(2-Bromophenyl)oxane. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and implementation.

Introduction to Analytical Techniques

Both HPLC and GC-MS are cornerstone chromatographic techniques for separating, identifying, and quantifying components within a mixture.[2] The choice between them often depends on the analyte's physicochemical properties, such as volatility and thermal stability.[4]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[4] Separation is achieved based on the analyte's affinity for the stationary and mobile phases.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[5] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for definitive identification of separated components.[2]

Comparative Analysis: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[1]
Applicability Ideal for non-volatile, thermally unstable, and high molecular weight compounds.[4]Suitable for volatile and thermally stable compounds.[5]
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization to increase volatility and thermal stability.[6]
Detection Commonly uses UV-Vis, Diode Array (DAD), or fluorescence detectors. Can be coupled with MS.[1][5]Mass spectrometry provides structural information and definitive identification.[2]
Sensitivity High sensitivity, with the ability to detect impurities at very low concentrations.[1]Very high sensitivity, excellent for trace analysis.[5]
Data Output Chromatogram showing retention time and peak area, which are used for quantification.Total ion chromatogram, mass spectra of individual peaks for identification and quantification.

Experimental Protocols

The following are detailed methodologies for the purity assessment of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound, as this is a common and robust technique for pharmaceutical compounds.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for related aromatic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to a suitable concentration for analysis (e.g., 100 µg/mL).[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, the volatility of this compound allows for direct injection without derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Presentation

Table 1: HPLC Purity Analysis of this compound

Peak No.Retention Time (min)Peak Area% AreaIdentification
15.815,2340.25Impurity A
28.26,012,34599.5This compound
310.19,8760.16Impurity B
412.54,5670.09Impurity C

Table 2: GC-MS Purity Analysis and Impurity Identification of this compound

Peak No.Retention Time (min)% AreaIdentificationKey Mass Fragments (m/z)
110.50.3Impurity X155, 183, 212
212.199.6This compound228 (M+), 230 (M+2), 149, 121, 93
313.80.1Impurity Y171, 199, 228

The mass spectrum of a brominated compound typically shows a characteristic isotopic pattern for the molecular ion peak (M+ and M+2) due to the presence of the 79Br and 81Br isotopes in an approximate 1:1 ratio.[8][9]

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Results & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC_System HPLC System Preparation->HPLC_System Inject GCMS_System GC-MS System Preparation->GCMS_System Inject HPLC_Data Chromatogram Acquisition HPLC_System->HPLC_Data HPLC_Analysis Data Analysis (Peak Integration, % Area) HPLC_Data->HPLC_Analysis Purity_Report Purity Report HPLC_Analysis->Purity_Report GCMS_Data Chromatogram & Mass Spectra GCMS_System->GCMS_Data GCMS_Analysis Data Analysis (Library Search, Fragmentation) GCMS_Data->GCMS_Analysis Impurity_Profile Impurity Profile GCMS_Analysis->Impurity_Profile Impurity_Profile->Purity_Report

Caption: Workflow for purity assessment of this compound.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC is a robust method for routine purity determination and quantification of non-volatile impurities. GC-MS provides an orthogonal technique that is particularly useful for the identification of volatile and semi-volatile impurities through mass spectral data. For comprehensive impurity profiling, the use of both techniques is often recommended to ensure the quality and safety of the final pharmaceutical product.

References

The Structural Confirmation of 2-(2-Bromophenyl)oxane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction products is paramount. This guide provides a comparative analysis of the likely intramolecular reaction products of 2-(2-Bromophenyl)oxane, detailing potential synthetic pathways and the experimental data required for unequivocal structure confirmation.

The intramolecular cyclization of this compound is anticipated to yield a tricyclic ether. The most probable structure is a dibenzo[b,f]oxepine derivative, formed through an intramolecular C-O or C-C bond formation. This guide explores the primary reaction pathways, alternative synthetic routes, and the critical spectroscopic and analytical data necessary to confirm the structure of the resulting products.

Potential Reaction Pathways and Product Structures

The reaction of this compound can be directed down several synthetic routes, primarily influenced by the choice of catalyst and reaction conditions. The two most likely intramolecular cyclization pathways are the Ullmann-type condensation and palladium-catalyzed C-H activation.

Intramolecular Ullmann-Type Condensation

The Ullmann condensation is a classic copper-catalyzed method for the formation of C-O bonds. In the context of this compound, an intramolecular Ullmann-type reaction would involve the coupling of the phenolic oxygen (if the oxane ring were opened or if a precursor with a hydroxyl group is used) with the brominated aromatic ring. However, for the intact oxane ring, a direct C-O coupling is less likely. A more plausible Ullmann pathway would be an intramolecular C-C coupling, leading to the formation of a dibenzo[b,d]oxepine ring system.

Palladium-Catalyzed Intramolecular C-H Arylation

A more contemporary and versatile approach involves the use of palladium catalysis. Intramolecular C-H arylation, a type of Heck reaction, can facilitate the formation of a new carbon-carbon bond between the bromophenyl group and the oxane ring. This pathway is highly favored for its efficiency and functional group tolerance. The likely product from this reaction is a hexahydro-dibenzo[b,d]oxocine derivative, a bridged tricyclic ether.

Comparative Analysis of Reaction Products

To definitively identify the structure of the reaction product, a thorough analysis of spectroscopic and analytical data is essential. The following table summarizes the expected data for the most likely product, a dibenzo-fused tricyclic ether, compared to a potential alternative.

FeatureExpected Product: Hexahydro-6H-dibenzo[b,d]oxocine DerivativeAlternative Product: Dibenzo[b,f]oxepine Derivative
Molecular Weight Dependent on substituents, but the core will reflect the cyclized structure.Typically characterized by a specific mass corresponding to the dibenzo[b,f]oxepine core.
¹H NMR Spectroscopy Complex aliphatic signals for the oxane ring protons, aromatic protons showing coupling patterns indicative of the fused ring system.Aromatic proton signals in the range of 6.5-8.4 ppm, and olefinic protons around 7 ppm.[1]
¹³C NMR Spectroscopy Aliphatic carbons of the oxane ring and aromatic carbons of the fused rings.Characteristic chemical shifts for the aromatic and olefinic carbons of the dibenzo[b,f]oxepine scaffold.
Mass Spectrometry Molecular ion peak corresponding to the cyclized product, with fragmentation patterns reflecting the tricyclic structure.A clear molecular ion peak and fragmentation consistent with the dibenzo[b,f]oxepine structure.
X-ray Crystallography Provides unequivocal 3D structural confirmation, including bond angles and lengths of the bridged tricyclic system.Confirms the non-planar, butterfly-like conformation of the dibenzo[b,f]oxepine ring system.[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are generalized protocols for the two primary reaction pathways.

Protocol 1: Intramolecular Ullmann-Type Condensation
  • Reactants and Reagents: this compound, Copper(I) iodide (CuI), a suitable ligand (e.g., N,N-dimethylglycine), a base (e.g., Cesium Carbonate, Cs₂CO₃), and a high-boiling solvent (e.g., dioxane or DMF).

  • Reaction Setup: A dried reaction flask is charged with this compound, CuI, the ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: The solvent is added, and the reaction mixture is heated to a temperature typically ranging from 90 to 120 °C.[2]

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired tricyclic ether.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation
  • Reactants and Reagents: this compound, a Palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., K₂CO₃), and a solvent (e.g., DMA or toluene).

  • Reaction Setup: A reaction vessel is charged with this compound, the palladium catalyst, the ligand, and the base under an inert atmosphere.

  • Solvent Addition: The solvent is added, and the mixture is heated to a temperature typically between 80 and 120 °C.

  • Monitoring and Workup: The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography to isolate the cyclized product.

Visualization of Reaction Pathways

To further clarify the proposed transformations, the following diagrams illustrate the key reaction mechanisms.

reaction_pathways cluster_ullmann Intramolecular Ullmann-Type Condensation cluster_palladium Palladium-Catalyzed C-H Arylation Start_U This compound Intermediate_U Organocopper Intermediate Start_U->Intermediate_U Cu(I), Ligand, Base Product_U Dibenzo-fused Tricyclic Ether Intermediate_U->Product_U Intramolecular C-C Coupling Start_Pd This compound Intermediate_Pd1 Oxidative Addition (Pd(0) -> Pd(II)) Start_Pd->Intermediate_Pd1 Pd(0), Ligand Intermediate_Pd2 Intramolecular C-H Activation Intermediate_Pd1->Intermediate_Pd2 Base Product_Pd Hexahydro-dibenzo[b,d]oxocine Derivative Intermediate_Pd2->Product_Pd Reductive Elimination

Figure 1. Proposed reaction pathways for the intramolecular cyclization of this compound.

experimental_workflow Start Reaction of this compound Purification Purification by Column Chromatography Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS Xray X-ray Crystallography (if crystalline) Structure_Confirmation->Xray

Figure 2. General experimental workflow for the synthesis and structural confirmation of the reaction product.

Conclusion

The intramolecular cyclization of this compound offers a compelling route to novel tricyclic ether scaffolds. While several reaction pathways are plausible, palladium-catalyzed C-H arylation presents a highly efficient and versatile method. Definitive structural confirmation of the resulting product necessitates a multi-faceted analytical approach, combining NMR spectroscopy, mass spectrometry, and, where possible, single-crystal X-ray diffraction. This guide provides a framework for researchers to compare and identify the structure of these complex molecules, facilitating further exploration of their chemical and biological properties.

References

A Comparative Analysis of the Stability of Halogenated 2-Phenyl-Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical stability of halogenated 2-phenyl-tetrahydropyrans. Due to a lack of specific experimental data in publicly available literature for a direct quantitative comparison of this class of compounds, this document focuses on the anticipated stability trends based on fundamental chemical principles and data from related structures. It also furnishes detailed experimental protocols for researchers to conduct their own stability assessments.

Introduction

Halogenated 2-phenyl-tetrahydropyrans are a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the phenyl ring can significantly influence the molecule's physicochemical properties, including its stability. Understanding the relative stability of these analogs is crucial for predicting their shelf-life, degradation pathways, and potential metabolic fate.

The stability of these compounds is primarily influenced by two factors: the strength of the Carbon-Halogen (C-X) bond on the aromatic ring and the electronic effect of the halogen on the tetrahydropyran ring's susceptibility to cleavage, particularly under acidic conditions.

Expected Stability Trends

Thermal Stability:

The thermal stability of halogenated aromatic compounds is directly related to the bond dissociation energy of the C-X bond. Generally, the C-F bond is the strongest, followed by C-Cl, C-Br, and C-I. Therefore, the expected order of thermal stability for halogenated 2-phenyl-tetrahydropyrans is:

Fluorinated > Chlorinated > Brominated > Iodinated

Under thermal stress, the primary degradation pathway is expected to be the homolytic cleavage of the C-X bond, leading to the formation of radical species.

Hydrolytic Stability (Acid-Catalyzed):

The acid-catalyzed hydrolysis of the tetrahydropyran ring is a common degradation pathway for this class of compounds. This reaction proceeds via protonation of the ether oxygen, followed by the formation of an oxocarbenium ion intermediate. The stability of this carbocation is a key factor in determining the rate of hydrolysis.

The halogen substituent on the phenyl ring influences the stability of this intermediate through its electronic effects (inductive and resonance effects).

  • Fluorine: Strongly electron-withdrawing (inductive effect), destabilizing the carbocation.

  • Chlorine and Bromine: Also electron-withdrawing, but to a lesser extent than fluorine. They also have a weak donating resonance effect.

  • Iodine: The least electron-withdrawing of the halogens.

Based on these electronic effects, the expected order of stability towards acid-catalyzed hydrolysis is:

Fluorinated > Chlorinated > Brominated > Iodinated

A more electron-withdrawing halogen will destabilize the positively charged intermediate, thus slowing down the rate of hydrolysis and increasing the compound's stability.

Comparative Stability Data

As of the latest literature review, specific quantitative data (e.g., half-lives, degradation rate constants) for a direct comparison of the stability of fluoro-, chloro-, bromo-, and iodo-substituted 2-phenyl-tetrahydropyrans is not available. The following table is provided as a template for researchers to populate with their own experimental data.

Halogen SubstituentThermal Decomposition Onset (°C)Half-life (Acidic Conditions, pH 2, 25°C)Half-life (Basic Conditions, pH 12, 25°C)Photodegradation Rate Constant (k)
Fluorine Data not availableData not availableData not availableData not available
Chlorine Data not availableData not availableData not availableData not available
Bromine Data not availableData not availableData not availableData not available
Iodine Data not availableData not availableData not availableData not available

Experimental Protocols

Researchers can use the following detailed methodologies to quantitatively assess the stability of halogenated 2-phenyl-tetrahydropyrans.

1. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

  • Objective: To determine the onset temperature of thermal decomposition.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the halogenated 2-phenyl-tetrahydropyran sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is determined as the temperature at which a significant mass loss begins.

2. Hydrolytic Stability Assessment (HPLC-based)

  • Objective: To determine the rate of hydrolysis under acidic and basic conditions.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), pH meter, constant temperature bath.

  • Procedure:

    • Prepare buffer solutions at the desired pH values (e.g., pH 2, pH 7, pH 12).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile).

    • Develop and validate an HPLC method for the separation and quantification of the parent compound and its expected degradation products.

    • Initiate the stability study by adding a small aliquot of the stock solution to a larger volume of the pre-heated buffer solution in the constant temperature bath (e.g., 25°C or 40°C).

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the sample or diluting it with a mobile phase.

    • Analyze the sample by HPLC to determine the concentration of the remaining parent compound.

    • Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

3. Photostability Assessment

  • Objective: To determine the susceptibility of the compound to degradation by light.

  • Apparatus: Photostability chamber equipped with a light source capable of emitting a standardized spectrum (e.g., Xenon lamp with filters to simulate sunlight), HPLC system.

  • Procedure:

    • Prepare solutions of the test compound in a photochemically inert solvent.

    • Expose the solutions to a controlled light source in the photostability chamber for a defined period.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At various time points, withdraw samples from both the exposed and dark control solutions.

    • Analyze the samples by HPLC to quantify the amount of the parent compound remaining.

    • Compare the degradation of the exposed sample to the dark control to determine the extent of photodegradation.

Degradation Pathway and Experimental Workflow

The following diagrams illustrate the expected acid-catalyzed degradation pathway and a general experimental workflow for stability testing.

cluster_pathway Acid-Catalyzed Hydrolysis Pathway Compound Halogenated 2-Phenyl-Tetrahydropyran Protonated Protonated Ether Compound->Protonated + H+ Carbocation Oxocarbenium Ion Intermediate Protonated->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product + H2O

Caption: Proposed acid-catalyzed degradation pathway for 2-phenyl-tetrahydropyrans.

cluster_workflow Stability Testing Workflow Start Synthesize & Purify Halogenated Compounds Characterize Characterize Structure (NMR, MS) Start->Characterize Thermal Thermal Stability (TGA) Characterize->Thermal Hydrolytic Hydrolytic Stability (HPLC) Characterize->Hydrolytic Photo Photostability (Photostability Chamber) Characterize->Photo Data Data Analysis (Rate Constants, Half-life) Thermal->Data Hydrolytic->Data Photo->Data Compare Compare Stability of Analogs Data->Compare

Safety Operating Guide

Personal protective equipment for handling 2-(2-Bromophenyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(2-Bromophenyl)oxane

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound, tailored for research and development professionals.

Inferred Hazard Assessment

Based on its functional groups (a halogenated aromatic ring and an oxane ether structure), this compound should be handled as a substance with the following potential hazards until proven otherwise.

Hazard CategoryPotential RisksRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3]Avoid generating dust or aerosols. Handle only with adequate ventilation or in a chemical fume hood. Prevent all direct contact.
Skin Corrosion/Irritation May cause skin irritation.[2][4]Wear chemical-resistant gloves and a lab coat. Ensure skin is not exposed.
Eye Damage/Irritation May cause serious eye irritation or damage.[2][4]Wear safety glasses with side shields or chemical splash goggles.
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[2]Work in a certified chemical fume hood. If a hood is not available, appropriate respiratory protection is required.
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life.Do not dispose of down the drain. Collect all waste for proper hazardous waste disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.[5][6] The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact. Check manufacturer's guidelines for chemical compatibility.
Eye Protection Safety glasses with side-shields (minimum). Chemical splash goggles are required when there is a splash hazard.Protects eyes from splashes, dust, or aerosols.
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled exclusively within a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation exposure.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for safety and regulatory compliance. The workflow below outlines the key steps.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handle 2. Handling cluster_dispose 3. Waste Management cluster_decon 4. Decontamination prep_risk Assess Risks & Review Procedures prep_ppe Don Proper PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle Chemical (Weighing, Transfer) prep_setup->handle_chem Proceed to handling dispose_waste Segregate Waste (Halogenated) handle_chem->dispose_waste Generate waste dispose_label Label Waste Container dispose_waste->dispose_label decon_area Clean Work Area dispose_label->decon_area After handling & disposal decon_ppe Remove PPE decon_area->decon_ppe decon_wash Wash Hands decon_ppe->decon_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.